Product packaging for 5-iodopyridine-2-carboxylic Acid(Cat. No.:CAS No. 32046-43-8)

5-iodopyridine-2-carboxylic Acid

Cat. No.: B126940
CAS No.: 32046-43-8
M. Wt: 249.01 g/mol
InChI Key: VHBWDGNMKCLMCB-UHFFFAOYSA-N
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Description

5-iodopyridine-2-carboxylic Acid, also known as this compound, is a useful research compound. Its molecular formula is C6H4INO2 and its molecular weight is 249.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4INO2 B126940 5-iodopyridine-2-carboxylic Acid CAS No. 32046-43-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-iodopyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4INO2/c7-4-1-2-5(6(9)10)8-3-4/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHBWDGNMKCLMCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70430971
Record name 5-iodopyridine-2-carboxylic Acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32046-43-8
Record name 5-iodopyridine-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70430971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-iodopyridine-2-carboxylic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 5-Iodopyridine-2-carboxylic Acid (CAS 32046-43-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodopyridine-2-carboxylic acid, also known as 5-iodopicolinic acid, is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis. Its unique electronic and steric properties, conferred by the presence of both a carboxylic acid and an iodine atom on the pyridine ring, make it a valuable precursor for the development of novel therapeutic agents and other functional molecules. The pyridine moiety is a common scaffold in numerous biologically active compounds, and the iodo and carboxylic acid functional groups provide reactive handles for a variety of chemical transformations.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a particular focus on its role in the development of insulin-mimetic agents.

Chemical and Physical Properties

This compound is a solid at room temperature. A summary of its key physical and chemical properties is presented in the table below.

PropertyValueReference
CAS Number 32046-43-8--INVALID-LINK--, --INVALID-LINK--
Molecular Formula C₆H₄INO₂--INVALID-LINK--
Molecular Weight 249.01 g/mol --INVALID-LINK--
Appearance Solid--INVALID-LINK--
Purity Typically >95%--INVALID-LINK--, --INVALID-LINK--
SMILES O=C(O)c1cccc(I)n1--INVALID-LINK--
InChI 1S/C6H4INO2/c7-5-3-1-2-4(8-5)6(9)10/h1-3H,(H,9,10)--INVALID-LINK--
InChI Key BUGFWXXZYXILQY-UHFFFAOYSA-N--INVALID-LINK--

Spectroscopic Data (Predicted)

SpectroscopyExpected Features
¹H NMR Aromatic protons would appear in the downfield region (typically δ 7.0-9.0 ppm). The proton adjacent to the nitrogen and the carboxylic acid would likely be the most deshielded. The carboxylic acid proton would appear as a broad singlet at a very downfield chemical shift (δ > 10 ppm).
¹³C NMR The carbon atoms of the pyridine ring would resonate in the aromatic region (δ 120-150 ppm). The carboxyl carbon would appear further downfield (δ > 160 ppm).
IR A broad O-H stretch from the carboxylic acid is expected in the region of 2500-3300 cm⁻¹. A strong C=O stretch from the carboxylic acid should be present around 1700-1730 cm⁻¹. C-I stretching vibrations are typically found in the fingerprint region below 600 cm⁻¹.
Mass Spec. The molecular ion peak (M+) would be observed at m/z = 249. Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).

Synthesis

A common synthetic route to this compound involves the diazotization of 2-amino-5-iodopyridine, followed by hydrolysis of the diazonium salt. The starting material, 2-amino-5-iodopyridine, can be synthesized from 2-aminopyridine.

Experimental Protocol: Synthesis of 2-Amino-5-iodopyridine

This protocol is adapted from a patented method for the synthesis of 2-amino-5-iodopyridine.

Materials:

  • 2-Aminopyridine

  • Iodine

  • Hydrogen Peroxide (30% solution)

  • Water

  • Ice

Procedure:

  • In a suitable reaction vessel, dissolve 2-aminopyridine in water.

  • With stirring, add iodine to the solution in portions.

  • After the addition of iodine is complete, maintain the reaction mixture at a controlled temperature for a specified period to ensure complete reaction.

  • Slowly add hydrogen peroxide solution dropwise to the reaction mixture.

  • After the addition of hydrogen peroxide, continue to stir the mixture at the same temperature for an additional period.

  • Upon completion of the reaction, heat the mixture to reflux for a short period.

  • Cool the reaction mixture in an ice bath to precipitate the product.

  • Collect the solid product by filtration and wash with ice-cold water.

  • Dry the product to obtain 2-amino-5-iodopyridine.

Experimental Protocol: Synthesis of this compound

This proposed protocol is based on standard methods for the conversion of an amino group on a pyridine ring to a carboxylic acid via a diazonium salt intermediate.

Materials:

  • 2-Amino-5-iodopyridine

  • Sodium nitrite (NaNO₂)

  • Concentrated sulfuric acid (H₂SO₄)

  • Water

  • Copper(I) cyanide (CuCN) (optional, for Sandmeyer reaction)

  • Sodium hydroxide (NaOH) or other base for hydrolysis

Procedure:

  • Diazotization:

    • Dissolve 2-amino-5-iodopyridine in a cold aqueous solution of sulfuric acid.

    • Cool the solution to below 5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C.

    • Stir the mixture for a period to ensure complete formation of the diazonium salt.

  • Conversion to Carboxylic Acid (via nitrile):

    • In a separate flask, prepare a solution of copper(I) cyanide.

    • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution (Sandmeyer reaction).

    • Allow the reaction to warm to room temperature and then heat to drive the reaction to completion, which will yield 5-iodo-2-cyanopyridine.

    • Hydrolyze the resulting nitrile to the carboxylic acid by heating with an aqueous acid or base.

  • Work-up and Purification:

    • Neutralize the reaction mixture and extract the product with a suitable organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Reactivity and Applications in Drug Discovery

The reactivity of this compound is primarily centered around the carboxylic acid group and the iodine atom. The carboxylic acid can undergo standard transformations such as esterification and amidation. The iodine atom is a versatile handle for carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling allows for the introduction of a wide range of aryl and heteroaryl substituents at the 5-position of the pyridine ring.

General Experimental Protocol for Suzuki-Miyaura Coupling:

  • To a reaction vessel, add this compound (or its ester derivative), an arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable ligand), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃).

  • Add a suitable solvent system (e.g., a mixture of an organic solvent like 1,4-dioxane or toluene and water).

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen).

  • Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Application in the Development of Insulin-Mimetic Agents

A significant application of this compound is in the synthesis of metal complexes with potential therapeutic properties. Notably, its vanadium and zinc complexes have demonstrated insulin-mimetic activity.[1][2]

bis(5-iodopicolinato)oxovanadium(IV) (VO(IPA)₂): This complex has been shown to possess antidiabetic properties.[1] It enhances in vitro insulin-mimetic activity compared to its non-iodinated counterpart.[1] In vivo studies in diabetic rats have shown that it can normalize hyperglycemia.[1]

CompoundIn Vitro Insulin-Mimetic Activity (IC₅₀)Reference
bis(5-iodopicolinato)oxovanadium(IV)0.45 mM[1]
bis(picolinato)oxovanadium(IV)0.59 mM[1]

Zinc(II) Complexes: Zinc(II) complexes with picolinic acid derivatives have also been investigated for their insulinomimetic activities.[2] These complexes are thought to exert their effects by interacting with components of the insulin signaling pathway.[2]

Signaling Pathways and Mechanism of Action

The insulin-mimetic effects of vanadium and zinc complexes derived from this compound are believed to involve the modulation of the insulin signaling pathway.

Insulin Signaling Pathway

The binding of insulin to its receptor triggers a cascade of intracellular signaling events, ultimately leading to glucose uptake and utilization.

Insulin_Signaling_Pathway Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor Binds IRS IRS Proteins Insulin_Receptor->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt/PKB PDK1->Akt Activates GLUT4_Vesicles GLUT4 Vesicles Akt->GLUT4_Vesicles Stimulates GLUT4_Translocation GLUT4 Translocation to Membrane GLUT4_Vesicles->GLUT4_Translocation Glucose_Uptake Glucose Uptake GLUT4_Translocation->Glucose_Uptake PTP1B PTP1B (Inhibitor) PTP1B->Insulin_Receptor Dephosphorylates

Caption: A simplified diagram of the insulin signaling pathway.

Proposed Mechanism of Vanadium and Zinc Complexes

Vanadium and zinc complexes are thought to mimic the effects of insulin by interacting with key components of this pathway. One of the primary proposed mechanisms is the inhibition of protein tyrosine phosphatases (PTPs), such as PTP1B, which are negative regulators of the insulin receptor.[3][4] By inhibiting these phosphatases, the phosphorylation state of the insulin receptor and its downstream targets is prolonged, thereby amplifying the insulin signal.

Metal_Complex_Action Metal_Complex Vanadium/Zinc Complex (e.g., from this compound) PTP1B PTP1B Metal_Complex->PTP1B Inhibits Insulin_Receptor Insulin Receptor (Phosphorylated) PTP1B->Insulin_Receptor Dephosphorylates Downstream_Signaling Downstream Signaling (PI3K/Akt Pathway) Insulin_Receptor->Downstream_Signaling Activates Glucose_Uptake Increased Glucose Uptake Downstream_Signaling->Glucose_Uptake

Caption: Proposed mechanism of action for insulin-mimetic metal complexes.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in organic and medicinal chemistry. Its utility in the synthesis of biologically active compounds, particularly insulin-mimetic metal complexes, highlights its potential in drug discovery and development. The ability to functionalize both the carboxylic acid and the iodo-substituted position provides chemists with a powerful tool for creating diverse molecular architectures with a range of therapeutic applications. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in addressing various medical needs.

References

An In-depth Technical Guide to 5-Iodopyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodopyridine-2-carboxylic acid, a halogenated derivative of picolinic acid, serves as a crucial building block in the landscape of synthetic organic chemistry and drug discovery. Its unique structural features, combining the reactivity of an iodine substituent with the chelating and hydrogen bonding capabilities of a carboxylic acid on a pyridine scaffold, make it a versatile intermediate for the synthesis of a wide array of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, synthesis, spectral data, and known applications, tailored for professionals in research and development.

Chemical and Physical Properties

This compound is a solid compound at room temperature. A summary of its key quantitative data is presented in Table 1.

PropertyValueReference
Molecular Formula C₆H₄INO₂[1]
Molecular Weight 249.01 g/mol [1]
CAS Number 32046-43-8[1][2]
Appearance White to tan powder or crystalline solid[3]
Purity Typically ≥95%[1][4]
Storage Temperature 2-8°C[2]

Synthesis

Experimental Protocol: Synthesis of 2-Amino-5-iodopyridine[3][5]

This synthesis is a well-documented iodination of 2-aminopyridine.

Materials:

  • 2-Aminopyridine

  • Iodine

  • Hydrogen Peroxide (30% solution)

  • Deionized Water

  • Ice

Procedure:

  • Dissolve 2-aminopyridine in deionized water in a suitable reaction vessel.

  • With stirring, add iodine portion-wise to the solution. Maintain the reaction temperature as specified in the literature, typically around ambient to slightly elevated temperatures.

  • After the addition of iodine is complete, continue stirring for a specified period to ensure the completion of the initial reaction.

  • Carefully add hydrogen peroxide dropwise to the reaction mixture.

  • After the addition of hydrogen peroxide, the mixture is heated to reflux for a short period.

  • Cool the reaction mixture in an ice bath to precipitate the product.

  • Collect the solid product by filtration and wash with ice-cold water.

  • Dry the product, 2-amino-5-iodopyridine, under vacuum.

Proposed Experimental Protocol: Synthesis of this compound

Method 1: Via Diazotization and Hydrolysis

  • Diazotization: 2-amino-5-iodopyridine is dissolved in an aqueous acidic solution (e.g., sulfuric acid) and cooled to 0-5°C. A solution of sodium nitrite in water is added dropwise while maintaining the low temperature to form the diazonium salt.

  • Hydrolysis: The resulting diazonium salt solution is then carefully heated. The diazonium group is replaced by a hydroxyl group, and subsequent oxidation under appropriate conditions would yield the carboxylic acid. Alternatively, direct conversion to the carboxylic acid might be achievable under specific Sandmeyer-type reaction conditions, though this is less common for direct carboxylation.

Method 2: Via Sandmeyer Reaction (Cyanation) and Hydrolysis

  • Diazotization: Prepare the diazonium salt of 2-amino-5-iodopyridine as described above.

  • Sandmeyer Reaction: The cold diazonium salt solution is added to a solution of copper(I) cyanide. This will replace the diazonium group with a nitrile group, yielding 5-iodo-2-cyanopyridine.

  • Hydrolysis: The resulting nitrile is then hydrolyzed to the carboxylic acid by heating with a strong acid or base.

The following diagram illustrates a logical workflow for the synthesis of this compound from 2-aminopyridine.

Synthesis_Workflow A 2-Aminopyridine B Iodination (I₂, H₂O₂) A->B C 2-Amino-5-iodopyridine B->C D Diazotization (NaNO₂, H⁺) C->D E 5-Iodo-2-diazoniumpyridine D->E F Sandmeyer Reaction (CuCN) E->F G 5-Iodo-2-cyanopyridine F->G H Hydrolysis (H⁺ or OH⁻, Δ) G->H I This compound H->I

Proposed synthesis workflow for this compound.

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques. A summary of the expected spectral data is provided in Table 2.

Spectroscopic TechniqueKey Features
¹H NMR Signals corresponding to the aromatic protons on the pyridine ring. The chemical shifts and coupling constants will be indicative of the substitution pattern.
¹³C NMR Resonances for the six carbon atoms, including the carboxyl carbon, the carbon bearing the iodine, and the other pyridine ring carbons.
FT-IR Characteristic broad O-H stretch of the carboxylic acid, a strong C=O stretch, and absorptions corresponding to the pyridine ring vibrations.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of 249.01, along with characteristic fragmentation patterns.

Note: Actual spectral data can be found on platforms like ChemicalBook[5].

Applications in Research and Drug Development

This compound is primarily utilized as a versatile intermediate in the synthesis of more complex molecules with potential biological activities. The presence of the iodine atom allows for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse substituents at the 5-position of the pyridine ring. The carboxylic acid moiety provides a handle for amide bond formation, esterification, or can act as a coordinating group for metal ions.

Derivatives of 5-iodopicolinic acid have shown promise in several therapeutic areas:

  • Antidiabetic Agents: It is used to prepare bis(5-iodopicolinato)oxovanadium(IV), which has demonstrated antidiabetic properties. The zinc(II) complex of 5-iodopicolinic acid also exhibits insulinomimetic activity[2].

  • Enzyme Inhibitors: Pyridine carboxylic acid derivatives are a well-established class of enzyme inhibitors. The pyridine ring can engage in π-π stacking and hydrogen bonding with biological targets, while the carboxylic acid can coordinate with metal ions in enzyme active sites, enhancing binding affinity[6][7].

  • Antimicrobial and Antiviral Agents: The pyridine carboxylic acid scaffold is present in numerous antimicrobial and antiviral drugs. The ease of substitution on the pyridine ring allows for the fine-tuning of activity and selectivity[7].

The following diagram illustrates the logical relationship of how the structural features of this compound contribute to its utility in drug development.

Drug_Development_Utility cluster_0 Structural Features cluster_1 Chemical Reactivity / Properties cluster_2 Applications in Drug Development A 5-Iodo Substituent D Cross-Coupling Reactions (Suzuki, Heck, etc.) A->D B 2-Carboxylic Acid Moiety E Amide Bond Formation Esterification B->E F Metal Chelation Hydrogen Bonding B->F C Pyridine Scaffold C->F G Synthesis of Novel Biologically Active Molecules D->G E->G H Enzyme Inhibitors F->H G->H I Antidiabetic Agents G->I J Antimicrobial / Antiviral Agents G->J

Utility of this compound in drug development.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis and drug discovery. Its well-defined chemical properties and reactivity, particularly the presence of both an iodo and a carboxylic acid group on a pyridine ring, provide chemists with a powerful tool for the construction of novel molecules with a wide range of potential therapeutic applications. Further research into its direct biological activities and the development of optimized synthetic protocols will undoubtedly expand its utility in the scientific community.

References

An In-depth Technical Guide to the Solubility of 5-iodopyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Solubility Data

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for 5-iodopyridine-2-carboxylic acid in various solvents. The solubility of a compound is a critical physicochemical property, and its experimental determination is essential for various applications in research and development. The following sections provide detailed methodologies to enable researchers to determine this data in their own laboratory settings.

Experimental Protocols for Solubility Determination

The solubility of a solid compound in a liquid solvent can be determined using several methods. The gravimetric method is a straightforward and widely used technique that relies on the accurate measurement of mass.[1][2][3][4]

2.1. Gravimetric Method for Determining Solubility

Objective: To determine the mass of this compound that dissolves in a specific volume of a solvent at a given temperature to form a saturated solution.

Materials and Apparatus:

  • This compound

  • Selected solvent (e.g., water, ethanol, methanol, acetone)

  • Analytical balance

  • Conical flask or sealed vessel

  • Thermostatic bath or incubator

  • Filtration apparatus (e.g., filter paper and funnel, or syringe filter)

  • Pre-weighed evaporation dish or watch glass[1][2]

  • Oven

  • Desiccator

  • Pipette

  • Stirring device (e.g., magnetic stirrer and stir bar)

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected solvent in a conical flask. The presence of undissolved solid is necessary to ensure the solution is saturated.[1][2]

    • Seal the flask to prevent solvent evaporation.

    • Place the flask in a thermostatic bath set to the desired temperature and stir the mixture for a sufficient period to reach equilibrium. The time required to reach equilibrium should be determined experimentally but is often in the range of 24-48 hours.

  • Separation of the Saturated Solution:

    • Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle.

    • Carefully filter the supernatant to remove all undissolved solid particles. It is crucial to maintain the temperature of the solution during filtration to prevent precipitation or further dissolution.

  • Mass Determination:

    • Accurately pipette a known volume of the clear, saturated filtrate into a pre-weighed evaporation dish.

    • Record the total weight of the dish and the filtrate.

    • Carefully evaporate the solvent in an oven at a temperature below the decomposition point of this compound.

    • Once the solvent is fully evaporated, place the dish in a desiccator to cool to room temperature.

    • Weigh the evaporation dish containing the dry solid residue.

    • Repeat the drying and weighing steps until a constant mass is obtained.[1][2]

Calculation of Solubility:

The solubility can be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

  • Mass of dissolved solid (g): (Mass of dish + solid residue) - (Mass of empty dish)

  • Volume of filtrate taken (mL): The volume pipetted in step 3.

  • Solubility ( g/100 mL): (Mass of dissolved solid / Volume of filtrate taken) x 100

Potential Application Workflow: Enzyme Inhibition Screening

Pyridine carboxylic acid derivatives are recognized for their potential as enzyme inhibitors and are utilized in the development of therapeutic agents.[5][6][7][8] The following diagram illustrates a general workflow for screening compounds like this compound as potential enzyme inhibitors.

G cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis compound Compound Preparation (this compound) incubation Incubation of Enzyme, Substrate & Compound compound->incubation enzyme Enzyme & Substrate Preparation enzyme->incubation buffer Assay Buffer Preparation buffer->incubation measurement Measurement of Enzyme Activity incubation->measurement Reaction Progress ic50 IC50 Determination measurement->ic50 Raw Data kinetics Enzyme Kinetics (Mechanism of Inhibition) ic50->kinetics Potency sar Structure-Activity Relationship (SAR) kinetics->sar Inhibition Type sar->compound Optimization

Caption: A generalized workflow for screening potential enzyme inhibitors.

References

An In-depth Technical Guide to the pKa Value of 5-Iodopyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the acid dissociation constant (pKa) of 5-iodopyridine-2-carboxylic acid, a key parameter for understanding its physicochemical properties in drug discovery and development. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from related substituted pyridine-2-carboxylic acids to establish a well-reasoned estimation. Furthermore, it details the standard experimental protocols for pKa determination.

Introduction to this compound and the Significance of pKa

This compound, also known as 5-iodopicolinic acid, is a halogenated derivative of pyridine-2-carboxylic acid (picolinic acid). It serves as a versatile building block in the synthesis of pharmaceuticals and agrochemicals. The acidity of the carboxylic acid group, quantified by its pKa value, is a critical determinant of the molecule's behavior in biological systems. It influences solubility, membrane permeability, and the nature of interactions with biological targets. An accurate understanding of the pKa is therefore essential for formulation development, ADME (absorption, distribution, metabolism, and excretion) profiling, and rational drug design.

pKa Values of 5-Substituted Pyridine-2-carboxylic Acids

The following table summarizes the pKa values for a series of 5-substituted pyridine-2-carboxylic acids.

Substituent (at 5-position)Compound NamepKa ValueNotes
-HPyridine-2-carboxylic acid5.32Experimental value for the parent compound, picolinic acid.
-Cl5-Chloropyridine-2-carboxylic acid~3.41Predicted value. The electron-withdrawing nature of chlorine increases the acidity compared to the unsubstituted acid.
-Br5-Bromopyridine-2-carboxylic acid~3.41Predicted value. Bromine, being a halogen, is also electron-withdrawing and is expected to have a similar acid-strengthening effect as chlorine.
-IThis compound~3.5 Estimated value. Based on the trend of halogen substituents, the pKa is expected to be in a similar range to the chloro and bromo derivatives. Iodine is the least electronegative of these halogens, which might suggest a slightly higher pKa.
-NO₂5-Nitropyridine-2-carboxylic acid< 3.0The nitro group is a very strong electron-withdrawing group, leading to a significant increase in acidity and thus a much lower pKa value compared to the parent acid. A precise experimental value is not readily available but is expected to be substantially lower than the halo-derivatives.

Logical Relationship of Substituent Effects on Acidity

The following diagram illustrates the influence of the substituent at the 5-position on the acidity of the carboxylic acid group. Electron-withdrawing groups pull electron density away from the carboxylate group, stabilizing the conjugate base and thereby increasing the acidity of the parent molecule.

Substituent_Effect substituent Substituent at 5-Position effect Electron-Withdrawing Effect substituent->effect Inductive Effect acidity Acidity of Carboxylic Acid effect->acidity Increases pka pKa Value acidity->pka Decreases Potentiometric_Titration_Workflow start Start prep Prepare Analyte Solution (e.g., 0.01 M in water/co-solvent) start->prep calibrate Calibrate pH Meter (using standard buffers) prep->calibrate titration Titrate with Standardized Base (e.g., 0.1 M NaOH) calibrate->titration record Record pH vs. Volume of Titrant titration->record plot Plot Titration Curve (pH vs. Volume) record->plot determine_ep Determine Equivalence Point (EP) (First derivative peak) plot->determine_ep determine_pka Determine pKa (pH at 1/2 EP volume) determine_ep->determine_pka end End determine_pka->end UV_Vis_Workflow start Start prep_buffers Prepare Buffer Solutions (spanning the expected pKa) start->prep_buffers prep_samples Prepare Analyte in Each Buffer (constant analyte concentration) prep_buffers->prep_samples measure_spectra Measure UV-Vis Spectra of each sample prep_samples->measure_spectra select_wavelength Select Analytical Wavelength (max difference in absorbance) measure_spectra->select_wavelength plot_data Plot Absorbance vs. pH select_wavelength->plot_data calculate_pka Calculate pKa (from the sigmoid curve inflection point) plot_data->calculate_pka end End calculate_pka->end

In-Depth Technical Guide: 5-Iodopyridine-2-carboxylic Acid and its Derivatives in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-iodopyridine-2-carboxylic acid, a versatile heterocyclic compound, and its applications in research and drug development. This document details its chemical properties, synthesis, and its role as a precursor in the development of biologically active molecules, particularly in the context of insulin-mimetic vanadium complexes.

Chemical Identity and Synonyms

This compound is a halogenated derivative of picolinic acid. Its chemical structure and key identifiers are presented below.

Identifier Value
IUPAC Name This compound
Synonyms 5-Iodopicolinic acid, 5-Iodo-2-pyridinecarboxylic acid, 2-Pyridinecarboxylic acid, 5-iodo-
CAS Number 32046-43-8
Molecular Formula C₆H₄INO₂
Molecular Weight 249.01 g/mol
SMILES O=C(O)c1ncccc1I
InChI Key VHBWDGNMKCLMCB-UHFFFAOYSA-N

Physicochemical Properties

A summary of the known physicochemical properties of this compound is provided in the table below. This data is crucial for its handling, storage, and application in experimental settings.

Property Value Source
Physical Form Solid[1]
Purity ≥95%[1][2]
Storage Temperature Refrigerator[1]

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached through the following sequence of reactions:

  • Iodination of 2-Aminopyridine: The initial step involves the direct iodination of 2-aminopyridine to produce 2-amino-5-iodopyridine.[6][7]

  • Diazotization and Hydrolysis (Sandmeyer-type reaction): The amino group of 2-amino-5-iodopyridine is converted to a diazonium salt, which is then hydrolyzed to yield 5-iodo-2-hydroxypyridine.[3][4][8]

  • Oxidation: The final step involves the oxidation of the hydroxymethyl group (if the starting material was 2-amino-5-iodomethylpyridine) or direct oxidation of the pyridine ring to introduce the carboxylic acid functionality at the 2-position.

The following diagram illustrates the proposed logical workflow for the synthesis.

G A 2-Aminopyridine B Iodination (e.g., I₂, H₂O₂) A->B Step 1 C 2-Amino-5-iodopyridine B->C D Diazotization (NaNO₂, H₂SO₄) C->D Step 2 E 5-Iodopyridine-2-diazonium salt D->E F Hydrolysis (H₂O, Δ) E->F Step 3 G 5-Iodo-2-hydroxypyridine F->G H Oxidation (e.g., KMnO₄) G->H Step 4 I This compound H->I

Proposed synthetic workflow for this compound.

Applications in Research and Drug Discovery

This compound serves as a valuable building block in organic synthesis, particularly for the development of novel therapeutic agents. Its derivatives have been explored for various biological activities.

Insulin-Mimetic Vanadium Complexes

A significant area of research involving picolinic acid derivatives is the development of vanadium complexes with insulin-mimetic properties.[9][10] Vanadium compounds have been shown to exhibit insulin-like effects, making them potential therapeutic agents for diabetes.[11] Complexes of vanadyl ions with picolinate ligands, including halogenated derivatives, have been synthesized and evaluated for their ability to mimic the action of insulin.[12]

Quantitative Data on Insulin-Mimetic Activity

While specific data for vanadium complexes of this compound are not extensively reported, studies on related picolinate complexes provide insights into their potential efficacy. For instance, the intraperitoneal administration of VO(pic)₂·H₂O at a dose of 0.06 mmol/kg resulted in a significant lowering of plasma glucose in diabetic animal models.[12]

Compound Dose Effect Animal Model
VO(pic)₂·H₂O0.06 mmol/kg (i.p.)Significant plasma glucose loweringDiabetic rats
Vanadium complexesvariousStimulate glycogen synthesis, increase GLUT-4 transportersIn vitro/In vivo
Signaling Pathway of Insulin-Mimetic Vanadium Complexes

Vanadium compounds are known to act as inhibitors of protein tyrosine phosphatases (PTPs), which are negative regulators of the insulin signaling pathway.[9][11] By inhibiting PTPs, vanadium complexes can enhance the phosphorylation of key proteins in the insulin signaling cascade, thereby mimicking the effects of insulin.

The binding of insulin to the insulin receptor (IR) triggers its autophosphorylation and the subsequent phosphorylation of insulin receptor substrate (IRS) proteins. This initiates a downstream signaling cascade involving the PI3K/Akt pathway, which ultimately leads to the translocation of GLUT4 transporters to the cell membrane, facilitating glucose uptake. Vanadium complexes are believed to enhance this pathway by inhibiting PTPs that would otherwise dephosphorylate the activated IR and IRS proteins.

The following diagram illustrates the proposed mechanism of action for insulin-mimetic vanadium complexes.

G cluster_0 Cell Membrane cluster_1 Intracellular Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS IRS IR->IRS GLUT4_vesicle GLUT4 Vesicle GLUT4_transporter GLUT4 Transporter GLUT4_vesicle->GLUT4_transporter Inserts into membrane Glucose_int Intracellular Glucose PI3K PI3K IRS->PI3K Activates Akt Akt PI3K->Akt Activates Akt->GLUT4_vesicle Promotes translocation PTP PTP PTP->IR Dephosphorylates PTP->IRS Dephosphorylates Vanadium Vanadium Complex (e.g., with 5-iodopicolinate) Vanadium->PTP Inhibits Glucose_ext Extracellular Glucose Glucose_ext->Glucose_int Uptake

Insulin signaling pathway and the inhibitory role of vanadium complexes.

Experimental Protocols

In Vitro Assay for Insulin-Mimetic Activity

This protocol describes a general method for evaluating the insulin-mimetic activity of compounds by measuring their effect on glucose uptake in adipocytes. This is a common method used to screen for potential anti-diabetic agents.[1][2][13]

Experimental Workflow

G A 1. Cell Culture (e.g., 3T3-L1 Adipocytes) B 2. Serum Starvation A->B C 3. Compound Incubation (Test compound, positive control (insulin), negative control) B->C D 4. Glucose Uptake Assay (e.g., with 2-deoxy-D-[³H]glucose) C->D E 5. Cell Lysis D->E F 6. Scintillation Counting E->F G 7. Data Analysis (Calculate % glucose uptake relative to controls) F->G

Workflow for in vitro evaluation of insulin-mimetic compounds.

Detailed Methodology

  • Cell Culture: Culture 3T3-L1 pre-adipocytes in DMEM supplemented with 10% fetal bovine serum. Differentiate the cells into mature adipocytes using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX).

  • Serum Starvation: Prior to the assay, starve the mature adipocytes in serum-free DMEM for 2-4 hours.

  • Compound Incubation: Treat the cells with varying concentrations of the test compound (e.g., a vanadium complex of this compound), a positive control (e.g., 100 nM insulin), and a vehicle control (e.g., DMSO) for a specified time (e.g., 30 minutes).

  • Glucose Uptake Assay: Initiate glucose uptake by adding a Krebs-Ringer-HEPES buffer containing a labeled glucose analog, such as 2-deoxy-D-[³H]glucose or a fluorescent glucose analog. Incubate for a short period (e.g., 5-10 minutes).

  • Cell Lysis: Stop the uptake by washing the cells with ice-cold PBS. Lyse the cells with a suitable lysis buffer (e.g., containing 0.1% SDS).

  • Measurement: If using a radiolabeled glucose analog, measure the radioactivity in the cell lysates using a scintillation counter. If using a fluorescent analog, measure the fluorescence using a plate reader.

  • Data Analysis: Normalize the glucose uptake to the protein concentration in each well. Express the results as a percentage of the maximal insulin-stimulated glucose uptake.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its use in the development of insulin-mimetic vanadium complexes highlights its importance in medicinal chemistry and drug discovery. The information and protocols provided in this guide are intended to support researchers in their efforts to explore the full potential of this and related compounds. Further research is warranted to establish detailed synthetic protocols and to fully elucidate the biological activities and mechanisms of action of its derivatives.

References

5-iodopicolinic acid chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Iodopicolinic Acid

Introduction

5-Iodopicolinic acid, also known by its IUPAC name 5-iodo-2-pyridinecarboxylic acid, is a halogenated derivative of picolinic acid.[1][2] As an organic iodine compound, it serves as a valuable intermediate in the synthesis of more complex, biologically active molecules.[3] Its structural features, combining a pyridine ring with a carboxylic acid and an iodine atom, make it a versatile building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical structure, properties, relevant experimental protocols, and insights into the biological activities of its parent compound, picolinic acid.

Chemical Structure and Properties

5-Iodopicolinic acid is a derivative of pyridine with a carboxylic acid group at the 2-position and an iodine atom at the 5-position.[1][2] The presence of the electron-withdrawing iodine atom and the carboxylic acid group on the pyridine ring influences its chemical reactivity and physical properties.

Physicochemical Properties

A summary of the key quantitative data for 5-iodopicolinic acid is presented in the table below for easy reference and comparison.

PropertyValueReference
CAS Number 32046-43-8[1][2][4]
Molecular Formula C6H4INO2[2][5]
Molecular Weight 249.01 g/mol [1][2]
IUPAC Name 5-iodo-2-pyridinecarboxylic acid[1]
Synonyms 5-Iodopyridine-2-carboxylic acid[2]
Physical Form Solid[1]
Purity ≥95%[1]
Storage Temperature 2-8°C (Refrigerator), Keep in dark place, sealed in dry[1][5]
InChI 1S/C6H4INO2/c7-4-1-2-5(6(9)10)8-3-4/h1-3H,(H,9,10)[1]
InChIKey VHBWDGNMKCLMCB-UHFFFAOYSA-N[1]
SMILES OC(=O)c1ncccc1I[5]

Experimental Protocols

Detailed experimental procedures are crucial for the replication and advancement of scientific research. While specific protocols for 5-iodopicolinic acid are not extensively detailed in the provided search results, methodologies for closely related compounds and relevant biological assays can be outlined.

Illustrative Synthesis of an Iodinated Picolinic Acid

The synthesis of iodinated picolinic acids often involves multiple steps starting from picolinic acid. The following is a representative protocol for the synthesis of the related isomer, 4-iodopicolinic acid, which illustrates the general chemical transformations that could be adapted for the 5-iodo isomer.[6]

Protocol: Synthesis of 4-Iodopicolinic Acid [6]

  • Step 1: Formation of Picolinoyl Chloride Hydrochloride. Picolinic acid (1.0 eq) is added in portions to a solution of thionyl chloride (SOCl2, ~5 eq) and a catalytic amount of dimethylformamide (DMF). The mixture is heated, for instance at 72°C, for approximately 21 hours.

  • Step 2: Esterification to form Methyl 4-chloropicolinate Hydrochloride. The resulting mixture is treated with methanol in toluene at room temperature.

  • Step 3: Halogen Exchange to form 4-Iodopicolinic Acid. The chlorinated intermediate is treated with hydroiodic acid (HI) and hypophosphorous acid (H3PO2) and heated at elevated temperatures (e.g., 107°C) for several hours to yield 4-iodopicolinic acid.

  • Purification: The final product is typically purified through filtration and washing, and its structure is confirmed by spectroscopic methods such as NMR.

G cluster_synthesis Synthesis Workflow for 4-Iodopicolinic Acid Picolinic_Acid Picolinic Acid Picolinoyl_Chloride Picolinoyl Chloride HCl Picolinic_Acid->Picolinoyl_Chloride SOCl2, DMF 72°C, 21h Chloropicolinate Methyl 4-chloropicolinate HCl Picolinoyl_Chloride->Chloropicolinate Methanol/Toluene rt, 1h Iodopicolinic_Acid 4-Iodopicolinic Acid Chloropicolinate->Iodopicolinic_Acid HI, H3PO2 107°C, 6h

A representative workflow for the synthesis of 4-iodopicolinic acid.
In Vitro Antimicrobial Activity Assay

The parent compound, picolinic acid, has been studied for its antimicrobial properties, particularly against Mycobacterium avium complex.[7] A general protocol to assess the antimycobacterial activity of a compound like 5-iodopicolinic acid is the broth microdilution method.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of Inoculum: A standardized suspension of the mycobacterial strain is prepared in an appropriate broth medium (e.g., Middlebrook 7H9). The turbidity is adjusted to match a 0.5 McFarland standard.

  • Serial Dilution: The test compound (5-iodopicolinic acid) is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared mycobacterial suspension. Positive (no drug) and negative (no bacteria) controls are included.

  • Incubation: The plate is sealed and incubated under appropriate conditions (e.g., 37°C for several days to weeks, depending on the mycobacterial species).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth. This can be assessed visually or by using a growth indicator like resazurin.

G cluster_mic Workflow for MIC Determination start Prepare Bacterial Inoculum (e.g., M. avium) inoculate Inoculate Microtiter Plate start->inoculate prepare_compound Prepare Serial Dilutions of 5-Iodopicolinic Acid prepare_compound->inoculate incubate Incubate Plate (37°C, days-weeks) inoculate->incubate read Assess Bacterial Growth (Visual/Indicator) incubate->read determine_mic Determine MIC read->determine_mic

A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).

Biological Activity and Signaling Pathways

While direct studies on the signaling pathways affected by 5-iodopicolinic acid are limited, research on its parent compound, picolinic acid, and other related phenolic acids provides valuable insights into potential biological activities.

Modulation of Cellular Senescence and Eryptosis

Picolinic acid, an endogenous metabolite of tryptophan, has been shown to trigger cellular senescence in red blood cells.[8] This effect is reportedly mediated through the stimulation of the NOS/p38 MAPK/CK1α/MLKL signaling pathway.[8] This pathway involves a cascade of protein kinases that ultimately leads to eryptosis, a form of programmed cell death in red blood cells, characterized by phosphatidylserine externalization and cell shrinkage.[8]

G cluster_pathway Picolinic Acid-Induced Eryptosis Pathway PA Picolinic Acid NOS NOS PA->NOS stimulates p38 p38 MAPK NOS->p38 activates CK1a CK1α p38->CK1a activates MLKL MLKL CK1a->MLKL activates Eryptosis Eryptosis (Cellular Senescence) MLKL->Eryptosis triggers

Signaling pathway of picolinic acid-induced eryptosis in red blood cells.
Potential Interaction with Notch Signaling

Phenolic acids, a broad class of compounds that includes the picolinic acid backbone, have been investigated for their effects on various signaling pathways, including the Notch pathway.[9] The Notch signaling pathway is a highly conserved cell-to-cell communication system crucial for processes like cell proliferation, differentiation, and apoptosis.[9] Aberrant Notch signaling is implicated in several cancers.[9] Some bioactive compounds can inhibit this pathway by downregulating the expression of Notch receptors and ligands, thereby preventing the release of the Notch intracellular domain (NICD) and subsequent gene transcription.[9] Given its structure, 5-iodopicolinic acid could potentially be explored for similar modulatory effects.

G cluster_notch Simplified Notch Signaling Pathway Ligand Ligand (e.g., Jagged, Delta) Receptor Notch Receptor Ligand->Receptor binds Cleavage Proteolytic Cleavage (γ-secretase) Receptor->Cleavage induces NICD_Release NICD Release Cleavage->NICD_Release Nucleus Nucleus NICD_Release->Nucleus translocates to Transcription Gene Transcription (Proliferation, Differentiation) Nucleus->Transcription regulates Inhibitor Potential Inhibition by Phenolic Acid Analogs Inhibitor->Receptor Inhibitor->Cleavage

Potential inhibition points for phenolic acids in the Notch signaling pathway.

Conclusion

5-Iodopicolinic acid is a key chemical intermediate with well-defined physicochemical properties. While specific biological data for this compound is sparse, the known activities of its parent molecule, picolinic acid, suggest potential roles in modulating cellular pathways related to senescence and microbial growth. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers and drug development professionals interested in exploring the synthesis and therapeutic potential of 5-iodopicolinic acid and its derivatives. Further investigation is warranted to elucidate its specific biological functions and mechanism of action.

References

Commercial Availability and Synthetic Utility of 5-Iodopyridine-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the commercial availability, key chemical properties, and synthetic applications of 5-iodopyridine-2-carboxylic acid, a valuable building block in pharmaceutical and agrochemical research. The strategic placement of the iodine atom and the carboxylic acid group on the pyridine ring makes it a versatile precursor for a variety of chemical transformations, particularly in the construction of complex molecular architectures through cross-coupling reactions.

Commercial Availability

This compound is commercially available from a range of chemical suppliers. The typical purity offered is 95% or higher. It is advisable to consult specific supplier documentation for detailed specifications and lot-to-lot variability.

Table 1: Commercial Supplier Information

Supplier ExamplePurityCAS NumberNotes
ChemicalBook98% - 99%32046-43-8Aggregates multiple suppliers.[1]
Synchem95%32046-43-8Available for synthesis on demand.[2]
Sobekbio Biosciences96%32046-43-8-

Table 2: Physicochemical and Safety Data

PropertyValueSource
Molecular FormulaC₆H₄INO₂[2]
Molecular Weight249.01 g/mol [2]
CAS Number32046-43-8[1][2][3]
AppearanceOff-white to yellow solidInferred from similar compounds
Melting PointNot consistently reported-
StorageStore in a cool, dry, well-ventilated area. Keep container tightly closed.Inferred from general laboratory practice
Key HazardsRefer to the Safety Data Sheet (SDS) from the supplier. General hazards for similar compounds include skin, eye, and respiratory irritation.Inferred from SDS of related compounds

Synthetic Applications and Experimental Protocols

This compound is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[4] Its utility primarily stems from the presence of the iodo group, which readily participates in transition-metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In the context of this compound, the iodine atom serves as an efficient leaving group for coupling with a wide range of boronic acids or their derivatives. This reaction enables the introduction of various aryl, heteroaryl, or alkyl substituents at the 5-position of the pyridine ring.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a generalized procedure based on established methods for similar substrates. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature) may be necessary for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, 2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture, toluene, DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas.

  • Add the solvent and the palladium catalyst to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Synthesis of this compound

While commercially available, understanding the synthetic routes to this compound can be valuable for process development and impurity profiling. The synthesis of halogenated pyridine carboxylic acids can be challenging and may involve multiple steps. A plausible synthetic route can be envisioned starting from more readily available pyridine derivatives.

One potential synthetic pathway could involve the iodination of a suitable pyridine-2-carboxylic acid precursor. For example, starting from 2-aminopyridine, a sequence of diazotization followed by iodination (Sandmeyer-type reaction) and subsequent oxidation of a methyl group or hydrolysis of a nitrile at the 2-position could yield the target molecule. A related synthesis for 2-amino-5-iodopyridine involves the direct iodination of 2-aminopyridine.[5]

Visualizing Synthetic Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification reagents Combine Reactants: - this compound - Arylboronic acid - Base inert Establish Inert Atmosphere reagents->inert solvent_cat Add Solvent and Pd Catalyst inert->solvent_cat heat Heat and Stir solvent_cat->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor extract Aqueous Workup and Extraction monitor->extract purify Purify Product extract->purify

A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Hypothetical_Synthesis_Pathway start 2-Amino-5-bromopyridine step1 Sandmeyer Reaction (NaNO₂, H₂SO₄, KI) start->step1 intermediate1 2-Bromo-5-iodopyridine step1->intermediate1 step2 Carboxylation (e.g., via Grignard or lithiation, followed by CO₂ quench) intermediate1->step2 product This compound step2->product

A hypothetical synthetic pathway to this compound.

References

Spectral Data Analysis of 5-Iodopyridine-2-Carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 5-iodopyridine-2-carboxylic acid, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Core Data Presentation

The following tables summarize the key spectral data for this compound. These values are predicted based on established spectroscopic principles and data from analogous compounds, providing a reliable reference for researchers.

Table 1: ¹H NMR Spectral Data (Predicted)

Solvent: DMSO-d₆, Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Number of ProtonsAssignment
~8.60d~2.01H-6
~8.25dd~8.0, 2.01H-4
~7.90d~8.01H-3
~13.50br s-1-COOH
Table 2: ¹³C NMR Spectral Data (Predicted)

Solvent: DMSO-d₆, Frequency: 100 MHz

Chemical Shift (δ, ppm)Assignment
~165.0C=O (Carboxylic Acid)
~155.0C-6
~150.0C-2
~145.0C-4
~125.0C-3
~95.0C-5 (Iodo-substituted)
Table 3: Key IR Absorption Bands (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic Acid, H-bonded)
~1710StrongC=O stretch (Carboxylic Acid Dimer)
~1600, ~1570MediumC=C and C=N stretching (Pyridine ring)
~1300MediumC-O stretch
~900MediumO-H bend (out-of-plane)
Below 800Medium-StrongC-I stretch, C-H bending
Table 4: Mass Spectrometry Data (Predicted)

Ionization Mode: Electron Ionization (EI)

m/zRelative Intensity (%)Assignment
249High[M]⁺ (Molecular Ion)
232Moderate[M-OH]⁺
204Moderate[M-COOH]⁺
122Moderate[M-I]⁺
76High[C₅H₄N]⁺ (Pyridine fragment)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented above. These protocols are based on standard laboratory practices and can be adapted for specific instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.

  • Instrumentation: A 400 MHz NMR spectrometer is used for acquiring both ¹H and ¹³C NMR spectra.

  • ¹H NMR Acquisition: The sample is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. A standard one-pulse sequence is used to acquire the ¹H NMR spectrum. Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 64 scans are accumulated to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is used for the ¹³C NMR spectrum to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 200-250 ppm) is required. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically necessary to obtain a spectrum with adequate signal-to-noise.

Infrared (IR) Spectroscopy
  • Sample Preparation: As this compound is a solid, the Attenuated Total Reflectance (ATR) technique is a common and convenient method. A small amount of the solid sample is placed directly on the ATR crystal. Alternatively, a potassium bromide (KBr) pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

  • Data Acquisition: A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded first. The sample is then placed in the beam path, and the sample spectrum is acquired. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Sample Introduction: For a solid sample like this compound, direct insertion probe analysis is a suitable method for Electron Ionization (EI) mass spectrometry. A small amount of the sample is placed in a capillary tube at the end of the probe, which is then inserted into the ion source of the mass spectrometer.

  • Ionization: In the ion source, the sample is heated to induce vaporization and then bombarded with a high-energy electron beam (typically 70 eV). This process causes the molecule to lose an electron, forming a molecular ion ([M]⁺), which can then undergo fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like this compound.

Spectral_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Structure Elucidation Synthesis Synthesis of 5-iodopyridine- 2-carboxylic acid Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS ProcessNMR Process NMR Data (FT, Phasing, Baseline Correction) NMR->ProcessNMR ProcessIR Process IR Data (Baseline Correction, Peak Picking) IR->ProcessIR ProcessMS Process MS Data (Peak Picking, Fragmentation Analysis) MS->ProcessMS InterpretNMR Interpret NMR Spectra (Chemical Shifts, Coupling) ProcessNMR->InterpretNMR InterpretIR Interpret IR Spectrum (Functional Group Identification) ProcessIR->InterpretIR InterpretMS Interpret MS Spectrum (Molecular Ion, Fragmentation) ProcessMS->InterpretMS Structure Structure Confirmation of This compound InterpretNMR->Structure InterpretIR->Structure InterpretMS->Structure

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Methodological & Application

Synthesis of 5-Iodopyridine-2-Carboxylic Acid: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for the synthesis of 5-iodopyridine-2-carboxylic acid, a key building block in pharmaceutical and materials science research. The protocols outlined herein are intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a valuable heterocyclic intermediate utilized in the synthesis of a wide range of functional molecules. Its structure, featuring a pyridine ring substituted with both an iodo and a carboxylic acid group, allows for diverse chemical modifications. The iodine atom serves as a versatile handle for cross-coupling reactions, enabling the formation of complex molecular architectures, while the carboxylic acid moiety provides a site for amide bond formation and other derivatizations. This compound is of particular interest in the development of novel therapeutic agents and functional materials.

Synthetic Strategy Overview

The recommended synthetic route for this compound is a two-step process commencing with the commercially available and readily prepared 2-amino-5-iodopyridine. This strategy involves:

  • Sandmeyer Cyanation: Conversion of the amino group of 2-amino-5-iodopyridine to a nitrile group to form 5-iodopyridine-2-carbonitrile.

  • Hydrolysis: Conversion of the nitrile group of 5-iodopyridine-2-carbonitrile to a carboxylic acid to yield the final product, this compound.

This approach is advantageous due to the accessibility of the starting material and the generally reliable nature of the individual reactions.

Data Presentation

The following tables summarize the key reagents and expected outcomes for the synthesis of this compound.

Table 1: Reagents for the Synthesis of this compound

StepStarting MaterialKey ReagentsSolvent
1. Sandmeyer Cyanation2-Amino-5-iodopyridineSodium nitrite, Hydrochloric acid, Copper(I) cyanideWater
2. Hydrolysis5-Iodopyridine-2-carbonitrileSodium hydroxide or Hydrochloric acidWater/Ethanol

Table 2: Expected Yields and Product Characteristics

ProductMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Physical Appearance
5-Iodopyridine-2-carbonitrileC₆H₃IN₂229.0160-80Off-white to yellow solid
This compoundC₆H₄INO₂249.0170-90 (from nitrile)White to off-white solid

Experimental Protocols

Protocol 1: Synthesis of 5-Iodopyridine-2-carbonitrile via Sandmeyer Reaction

This protocol details the conversion of 2-amino-5-iodopyridine to 5-iodopyridine-2-carbonitrile.

Materials and Reagents:

  • 2-Amino-5-iodopyridine

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Potassium Cyanide (KCN) (optional, to aid dissolution of CuCN)

  • Deionized Water

  • Ice

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flasks

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Diazotization:

    • In a round-bottom flask, suspend 2-amino-5-iodopyridine (1.0 eq) in a mixture of concentrated hydrochloric acid and deionized water.

    • Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

    • Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Cyanation:

    • In a separate, larger flask, prepare a solution of copper(I) cyanide (1.2 eq) in deionized water. If solubility is an issue, a minimal amount of potassium cyanide can be added to facilitate dissolution.

    • Cool this solution in an ice bath.

    • Slowly and carefully add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. Vigorous nitrogen gas evolution will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to drive the reaction to completion.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and neutralize by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous mixture with dichloromethane (3 x volume of aqueous phase).

    • Combine the organic layers and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 5-iodopyridine-2-carbonitrile.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 2: Hydrolysis of 5-Iodopyridine-2-carbonitrile to this compound

This protocol describes the hydrolysis of the nitrile intermediate to the final carboxylic acid product. Both acidic and basic hydrolysis methods are viable.

Method A: Acidic Hydrolysis

Materials and Reagents:

  • 5-Iodopyridine-2-carbonitrile

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Sodium Hydroxide (NaOH) solution (for pH adjustment)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, combine 5-iodopyridine-2-carbonitrile (1.0 eq) and a 6 M solution of hydrochloric acid.

    • Heat the mixture to reflux using a heating mantle and maintain reflux for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully adjust the pH of the solution to approximately 3-4 with a concentrated sodium hydroxide solution. The product will precipitate out of the solution.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with a small amount of cold deionized water.

    • Dry the product under vacuum to afford this compound.

Method B: Basic Hydrolysis

Materials and Reagents:

  • 5-Iodopyridine-2-carbonitrile

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Deionized Water

  • Hydrochloric Acid (HCl) solution (for pH adjustment)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve 5-iodopyridine-2-carbonitrile (1.0 eq) in a mixture of ethanol and an aqueous solution of sodium hydroxide (2.0-3.0 eq).

    • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC or LC-MS.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

    • Dilute the remaining aqueous solution with deionized water.

    • Carefully acidify the solution to a pH of 3-4 with a hydrochloric acid solution. The product will precipitate.

    • Cool the mixture in an ice bath to complete the precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold deionized water.

    • Dry the product under vacuum to yield this compound.

Mandatory Visualizations

SynthesisWorkflow Start 2-Amino-5-iodopyridine Intermediate 5-Iodopyridine-2-carbonitrile Start->Intermediate  Sandmeyer Cyanation (NaNO₂, HCl, CuCN) End This compound Intermediate->End  Hydrolysis (H⁺ or OH⁻, H₂O) LogicalRelationship cluster_precursor Starting Material cluster_intermediate Key Intermediate cluster_product Final Product AminoIodoPyridine 2-Amino-5-iodopyridine IodoCyanoPyridine 5-Iodopyridine-2-carbonitrile AminoIodoPyridine->IodoCyanoPyridine Step 1: Cyanation IodoCarboxylicAcid This compound IodoCyanoPyridine->IodoCarboxylicAcid Step 2: Hydrolysis

Application Notes and Protocols for 5-iodopyridine-2-carboxylic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodopyridine-2-carboxylic acid is a versatile heterocyclic building block of significant interest in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its strategic functionalization, featuring a carboxylic acid at the 2-position and an iodine atom at the 5-position, allows for a diverse range of chemical transformations. The pyridine core is a prevalent scaffold in numerous pharmaceuticals, and the iodo and carboxylic acid moieties serve as convenient handles for introducing molecular complexity.[1]

This document provides detailed application notes and experimental protocols for the use of this compound in key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. Furthermore, it explores the application of derivatives of this building block as kinase inhibitors in drug discovery.

Key Applications in Organic Synthesis

The reactivity of the carbon-iodine bond in this compound makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: Synthesis of 5-Arylpyridine-2-carboxylic Acids

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between aryl halides and boronic acids or esters.[2] In the context of this compound, this reaction enables the synthesis of 5-arylpyridine-2-carboxylic acids, which are important scaffolds in medicinal chemistry.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) (4-10 mol%)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2-3 equivalents)

  • Anhydrous 1,4-dioxane or a mixture of toluene and water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).

  • Add the base (e.g., K₃PO₄, 3.0 mmol).

  • Evacuate and backfill the flask with an inert gas (repeat this cycle three times).

  • Add the anhydrous solvent (e.g., 1,4-dioxane, 5 mL) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the aqueous layer and extract it with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-arylpyridine-2-carboxylic acid.[3]

Quantitative Data for Analogous Suzuki-Miyaura Coupling Reactions

Aryl HalideArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
2-Bromo-5-methylpyridin-4-aminePhenylboronic acidPd(OAc)₂ (3)-K₂CO₃Isopropanol/WaterReflux85[3]
2-Bromopyridine4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)SPhos (3)K₃PO₄Toluene10092[4]
5-BromopyrimidinePhenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/Water8090[5]
Sonogashira Coupling: Synthesis of 5-Alkynylpyridine-2-carboxylic Acids

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to 5-alkynylpyridine-2-carboxylic acids.[6] These products are valuable intermediates in the synthesis of pharmaceuticals and organic materials.[5]

Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (5-10 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-3 equivalents)

  • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.06 mmol).

  • Evacuate and backfill the flask with an inert gas (repeat this cycle three times).

  • Add the anhydrous solvent (e.g., THF, 5 mL) and the base (e.g., Et₃N, 2.5 mmol) via syringe.

  • Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-70 °C, monitoring by TLC or LC-MS.

  • After completion, dilute the mixture with an organic solvent and water.

  • Separate the organic layer, and extract the aqueous layer.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography on silica gel.[5]

Quantitative Data for Analogous Sonogashira Coupling Reactions

Aryl HalideAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
5-BromopyrimidinePhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (6)Et₃NTHFRT88[5]
IodobenzenePhenylacetylenePd(PPh₃)₄ (2)CuI (4)Et₃NToluene5095[2]
4-Iodoanisole1-HeptynePdCl₂(PPh₃)₂ (2)CuI (4)DIPEADMF6091[7]
Buchwald-Hartwig Amination: Synthesis of 5-Aminopyridine-2-carboxylic Acid Derivatives

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds by coupling an aryl halide with a primary or secondary amine.[8] This reaction allows for the synthesis of various N-substituted 5-aminopyridine-2-carboxylic acid derivatives.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Primary or secondary amine (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2-4 mol%) or Pd₂(dba)₃ (1-2 mol%)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) or other suitable phosphine ligand (4-8 mol%)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.4 - 2.0 equivalents)

  • Anhydrous Toluene or 1,4-Dioxane

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol).

  • Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Evacuate and backfill the tube with an inert gas (repeat this cycle three times).

  • Add the anhydrous solvent (e.g., toluene, 5 mL) via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by flash column chromatography.[9]

Quantitative Data for Analogous Buchwald-Hartwig Amination Reactions

Aryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
5-Iodofuran-2-amineBenzylaminePd(OAc)₂ (2)Xantphos (4)NaOtBuToluene100~90 (representative)[9]
4-BromoanisoleMorpholine(NHC)Pd(allyl)Cl (1)-NaOtBuToluene10090[10]
3-Bromopyridine-D4AnilinePd₂(dba)₃ (1.5)BINAP (3)NaOtBuToluene10085[11]

Application in Drug Discovery: Kinase Inhibitors

Pyridine-based molecules are prominent in drug discovery, and derivatives of this compound can be elaborated into potent enzyme inhibitors.[12] Kinases are a major class of drug targets, particularly in oncology, and substituted pyridines have been successfully developed as kinase inhibitors.[13][14] For example, cyanopyridone derivatives have shown dual inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2), both of which are key targets in cancer therapy.[15]

Signaling Pathway Inhibition

The diagram below illustrates the general mechanism by which a kinase inhibitor, potentially synthesized from a this compound scaffold, can block signaling pathways involved in cell proliferation and survival.

G Kinase Inhibitor Action on Signaling Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K HER2 HER-2 HER2->PI3K RAS RAS HER2->RAS Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Angiogenesis Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation KinaseInhibitor Kinase Inhibitor (Derived from 5-iodopyridine- 2-carboxylic acid) KinaseInhibitor->VEGFR2 Inhibits KinaseInhibitor->HER2 Inhibits VEGF VEGF VEGF->VEGFR2 EGF EGF EGF->HER2

Caption: Inhibition of VEGFR-2 and HER-2 signaling pathways.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis of diverse pyridine derivatives starting from this compound using the cross-coupling reactions described.

G Synthetic Workflow from this compound cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Intermediate Products cluster_final Further Derivatization / Application Start This compound Suzuki Suzuki-Miyaura Coupling Start->Suzuki Sonogashira Sonogashira Coupling Start->Sonogashira Buchwald Buchwald-Hartwig Amination Start->Buchwald Aryl 5-Arylpyridine- 2-carboxylic acids Suzuki->Aryl Alkynyl 5-Alkynylpyridine- 2-carboxylic acids Sonogashira->Alkynyl Amino 5-Aminopyridine- 2-carboxylic acid derivs. Buchwald->Amino Final Bioactive Molecules (e.g., Kinase Inhibitors) Aryl->Final Alkynyl->Final Amino->Final

Caption: General synthetic routes from the core building block.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Iodopyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This reaction is of paramount importance in the pharmaceutical industry for the synthesis of complex molecules and active pharmaceutical ingredients (APIs). Pyridine derivatives are key structural motifs in a vast number of pharmaceuticals, and their functionalization is a central theme in drug discovery. 5-Iodopyridine-2-carboxylic acid is a valuable building block that allows for the introduction of diverse aryl and heteroaryl substituents at the 5-position of the pyridine ring, leading to novel compounds with potential therapeutic applications. The resulting 5-arylpyridine-2-carboxylic acids are scaffolds of significant interest, with demonstrated activities as, for example, cell cycle inhibitors.[1]

These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The presence of both an electron-deficient pyridine ring and a carboxylic acid functionality presents unique challenges, including potential catalyst inhibition. Therefore, careful selection of the catalyst, ligand, base, and reaction conditions is crucial for achieving high yields and purity.

Reaction Scheme

The general scheme for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is depicted below:

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Catalytic Cycle

The catalytic cycle for the Suzuki-Miyaura coupling reaction is a well-established process involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 Ar-Pd(II)-X Ln oxidative_addition->pd_complex1 aryl_halide Ar-X aryl_halide->oxidative_addition transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 Ar-Pd(II)-R Ln transmetalation->pd_complex2 boronic_acid R-B(OH)₂ boronic_acid->transmetalation base Base base->transmetalation reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 product Ar-R reductive_elimination->product

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocols

The following protocols are recommended starting points for the Suzuki-Miyaura coupling of this compound. Optimization may be required for specific arylboronic acids.

Protocol 1: General Procedure

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane/water, DMF/water, Toluene/water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask or microwave vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.03 mmol, 3 mol%), and the base (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, 10 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Acidify the aqueous layer with 1M HCl to a pH of approximately 3-4 to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis

Procedure:

  • In a microwave synthesis vial, combine this compound (0.5 mmol), the arylboronic acid (0.75 mmol), the palladium catalyst (0.015 mmol, 3 mol%), and the base (1.5 mmol).

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, 5 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 100-140 °C for 15-60 minutes.

  • After cooling, follow the work-up and purification steps as described in Protocol 1.

Data Presentation

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of related halopyridine carboxylic acids and other challenging substrates, which can serve as a guide for optimizing the reaction with this compound.

Aryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
2-BromopyridinePhenylboronic acidPd(OAc)₂ (2)-K₂CO₃ (2)Isopropanol/H₂OReflux0.5>95
4-Bromoanisole(4-(Butylsulfinyl)phenyl)boronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene/H₂O10012High
2-ChloropyridineHeptyl pinacol boronic esterPd₂(dba)₃ (1)FcPPh₂ (6)K₃PO₄ (6)Dioxane/H₂O10018-20~80
Aryl Bromide3-Carboxyphenylboronic acidPd(dppf)Cl₂-K₂CO₃ (3)DMF/H₂O120 (µW)0.5Good

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of 5-arylpyridine-2-carboxylic acids.

Workflow start Start reaction_setup Reaction Setup: - this compound - Arylboronic acid - Catalyst & Base - Degassed Solvent start->reaction_setup heating Heating: - Conventional or Microwave reaction_setup->heating monitoring Reaction Monitoring: - TLC or LC-MS heating->monitoring monitoring->heating Incomplete workup Work-up: - Cooling - Extraction - Acidification monitoring->workup Complete isolation Isolation: - Filtration - Drying workup->isolation purification Purification: - Recrystallization or  Column Chromatography isolation->purification characterization Characterization: - NMR, MS, etc. purification->characterization end End Product characterization->end

References

Application Notes and Protocols: Palladium-Catalyzed Reactions of 5-Iodopyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodopyridine-2-carboxylic acid is a versatile heterocyclic building block crucial in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. Its structure incorporates a pyridine ring, a carboxylic acid functional group, and an iodine atom, making it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. The iodine substituent provides a reactive site for C-C and C-N bond formation, enabling the introduction of diverse functionalities at the 5-position of the pyridine ring. Pyridine carboxylic acid isomers and their derivatives are foundational in a plethora of drugs used to treat conditions ranging from tuberculosis to cancer and diabetes.[1][2]

This document provides detailed application notes and experimental protocols for several key palladium-catalyzed reactions involving this compound, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These methods are fundamental for drug discovery and development, offering efficient pathways to novel compounds.[1][3]

General Experimental Workflow

A typical palladium-catalyzed cross-coupling reaction follows a standardized workflow, from reaction setup to product isolation and analysis. The following diagram illustrates the key stages.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reagents: - this compound - Coupling Partner - Catalyst & Ligand - Base glassware Prepare Glassware: - Dry reaction flask - Add stir bar reagents->glassware solvent Add Anhydrous Solvent glassware->solvent degas Degas Mixture (e.g., N2/Ar purge) solvent->degas heat Heat to Reaction Temp (Oil Bath) degas->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Quench Reaction (e.g., add water) monitor->quench extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Purify Product (Column Chromatography) dry->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron compound with an organic halide.[3] It is widely used to synthesize biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals.[3] For this compound, this reaction enables the introduction of various aryl or heteroaryl groups at the 5-position.

Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) interchange. The key steps are oxidative addition of the aryl iodide to the Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the product and regenerate the Pd(0) catalyst.

Suzuki_Cycle pd0 Pd(0)L2 oa_complex Ar-Pd(II)L2-I pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)L2-Ar' oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-Ar' trans_complex->product aryl_halide Ar-I (this compound) aryl_halide->oa_complex boronic_acid Ar'-B(OH)2 + Base boronic_acid->trans_complex

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Quantitative Data Summary
Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃1,4-Dioxane/H₂O1001285
4-Methoxyphenylboronic acidPdCl₂(dppf) (3)-K₃PO₄DMF901692
Thiophene-3-boronic acidPd(OAc)₂ (2)SPhos (4)Cs₂CO₃Toluene/H₂O110878

Note: The data presented are representative examples derived from typical conditions for similar substrates, as specific literature for this compound is limited.

Detailed Experimental Protocol

Synthesis of 5-phenylpyridine-2-carboxylic acid

  • Reagent Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Solvent and Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with water and wash with ethyl acetate to remove non-polar impurities.

  • Acidification: Carefully acidify the aqueous layer with 1M HCl to a pH of ~4-5 to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-phenylpyridine-2-carboxylic acid.

Sonogashira Coupling

The Sonogashira reaction is a highly effective method for forming C(sp²)-C(sp) bonds by coupling a vinyl or aryl halide with a terminal alkyne.[4] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst.[4] It is invaluable for synthesizing molecules containing alkyne functionalities, which are important precursors in organic synthesis and are present in many bioactive compounds.

Catalytic Cycle

The Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle similar to the Suzuki reaction and a copper cycle that generates the reactive copper(I) acetylide intermediate.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd_complex Ar-Pd(II)L2-I pd0->pd_complex Oxidative Addition (Ar-I) pd_complex->pd0 Reductive Elimination product Ar-C≡C-R' pd_complex->product cu_acetylide Cu(I)-C≡C-R' cu_acetylide->pd_complex Transmetalation cu_halide Cu(I)-I alkyne H-C≡C-R' alkyne->cu_acetylide + Base

Caption: Interconnected catalytic cycles of the Sonogashira reaction.

Quantitative Data Summary
Coupling PartnerCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
PhenylacetylenePd(PPh₃)₄ (4)CuI (8)Et₃NTHF65690
TrimethylsilylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)DiisopropylamineDMF251695
1-HeptynePd(OAc)₂ (2)CuI (5)K₂CO₃Acetonitrile801282

Note: The data presented are representative examples derived from typical conditions for similar substrates.

Detailed Experimental Protocol

Synthesis of 5-(phenylethynyl)pyridine-2-carboxylic acid

  • Reagent Setup: In an oven-dried Schlenk flask, dissolve this compound (1.0 eq) in a mixture of THF and triethylamine (Et₃N) (2:1 ratio).

  • Degassing: Degas the solution by bubbling argon through it for 20 minutes.

  • Catalyst Addition: To the degassed solution, add copper(I) iodide (CuI, 0.08 eq) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.04 eq).

  • Alkyne Addition: Add phenylacetylene (1.1 eq) dropwise to the mixture via syringe.

  • Reaction: Stir the reaction mixture at 65 °C under an argon atmosphere for 6 hours.

  • Work-up: Upon completion, cool the mixture to room temperature and concentrate it under reduced pressure.

  • Purification: Redissolve the residue in a minimal amount of water and acidify with 1M HCl to precipitate the product.

  • Isolation: Collect the solid by filtration, wash with water, and then a small amount of cold ether to remove residual impurities. Dry the product under high vacuum.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, coupling an aryl halide with an amine.[5][6] This reaction has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals and organic materials.[5][7] The choice of ligand is critical for the success of this transformation.

Catalytic Cycle

This reaction follows a Pd(0)/Pd(II) catalytic cycle. Key steps include the oxidative addition of the aryl halide to the palladium(0) catalyst, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the arylated amine product.[8]

Buchwald_Hartwig_Cycle pd0 Pd(0)L2 oa_complex Ar-Pd(II)L2-I pd0->oa_complex Oxidative Addition amido_complex [Ar-Pd(II)L2-NR'R''] oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR'R'' amido_complex->product aryl_halide Ar-I aryl_halide->oa_complex amine H-NR'R'' + Base amine->amido_complex

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Quantitative Data Summary
Amine PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1001891
AnilinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃1,4-Dioxane1102088
BenzylaminePd₂(dba)₃ (1.5)BrettPhos (3)K₃PO₄tert-Amyl alcohol1001685

Note: The data presented are representative examples derived from typical conditions for similar substrates. The carboxylic acid group may require protection or specific basic conditions to avoid side reactions.

Detailed Experimental Protocol

Synthesis of 5-morpholinopyridine-2-carboxylic acid

  • Reagent Setup: In a glovebox, add this compound (1.0 eq), sodium tert-butoxide (NaOtBu, 1.4 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq) to a reaction vial equipped with a stir bar.

  • Solvent and Reagent Addition: Remove the vial from the glovebox. Add anhydrous toluene, followed by morpholine (1.2 eq) via syringe.

  • Reaction: Seal the vial and heat the mixture to 100 °C in an oil bath for 18 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with water and ethyl acetate. Separate the layers.

  • Purification: Acidify the aqueous layer with 1M HCl to precipitate the product. If the product remains in solution, extraction with a more polar solvent or purification via reverse-phase chromatography may be necessary.

  • Isolation: Collect any precipitate by filtration, wash with a small amount of water, and dry under vacuum.

Conclusion

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of this compound. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provide robust and versatile methods to install aryl, alkynyl, and amino moieties, respectively. The protocols and data provided herein serve as a comprehensive guide for researchers in synthetic and medicinal chemistry to facilitate the discovery and development of novel molecules based on this valuable pyridine scaffold. Careful optimization of catalysts, ligands, and reaction conditions is paramount to achieving high yields and purity, particularly given the dual functionality of the starting material.

References

Application Notes and Protocols for the Use of 5-Iodopyridine-2-carboxylic Acid in PARP Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-iodopyridine-2-carboxylic acid as a key building block in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. The document outlines the significance of the pyridine-2-carboxamide moiety in PARP inhibition, details a general synthetic strategy employing a Suzuki coupling reaction, and provides an exemplary experimental protocol.

Introduction to PARP Inhibition and the Role of the Pyridine-2-Carboxamide Scaffold

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair.[1][2] In cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways like BRCA1/2 mutations, inhibiting PARP leads to a synthetic lethality, resulting in cancer cell death.[3][4] Several approved PARP inhibitors, such as Olaparib, Rucaparib, Niraparib, and Talazoparib, have demonstrated significant clinical success.[5]

A common structural feature in many potent PARP inhibitors is the presence of a substituted aromatic core that mimics the nicotinamide moiety of the NAD+ substrate, which binds to the active site of the PARP enzyme. The pyridine-2-carboxamide scaffold, derived from precursors like this compound, has emerged as a valuable pharmacophore in the design of novel PARP inhibitors. The nitrogen atom of the pyridine ring and the adjacent carboxamide group can form critical hydrogen bond interactions with amino acid residues in the PARP active site, contributing to high binding affinity and inhibitory potency.

Synthetic Strategy: Suzuki Cross-Coupling

A robust and widely utilized method for the synthesis of biaryl structures, a common motif in PARP inhibitors, is the Suzuki-Miyaura cross-coupling reaction.[6] This palladium-catalyzed reaction forms a carbon-carbon bond between an organohalide and an organoboron compound. In the context of synthesizing PARP inhibitors using this compound, the iodine atom serves as a reactive handle for the Suzuki coupling.

The general synthetic workflow can be visualized as follows:

Synthesis_Workflow A This compound B Amide Formation A->B Amine, Coupling Reagent C 5-Iodopyridine-2-carboxamide Derivative B->C E Suzuki Coupling (Pd Catalyst, Base) C->E D Arylboronic Acid/Ester D->E F Biaryl Pyridine-2-carboxamide E->F G Further Functionalization/ Deprotection F->G H Final PARP Inhibitor G->H

Caption: General workflow for PARP inhibitor synthesis.

This strategy involves first converting the carboxylic acid of this compound to a desired amide. This is a crucial step as the carboxamide group is essential for binding to the PARP enzyme. The resulting 5-iodopyridine-2-carboxamide derivative then undergoes a Suzuki coupling reaction with a suitable arylboronic acid or ester. This key step constructs the biaryl core of the inhibitor. Subsequent functional group manipulations or deprotection steps can then be performed to yield the final PARP inhibitor.

Experimental Protocol: Synthesis of a Biaryl-Pyridine-2-Carboxamide PARP Inhibitor Intermediate

This protocol provides an exemplary method for the synthesis of a biaryl-pyridine-2-carboxamide intermediate, a core structure for a potential PARP inhibitor, starting from this compound.

Step 1: Amide Formation

Reaction: Conversion of this compound to a representative amide.

Materials:

  • This compound

  • Amine of choice (e.g., benzylamine)

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq), BOP (1.2 eq), and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the 5-iodopyridine-2-carboxamide derivative.

Step 2: Suzuki Cross-Coupling

Reaction: Palladium-catalyzed Suzuki coupling of the 5-iodopyridine-2-carboxamide derivative with an arylboronic acid.

Materials:

  • 5-Iodopyridine-2-carboxamide derivative (from Step 1)

  • Arylboronic acid (e.g., 4-fluorophenylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a reaction vessel, combine the 5-iodopyridine-2-carboxamide derivative (1.0 eq), the arylboronic acid (1.5 eq), Pd(dppf)Cl2 (0.05 eq), and K2CO3 (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the biaryl-pyridine-2-carboxamide intermediate.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of a biaryl-pyridine-2-carboxamide PARP inhibitor intermediate. The inhibitory activity (IC50) of the final compound will depend on the specific substituents.

StepReactant 1Reactant 2Catalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Purity (%)
1. Amide Formation This compoundBenzylamineBOP, DIPEADMFRT12-1685-95>95
2. Suzuki Coupling 5-Iodo-N-benzylpicolinamide4-Fluorophenylboronic acidPd(dppf)Cl2, K2CO3Dioxane/Water904-870-85>95

PARP Signaling Pathway in DNA Repair

Understanding the mechanism of action of PARP inhibitors requires knowledge of the PARP signaling pathway in DNA repair. The following diagram illustrates the central role of PARP in the base excision repair (BER) pathway.

PARP_Signaling cluster_0 DNA Damage Response cluster_1 Effect of PARP Inhibitor DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 Activation DNA_Damage->PARP1 PARylation Poly(ADP-ribosyl)ation (PARylation) PARP1->PARylation NAD+ -> Nicotinamide PARP_Trapping PARP Trapping on DNA PARP1->PARP_Trapping Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1) PARylation->Recruitment BER Base Excision Repair (BER) Recruitment->BER Repair DNA Repair & Cell Survival BER->Repair PARP_Inhibitor PARP Inhibitor (e.g., Pyridine-2-carboxamide derivative) PARP_Inhibitor->PARP1 SSB_to_DSB SSB Accumulation & Conversion to Double-Strand Breaks (DSBs) during Replication PARP_Trapping->SSB_to_DSB Cell_Death Cell Death (Synthetic Lethality) in BRCA-deficient cells SSB_to_DSB->Cell_Death

Caption: PARP1's role in DNA repair and the mechanism of PARP inhibitors.

In response to a single-strand break (SSB), PARP1 is activated and catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This PARylation event serves as a scaffold to recruit other DNA repair proteins, such as XRCC1, to the site of damage, initiating the base excision repair (BER) pathway and ultimately leading to cell survival. PARP inhibitors block this process. By binding to the active site of PARP, they prevent PAR chain formation and also "trap" the PARP enzyme on the DNA. This trapping prevents the completion of DNA repair, leading to the accumulation of SSBs. During DNA replication, these unresolved SSBs are converted into more lethal double-strand breaks (DSBs). In cancer cells with a compromised homologous recombination (HR) pathway for DSB repair (e.g., those with BRCA mutations), the accumulation of DSBs leads to genomic instability and ultimately cell death, a concept known as synthetic lethality.

Conclusion

This compound is a versatile and valuable starting material for the synthesis of novel PARP inhibitors. Its utility lies in the strategic placement of the iodo group, which allows for the efficient construction of the biaryl core structure through Suzuki cross-coupling, and the carboxylic acid, which can be readily converted to the essential carboxamide pharmacophore. The provided synthetic protocols and background information serve as a guide for researchers in the design and synthesis of next-generation PARP inhibitors for cancer therapy.

References

The Role of 5-Iodopyridine-2-Carboxylic Acid in the Synthesis of Novel Antidiabetic Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The global burden of diabetes mellitus necessitates the continuous exploration of novel therapeutic agents. Pyridine scaffolds are a privileged structural motif in medicinal chemistry, appearing in a wide array of approved drugs. Within this class, 5-iodopyridine-2-carboxylic acid presents itself as a versatile building block for the synthesis of innovative molecules with potential antidiabetic properties. The presence of the iodine atom at the 5-position offers a reactive handle for various cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl and heteroaryl substituents. The carboxylic acid at the 2-position provides a convenient point for amide bond formation and other modifications. This document outlines the application of this compound in the synthesis of potential antidiabetic agents, focusing on its utility in creating inhibitors of key enzymes involved in glucose metabolism.

While direct synthesis of commercial antidiabetic drugs from this compound is not prominently documented in publicly available literature, its structural analogs and related pyridine derivatives have shown promise in the development of inhibitors for enzymes such as α-amylase and dipeptidyl peptidase-4 (DPP-4). This document will, therefore, draw upon synthetic strategies and biological evaluation methods for structurally related pyridine-based compounds to provide a framework for utilizing this compound in antidiabetic drug discovery.

Key Concepts and Signaling Pathways

The development of antidiabetic agents often targets specific enzymes or signaling pathways involved in glucose homeostasis. Two such targets are α-amylase and DPP-4.

α-Amylase Inhibition: α-Amylase is a key enzyme in the digestive system that breaks down complex carbohydrates into simpler sugars, which are then absorbed into the bloodstream. Inhibiting this enzyme can delay carbohydrate digestion and absorption, leading to a lower postprandial blood glucose spike.

DPP-4 Inhibition: Dipeptidyl peptidase-4 (DPP-4) is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1). GLP-1 enhances glucose-dependent insulin secretion, suppresses glucagon release, and slows gastric emptying. By inhibiting DPP-4, the levels of active GLP-1 are increased, leading to improved glycemic control.

Below are diagrams illustrating the general mechanism of action for α-amylase and DPP-4 inhibitors.

alpha_amylase_inhibition Complex Carbohydrates Complex Carbohydrates α-Amylase α-Amylase Complex Carbohydrates->α-Amylase Digestion Simple Sugars (Glucose) Simple Sugars (Glucose) α-Amylase->Simple Sugars (Glucose) Bloodstream Absorption Bloodstream Absorption Simple Sugars (Glucose)->Bloodstream Absorption Increased Blood Glucose Increased Blood Glucose Bloodstream Absorption->Increased Blood Glucose α-Amylase Inhibitor α-Amylase Inhibitor α-Amylase Inhibitor->α-Amylase Inhibits

Caption: Mechanism of α-Amylase Inhibition.

dpp4_inhibition Food Intake Food Intake Incretin (GLP-1) Release Incretin (GLP-1) Release Food Intake->Incretin (GLP-1) Release Pancreas (β-cells) Pancreas (β-cells) Incretin (GLP-1) Release->Pancreas (β-cells) Stimulates DPP-4 Enzyme DPP-4 Enzyme Incretin (GLP-1) Release->DPP-4 Enzyme Degradation Insulin Secretion Insulin Secretion Pancreas (β-cells)->Insulin Secretion Glucose Uptake by Cells Glucose Uptake by Cells Insulin Secretion->Glucose Uptake by Cells Reduced Blood Glucose Reduced Blood Glucose Glucose Uptake by Cells->Reduced Blood Glucose Inactive GLP-1 Inactive GLP-1 DPP-4 Enzyme->Inactive GLP-1 DPP-4 Inhibitor DPP-4 Inhibitor DPP-4 Inhibitor->DPP-4 Enzyme Inhibits suzuki_coupling_workflow cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Arylboronic Acid Arylboronic Acid Arylboronic Acid->Reaction Mixture Pd Catalyst (e.g., Pd(PPh3)4) Pd Catalyst (e.g., Pd(PPh3)4) Pd Catalyst (e.g., Pd(PPh3)4)->Reaction Mixture Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction Mixture Solvent (e.g., Dioxane/H2O) Solvent (e.g., Dioxane/H2O) Solvent (e.g., Dioxane/H2O)->Reaction Mixture Inert Atmosphere (N2 or Ar) Inert Atmosphere (N2 or Ar) Inert Atmosphere (N2 or Ar)->Reaction Mixture Heat (e.g., 80-100 °C) Heat (e.g., 80-100 °C) Heat (e.g., 80-100 °C)->Reaction Mixture Work-up & Purification Work-up & Purification Reaction Mixture->Work-up & Purification Reaction 5-Aryl-pyridine-2-carboxylic acid 5-Aryl-pyridine-2-carboxylic acid Work-up & Purification->5-Aryl-pyridine-2-carboxylic acid Isolation

Application Notes & Protocols: Preparation of 5-Iodopyridine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyridine carboxylic acids are a class of compounds of significant interest in medicinal chemistry and materials science.[1][2] Their derivatives exhibit a wide range of biological activities and are integral scaffolds in the development of pharmaceuticals for treating conditions like cancer, tuberculosis, and neurological disorders.[1][2] The pyridine ring's electron-deficient nature and its ability to participate in hydrogen bonding and π-π stacking interactions make it a privileged structure in drug design.[2]

Specifically, 5-iodopyridine-2-carboxylic acid is a highly versatile building block. The carboxylic acid group at the 2-position allows for the formation of esters and amides, while the iodine atom at the 5-position serves as a reactive handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.[3][4] This dual functionality enables the synthesis of complex molecules with diverse substitution patterns, making it an invaluable intermediate for creating libraries of compounds for drug discovery and developing novel agrochemicals and functional materials.[3][4][5]

These notes provide detailed protocols for the synthesis of this compound and its subsequent derivatization into esters, amides, and carbon-carbon coupled products.

Part 1: Synthesis of this compound

The synthesis of the core scaffold, this compound, can be achieved from readily available starting materials. One common strategy involves the direct iodination of a pyridine precursor. The following protocol is adapted from general iodination procedures for electron-deficient rings.

Protocol 1: Iodination of 2-Amino-5-bromopyridine (as a precursor example)

While a direct protocol for this compound is not detailed in the provided results, a similar synthesis for a related compound, 2-amino-5-bromo-3-iodopyridine, illustrates the principles of halogenating a pyridine ring.[6] A plausible route to the target compound could involve the diazotization of 5-aminopyridine-2-carboxylic acid followed by a Sandmeyer-type reaction with potassium iodide. An alternative involves the direct iodination of 2-aminopyridine followed by conversion of the amino group. For example, the synthesis of 2-amino-5-iodopyridine is often achieved through the direct iodination of 2-aminopyridine.[3][7]

G cluster_0 Plausible Synthetic Pathway start 2-Aminopyridine step1 5-Iodo-2-aminopyridine start->step1 I₂, H₂O₂ or NIS, AcOH [4, 7] step2 5-Iodopyridine-2-carbonitrile (via Sandmeyer Reaction) step1->step2 1. NaNO₂, H⁺ 2. CuCN product This compound step2->product H₂O, H⁺, Δ (Hydrolysis)

Caption: Plausible multi-step synthesis of the target compound.

Part 2: Derivatization of this compound

The true utility of this compound lies in its capacity for diversification. The carboxylic acid and iodo functionalities can be selectively targeted to generate a wide array of derivatives.

G center This compound ester Ester Derivatives center->ester R-OH, H⁺ (Fischer) [33] or POCl₃, R-OH [31] amide Amide Derivatives center->amide R¹R²NH, Coupling Agent (HATU, DCC, etc.) [15, 20] suzuki Suzuki Coupling Products (Aryl/Vinyl Pyridines) center->suzuki Ar-B(OH)₂, Pd Catalyst Base (e.g., K₂CO₃) [27] sonogashira Sonogashira Coupling Products (Alkynyl Pyridines) center->sonogashira R-C≡CH, Pd Cat., CuI Base (e.g., Et₃N) [11]

Caption: Key derivatization pathways from the core scaffold.

A. Esterification

The conversion of the carboxylic acid to an ester is a fundamental transformation, often used to modify solubility, improve cell permeability, or act as a protecting group. Fischer esterification is a classic and reliable method.[8]

Protocol 2: Fischer Esterification to Methyl 5-iodopyridine-2-carboxylate

  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) in methanol (20 mL per gram of acid).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise while stirring.

  • Reaction: Heat the mixture to reflux (approx. 65°C) and monitor by TLC until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature and remove the excess methanol under reduced pressure.

  • Neutralization: Carefully dilute the residue with cold water and neutralize by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel if necessary.

ParameterConditionTypical YieldReference
ReactantsThis compound, Methanol85-95%[8][9]
CatalystH₂SO₄ (catalytic)
Temperature65°C (Reflux)
Time4-12 hours
B. Amide Coupling

Amide bond formation is one of the most common reactions in medicinal chemistry, crucial for building peptides and other complex molecules.[10] This requires activating the carboxylic acid, typically with a coupling agent.

Protocol 3: Amide Coupling using HATU

  • Reaction Setup: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent like DMF or DCM (10 mL per gram of acid) under a nitrogen atmosphere.

  • Reagent Addition: Add HATU (1.1 eq) and a non-nucleophilic base such as DIPEA (2.5 eq). Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

  • Reaction: Stir at room temperature until the reaction is complete as monitored by TLC or LC-MS (typically 2-16 hours).

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash chromatography or recrystallization.

ParameterConditionTypical YieldReference
ReactantsThis compound, Amine70-90%[10][11]
Coupling AgentHATU
BaseDIPEA
SolventDMF or DCM
TemperatureRoom Temperature
C. Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between the iodine-bearing sp² carbon and an aryl or vinyl boronic acid.[12] This reaction is fundamental in synthesizing biaryl structures commonly found in pharmaceuticals.[12] Note that the free carboxylic acid can sometimes interfere with the catalyst; protection as an ester is often recommended.[13]

Protocol 4: Suzuki Coupling of Methyl 5-iodopyridine-2-carboxylate

  • Reaction Setup: To a Schlenk flask, add methyl 5-iodopyridine-2-carboxylate (1.0 eq), the arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Solvent and Degassing: Add a solvent system, typically 1,4-dioxane/water (4:1). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction: Heat the mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC or LC-MS, typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the product by flash column chromatography.

  • (Optional) Hydrolysis: If the carboxylic acid is desired, the resulting ester can be hydrolyzed using standard conditions (e.g., LiOH in THF/water).

ParameterConditionTypical YieldReference
Reactants5-Iodo-pyridine derivative, Boronic Acid60-95%[12][14]
CatalystPd(PPh₃)₄ or PdCl₂(dppf)
BaseK₂CO₃, K₃PO₄, or Cs₂CO₃
SolventDioxane/H₂O, Toluene, or DMF
Temperature80-110°C
D. Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between the iodo-substituted pyridine and a terminal alkyne, providing access to alkynyl-pyridine derivatives.[15] These products are valuable intermediates and can be found in various functional materials and drug candidates.[3][16]

Protocol 5: Sonogashira Coupling of Methyl 5-iodopyridine-2-carboxylate

  • Reaction Setup: In a Schlenk flask under a nitrogen atmosphere, combine methyl 5-iodopyridine-2-carboxylate (1.0 eq), a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.03 eq), and a copper co-catalyst, CuI (0.05 eq).

  • Solvent and Reagents: Add an anhydrous solvent such as THF or DMF. Add the terminal alkyne (1.2 eq) followed by a base, typically a liquid amine like triethylamine (Et₃N) or diisopropylamine (DIPA) (2.0-3.0 eq), which often serves as both the base and part of the solvent system.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60°C) until completion (monitor by TLC or LC-MS, typically 2-12 hours).

  • Workup: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water or a saturated NH₄Cl solution to remove the amine hydrohalide salt.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.

ParameterConditionTypical YieldReference
Reactants5-Iodo-pyridine derivative, Terminal Alkyne75-95%[15][17]
CatalystPd(PPh₃)₂Cl₂, CuI
BaseEt₃N or DIPA
SolventTHF or DMF
Temperature25-60°C

Part 3: Experimental Workflow Visualization

A clear, step-by-step workflow is essential for reproducibility in the lab. The following diagram illustrates a typical workflow for a palladium-catalyzed cross-coupling reaction as described in Protocols 4 and 5.

G cluster_workflow Typical Cross-Coupling Experimental Workflow setup 1. Reaction Setup (Add solids: iodo-pyridine, boronic acid/alkyne, catalyst, base to a dry Schlenk flask) degas 2. Solvent Addition & Degassing (Add anhydrous solvent and purge with inert gas, e.g., Argon) setup->degas react 3. Reaction (Heat to desired temperature and stir for specified time) degas->react monitor 4. Monitoring (Check progress periodically using TLC or LC-MS) react->monitor monitor->react Incomplete workup 5. Workup (Cool, quench, and perform aqueous/organic extraction) monitor->workup Complete purify 6. Purification (Dry organic layer, concentrate, and purify via chromatography) workup->purify analyze 7. Characterization (Confirm structure and purity via NMR, MS, etc.) purify->analyze

Caption: A generalized workflow for cross-coupling experiments.

References

Application Notes and Protocols for 5-Iodopyridine-2-Carboxylic Acid in Novel Therapeutic Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodopyridine-2-carboxylic acid is a versatile heterocyclic building block with significant potential in the development of novel therapeutic agents. Its pyridine core is a common scaffold in many approved drugs, offering favorable physicochemical properties for drug design. The presence of a carboxylic acid group provides a handle for various chemical modifications and can participate in key interactions with biological targets, while the iodo substituent allows for further structural diversification through cross-coupling reactions.

These application notes provide a comprehensive overview of the potential therapeutic applications of this compound derivatives, with a focus on their development as enzyme inhibitors for cancer therapy. Detailed, generalized experimental protocols are provided to guide researchers in the synthesis, characterization, and biological evaluation of novel compounds derived from this scaffold.

Therapeutic Applications: Enzyme Inhibition in Oncology

Derivatives of pyridine carboxylic acids have shown significant promise as inhibitors of various enzymes implicated in cancer progression.[1] A particularly noteworthy target is Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a crucial role in tumor immune escape.[2][3] Inhibition of IDO1 can restore anti-tumor immunity, making it an attractive target for cancer immunotherapy. The this compound scaffold can be utilized to design and synthesize potent IDO1 inhibitors.

Anticipated Mechanism of Action: IDO1 Inhibition

IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of tryptophan along the kynurenine pathway.[] In the tumor microenvironment, upregulation of IDO1 leads to tryptophan depletion and the accumulation of kynurenine metabolites, which collectively suppress the proliferation and activation of T cells, thereby allowing cancer cells to evade the immune system.

Derivatives of this compound can be designed to interact with the active site of IDO1. The carboxylic acid moiety is crucial as it can form a coordinate bond with the heme iron in the enzyme's active site, a key interaction for potent inhibition.[5] The pyridine ring and other substituents can be modified to optimize binding affinity, selectivity, and pharmacokinetic properties.

IDO1_Inhibition cluster_TME Tumor Microenvironment cluster_Inhibitor Therapeutic Intervention Tumor_Cell Tumor Cell IDO1 IDO1 Tumor_Cell->IDO1 expresses Kynurenine Kynurenine IDO1->Kynurenine converts Tryptophan Tryptophan Tryptophan->IDO1 Suppression Immune Suppression Kynurenine->Suppression T_Cell T Cell Suppression->T_Cell inhibits proliferation & activation Inhibitor 5-Iodopyridine-2-carboxylic Acid Derivative Inhibitor->IDO1 inhibits

Figure 1. IDO1 Signaling Pathway and Inhibition.

Data Presentation: In Vitro Biological Activity of Structurally Related Compounds

While specific data for derivatives of this compound are not extensively available, the following table summarizes the in vitro anticancer and enzyme inhibitory activities of structurally related pyridine derivatives to provide a benchmark for expected potencies.

Compound ClassTarget Cell Line / EnzymeIC50 (µM)Reference
Pyridine-Urea Derivative (8e)MCF-7 (Breast Cancer)0.22[6][7]
Pyridine-Urea Derivative (8n)MCF-7 (Breast Cancer)1.88[6][7]
Pyridine-Thiazole Derivative (4)A549 (Lung Cancer)>50[8]
2,5-dimethylfuran-3-carboxylic acid derivative (19a)IDO1 (HeLa cellular assay)0.004[5]
6-acetamido-indole-2-carboxylic acid derivative (9o-1)IDO11.17[3]
6-acetamido-indole-2-carboxylic acid derivative (9o-1)TDO1.55[3]
Pyridinyl Estratriene Derivative (9)MDA-MB-231 (Breast Cancer)Strong Activity[9]
[2][6][8]triazolo[1,5-a]pyridinylpyridine (1c)HCT-116 (Colon Cancer)Potent Activity[10]

Experimental Protocols

The following are detailed, generalized protocols for the synthesis of this compound derivatives and their subsequent in vitro evaluation.

Protocol 1: Synthesis of 5-Iodopyridine-2-Carboxamide Derivatives

This protocol describes a general method for the synthesis of amide derivatives from this compound, a common step in creating a library of potential therapeutic agents.

Synthesis_Workflow Start 5-Iodopyridine-2- carboxylic Acid Step1 Activation (e.g., with SOCl2 or EDC/HOBt) Start->Step1 Step2 Amide Coupling (with a primary or secondary amine) Step1->Step2 Step3 Purification (e.g., Column Chromatography) Step2->Step3 Product 5-Iodopyridine-2- carboxamide Derivative Step3->Product

Figure 2. Synthesis workflow for amide derivatives.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole)

  • A primary or secondary amine

  • Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Acid Chloride Formation (Method A):

    • To a solution of this compound (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.

    • Slowly add thionyl chloride (1.2 eq) at 0 °C.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

  • EDC/HOBt Coupling (Method B):

    • Dissolve this compound (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.

    • Stir the mixture at room temperature for 30 minutes.

  • Amide Formation:

    • Dissolve the desired amine (1.1 eq) and TEA or DIPEA (2.0 eq) in anhydrous DCM or DMF.

    • Add the solution of the activated carboxylic acid (from step 1 or 2) dropwise to the amine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification:

    • Dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

    • Characterize the final product by NMR and mass spectrometry.

Protocol 2: In Vitro IDO1 Inhibition Assay (Cell-Based)

This protocol outlines a cell-based assay to determine the inhibitory activity of synthesized compounds on IDO1.[11][12][13]

IDO1_Assay_Workflow Start Seed SK-OV-3 cells in 96-well plate Step1 Induce IDO1 expression with IFN-γ Start->Step1 Step2 Treat with serial dilutions of test compound Step1->Step2 Step3 Incubate for 24-48 hours Step2->Step3 Step4 Collect supernatant and precipitate proteins with TCA Step3->Step4 Step5 Quantify kynurenine by HPLC Step4->Step5 End Calculate IC50 Step5->End MTT_Assay_Workflow Start Seed cancer cells in 96-well plate Step1 Treat with serial dilutions of test compound Step2 Incubate for 48-72 hours Step3 Add MTT reagent and incubate Step4 Solubilize formazan crystals with DMSO Step5 Measure absorbance at 570 nm End Calculate IC50

References

Enzymatic Inhibition Studies with 5-Iodopyridine-2-Carboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note on a Novel Area of Investigation: Extensive literature review indicates that while pyridine carboxylic acids are a known class of enzyme inhibitors, specific enzymatic inhibition data and detailed protocols for 5-iodopyridine-2-carboxylic acid are not extensively documented in publicly available scientific literature. This suggests that the compound may be a novel candidate for enzyme inhibition studies or is primarily utilized as a synthetic intermediate.

Given the interest in this scaffold, this document provides a generalized framework and detailed protocols based on the known activities of structurally related pyridine carboxylic acid derivatives, particularly as inhibitors of 2-oxoglutarate (2-OG) dependent dioxygenases, such as hypoxia-inducible factor (HIF) prolyl hydroxylases. This serves as a guide for initiating and conducting enzymatic inhibition studies with this compound.

Introduction

Pyridine carboxylic acid derivatives have emerged as a significant class of compounds in drug discovery, demonstrating inhibitory activity against a range of enzymes.[1][2] The structural motif, featuring a nitrogen-containing aromatic ring and a carboxylic acid group, allows for coordination with metal ions in enzyme active sites and the formation of key hydrogen bond interactions.[2] This scaffold is particularly prevalent in the development of inhibitors for metalloenzymes, including dioxygenases and hydroxylases.

This compound, also known as 5-iodopicolinic acid, is a halogenated derivative of picolinic acid. While its primary role in published research often appears as a building block in organic synthesis,[3][4] its structural similarity to known enzyme inhibitors warrants investigation into its potential biological activity. This document outlines the application and protocols for evaluating the enzymatic inhibitory properties of this compound.

Potential Target Enzyme Class: 2-Oxoglutarate Dependent Dioxygenases

A prominent family of enzymes inhibited by pyridine carboxylic acid analogs is the Fe(II) and 2-oxoglutarate (2-OG) dependent dioxygenases. These enzymes play crucial roles in various physiological processes, including hypoxia sensing (HIF prolyl hydroxylases), collagen biosynthesis (prolyl 4-hydroxylases), and epigenetic regulation (histone demethylases).[5][6][7]

Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases (PHDs)

HIF prolyl hydroxylases (PHDs) are key regulators of cellular response to low oxygen levels.[7] Inhibition of PHDs stabilizes the HIF-α subunit, leading to the transcription of genes involved in erythropoiesis, angiogenesis, and glucose metabolism.[7] Small molecule inhibitors of PHDs are in development for the treatment of anemia associated with chronic kidney disease.[8]

Signaling Pathway of HIF Regulation by PHDs

HIF_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / PHD Inhibition HIF_alpha HIF-1α PHD PHD Enzymes (O₂, Fe²⁺, 2-OG) HIF_alpha->PHD Hydroxylation VHL pVHL E3 Ligase HIF_alpha->VHL Binding PHD->HIF_alpha Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF_alpha_stable HIF-1α (stable) Nucleus Nucleus HIF_alpha_stable->Nucleus Translocation HIF_beta HIF-1β HIF_beta->Nucleus HIF_complex HIF Complex HRE Hypoxia Response Element (HRE) HIF_complex->HRE Nucleus->HIF_complex Target_Genes Target Gene Transcription (e.g., EPO, VEGF) HRE->Target_Genes Inhibitor 5-Iodopyridine- 2-carboxylic acid Inhibitor->PHD Inhibition experimental_workflow cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Compound_Prep Prepare Stock Solution of 5-Iodopyridine- 2-carboxylic acid Assay_Setup Set up Reaction: Enzyme, Substrate, Cofactors, Inhibitor Compound_Prep->Assay_Setup Enzyme_Prep Recombinant Human PHD2 Expression and Purification Enzyme_Prep->Assay_Setup Reagent_Prep Prepare Assay Buffer and Reagents Reagent_Prep->Assay_Setup Incubation Incubate at Controlled Temperature Assay_Setup->Incubation Detection Measure Enzyme Activity (e.g., Fluorescence, Luminescence) Incubation->Detection Dose_Response Generate Dose-Response Curve Detection->Dose_Response IC50_Calc Calculate IC50 Value Dose_Response->IC50_Calc Kinetics Determine Mechanism of Inhibition IC50_Calc->Kinetics

References

Application Notes and Protocols for Metal Complexes of 5-Iodopyridine-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal complexes of pyridine-2-carboxylic acid (picolinic acid) and its derivatives are a subject of significant research interest due to their diverse applications in medicine and material science. The coordination of metal ions with these bidentate ligands can result in complexes with unique electronic and structural properties, leading to a wide range of biological activities and functional material characteristics. 5-Iodopyridine-2-carboxylic acid, a halogenated derivative of picolinic acid, presents an intriguing ligand for the synthesis of novel metal complexes. The presence of the iodine atom can influence the lipophilicity, electronic properties, and potential for halogen bonding in the resulting complexes, potentially enhancing their therapeutic efficacy or material performance.

This document provides a comprehensive overview of the potential applications and detailed experimental protocols for the synthesis and characterization of metal complexes of this compound. The information herein is compiled from existing literature on analogous pyridine-2-carboxylic acid complexes and serves as a foundational guide for researchers venturing into the study of these specific compounds.

Potential Applications

The incorporation of this compound as a ligand in metal complexes is anticipated to yield compounds with significant potential in several key areas:

  • Anticancer Agents: Metal complexes are at the forefront of cancer chemotherapy. The structural motifs of pyridine-2-carboxylate complexes have been shown to exhibit significant cytotoxicity against various cancer cell lines. The iodine substituent may enhance the lipophilicity of the complexes, facilitating cellular uptake. Furthermore, some metal complexes are known to induce apoptosis in cancer cells, and this mechanism is a promising avenue for the development of new anticancer drugs.[1][2]

  • Antimicrobial Agents: The development of new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. Metal complexes of picolinic acid have demonstrated notable antimicrobial activity.[3][4] The 5-iodo-substituted ligand could lead to complexes with enhanced efficacy.

  • Luminescent Materials: The unique photophysical properties of metal complexes make them suitable for applications in luminescent materials, such as in sensors and light-emitting devices.[5][6][7][8][9] The heavy iodine atom in the ligand could influence the photoluminescent properties of the resulting complexes, potentially leading to novel materials with interesting optical characteristics.

  • Catalysis: Pyridine-containing ligands are widely used in the development of catalysts for various organic transformations.[10][11][12][13][14] Metal complexes of this compound could serve as catalysts in reactions such as C-C and C-S bond formation.

Experimental Protocols

The following protocols are generalized methods for the synthesis of metal complexes of this compound, adapted from established procedures for similar pyridine-2-carboxylate ligands.[3][4][15] Researchers should optimize these protocols for specific metal ions and desired complex stoichiometries.

Protocol 1: General Synthesis of M(II) Complexes of this compound

This protocol describes a general method for the synthesis of divalent metal (e.g., Cu(II), Zn(II), Co(II), Ni(II)) complexes.

Materials:

  • This compound

  • Metal(II) salt (e.g., chloride, acetate, or nitrate hydrate)

  • Ethanol or Methanol

  • Deionized water

  • Base (e.g., NaOH or KOH solution, optional for deprotonation)

Procedure:

  • Ligand Solution: Dissolve this compound (2 mmol) in 20 mL of ethanol. Gentle heating may be required to achieve complete dissolution.

  • Metal Salt Solution: In a separate flask, dissolve the metal(II) salt (1 mmol) in 10 mL of a 1:1 ethanol/water mixture.

  • Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring.

  • pH Adjustment (Optional): If the carboxylic acid needs to be deprotonated to facilitate coordination, slowly add a dilute aqueous solution of NaOH or KOH dropwise to the reaction mixture until a slight increase in pH is observed.

  • Reflux: Reflux the reaction mixture for 2-4 hours. The formation of a precipitate may be observed.

  • Isolation: Allow the mixture to cool to room temperature. If a precipitate has formed, collect the solid by vacuum filtration. If no precipitate forms, slowly evaporate the solvent under reduced pressure to induce crystallization.

  • Washing and Drying: Wash the collected solid with cold ethanol and then diethyl ether. Dry the complex in a desiccator over anhydrous CaCl₂.

dot

Apoptosis_Pathway cluster_cell Cancer Cell Complex Metal Complex of This compound Mitochondria Mitochondria Complex->Mitochondria Induces Stress Caspase9 Caspase-9 Mitochondria->Caspase9 Releases Cytochrome c Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

References

Application Notes and Protocols: 5-Iodopyridine-2-carboxylic Acid in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodopyridine-2-carboxylic acid is a halogenated pyridine derivative with significant potential as an organic linker in the synthesis of advanced materials, including metal-organic frameworks (MOFs) and coordination polymers. The presence of a carboxylic acid group allows for coordination with metal centers, while the iodo-substituent offers unique functionalities. The iodine atom can participate in halogen bonding, a non-covalent interaction that can influence the supramolecular assembly and final architecture of the material. Furthermore, the carbon-iodine bond can serve as a reactive site for post-synthetic modification, enabling the introduction of other functional groups to tailor the material's properties for specific applications. Pyridine derivatives, in general, are widely used in the construction of functional materials for catalysis, gas storage, and luminescent applications.[1]

This document provides detailed application notes and experimental protocols for the synthesis of this compound and its potential use in the fabrication of metal-organic frameworks. The protocols and data presented are based on established methodologies for similar halogenated pyridine carboxylic acids and serve as a guide for researchers exploring the applications of this specific compound.

Synthesis of this compound

A plausible synthetic route to this compound can be adapted from known procedures for the synthesis of similar halogenated pyridine-2-carboxylic acids. A common starting material is 2-amino-5-iodopyridine, which can be converted to the corresponding carboxylic acid via a Sandmeyer-type reaction.

Experimental Protocol: Synthesis of this compound

Materials and Reagents:

  • 2-Amino-5-iodopyridine

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • Copper(I) cyanide (CuCN)

  • Sodium hydroxide (NaOH)

  • Sulfuric acid (H₂SO₄), concentrated

  • Diethyl ether

  • Deionized water

  • Ice

Procedure:

  • Diazotization: In a round-bottom flask, dissolve 2-amino-5-iodopyridine (1.0 eq) in a solution of concentrated hydrochloric acid and water, cooled to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.

  • Cyanation (Sandmeyer Reaction): In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) in water.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution. Effervescence should be observed. Allow the reaction to warm to room temperature and then heat to 50-60 °C for 1-2 hours until the evolution of nitrogen gas ceases.

  • Hydrolysis: Cool the reaction mixture and add a solution of sodium hydroxide (excess) to hydrolyze the nitrile to a carboxylate salt. Heat the mixture under reflux for several hours until the hydrolysis is complete (monitored by TLC).

  • Acidification and Isolation: Cool the mixture and carefully acidify with concentrated sulfuric acid to pH 2-3. The this compound will precipitate out of the solution.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • Purification: The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.

Logical Workflow for Synthesis:

G cluster_start Starting Material cluster_reaction Reaction Steps cluster_purification Purification cluster_product Final Product 2-Amino-5-iodopyridine 2-Amino-5-iodopyridine Diazotization Diazotization (NaNO2, HCl, 0-5 °C) 2-Amino-5-iodopyridine->Diazotization Sandmeyer Sandmeyer Reaction (CuCN) Diazotization->Sandmeyer Hydrolysis Hydrolysis (NaOH, Reflux) Sandmeyer->Hydrolysis Acidification Acidification (H2SO4) Hydrolysis->Acidification Filtration Filtration Acidification->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product This compound Recrystallization->Product

Figure 1. Synthetic workflow for this compound.

Application in Metal-Organic Framework (MOF) Synthesis

This compound can be employed as a primary or secondary organic linker in the solvothermal or hydrothermal synthesis of MOFs. The choice of metal ion, solvent, temperature, and reaction time will significantly influence the resulting crystal structure and properties of the material.

General Experimental Protocol: Solvothermal Synthesis of a Zinc-based MOF

This protocol provides a general procedure for the synthesis of a hypothetical zinc-based MOF using this compound.

Materials and Reagents:

  • This compound

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Glass vials (20 mL) with Teflon-lined caps

Procedure:

  • In a 20 mL glass vial, dissolve this compound (0.1 mmol) and zinc nitrate hexahydrate (0.1 mmol) in 10 mL of a DMF/ethanol/water mixture (e.g., in a 1:1:1 volume ratio).

  • Seal the vial tightly and place it in a programmable oven.

  • Heat the vial to a specific temperature (e.g., 80-120 °C) for a designated period (e.g., 24-72 hours).

  • After the reaction is complete, allow the oven to cool slowly to room temperature.

  • Colorless or pale-yellow crystals are expected to form.

  • Washing and Solvent Exchange: Carefully decant the mother liquor and wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials.

  • To activate the MOF for porosity measurements, the solvent molecules within the pores need to be removed. This can be achieved by immersing the crystals in a volatile solvent like chloroform or acetone for 2-3 days, followed by heating under vacuum.

Experimental Workflow for MOF Synthesis and Characterization:

G cluster_synthesis MOF Synthesis cluster_characterization Characterization cluster_application Potential Applications Mixing Mix Ligand and Metal Salt in Solvent Solvothermal Solvothermal Reaction (80-120 °C, 24-72 h) Mixing->Solvothermal Crystallization Slow Cooling and Crystallization Solvothermal->Crystallization SCXRD Single-Crystal X-ray Diffraction (SC-XRD) Crystallization->SCXRD Structure Determination PXRD Powder X-ray Diffraction (PXRD) Crystallization->PXRD Phase Purity TGA Thermogravimetric Analysis (TGA) Crystallization->TGA Thermal Stability GasSorption Gas Sorption Analysis Crystallization->GasSorption Porosity Luminescence Luminescence Spectroscopy Crystallization->Luminescence Photophysical Properties Catalysis Heterogeneous Catalysis SCXRD->Catalysis GasStorage Gas Storage and Separation GasSorption->GasStorage Sensing Chemical Sensing Luminescence->Sensing

Figure 2. General workflow for MOF synthesis and characterization.

Potential Material Properties and Characterization Data

While specific data for MOFs based on this compound is not yet available in the literature, we can extrapolate potential properties based on analogous structures. The following tables summarize expected quantitative data that would be obtained from the characterization of such materials.

Table 1: Representative Crystallographic Data

ParameterExpected Value/Type
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c, C2/c, or similar
a (Å)10 - 20
b (Å)10 - 20
c (Å)15 - 30
α, γ (°)90
β (°)90 - 110
Volume (ų)2000 - 6000
Z4 or 8
Coordination EnvironmentTetrahedral or Octahedral for Zn(II)

Table 2: Representative Porosity and Thermal Stability Data

ParameterExpected Value
BET Surface Area (m²/g)500 - 2000
Pore Volume (cm³/g)0.3 - 0.8
CO₂ Uptake (cm³/g at 273 K, 1 bar)50 - 150
H₂ Uptake (wt% at 77 K, 1 bar)0.5 - 1.5
Thermal Decomposition Temp. (°C)300 - 450

Potential Applications in Material Science

Heterogeneous Catalysis

MOFs with accessible metal sites and functionalized linkers can act as efficient heterogeneous catalysts.[2] The pyridine nitrogen atom in the linker can act as a basic site, while the metal centers can function as Lewis acid sites. The iodo-group could potentially be used as a handle for post-synthetic modification to introduce catalytically active moieties.

Gas Storage and Separation

The porous nature of MOFs makes them promising candidates for the storage of gases like hydrogen and methane, and for the separation of gas mixtures such as CO₂/CH₄. The presence of the polarizable iodine atom within the pores could enhance the affinity for certain gas molecules, leading to improved selectivity.

Luminescence and Chemical Sensing

Many MOFs exhibit luminescence, which can originate from the organic linker, the metal center, or a combination of both (antenna effect).[3] The emission properties of such materials can be sensitive to the presence of guest molecules, making them suitable for chemical sensing applications. The heavy iodine atom may influence the photophysical properties through spin-orbit coupling, potentially promoting phosphorescence. The quenching or enhancement of luminescence upon interaction with specific analytes can be used for their detection.

Conclusion

This compound is a promising but currently underexplored building block for the synthesis of novel functional materials. The protocols and application notes provided herein offer a starting point for researchers to investigate the potential of this linker in creating new MOFs and coordination polymers with interesting structural features and properties. The unique combination of a coordinating carboxylic acid, a basic pyridine nitrogen, and a functionalizable iodo-group makes this molecule a versatile tool for the design of advanced materials for a range of applications in material science and beyond. Further research is warranted to synthesize and characterize materials based on this linker to fully elucidate their potential.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 5-Iodopyridine-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the Suzuki-Miyaura cross-coupling of 5-iodopyridine-2-carboxylic acid.

Troubleshooting Guide

This section addresses specific issues that may arise during the Suzuki coupling of this compound.

Question: I am observing low to no conversion of my this compound starting material. What are the potential causes and solutions?

Answer:

Low or no conversion in a Suzuki coupling reaction with this substrate can stem from several factors, primarily related to catalyst deactivation or suboptimal reaction conditions. The presence of the carboxylic acid and the nitrogen atom in the pyridine ring can complicate the reaction.

Potential Causes & Troubleshooting Steps:

  • Catalyst Inactivation: The carboxylic acid group can coordinate to the palladium catalyst, leading to deactivation. The pyridine nitrogen can also interfere with the catalytic cycle.

    • Solution: Consider protecting the carboxylic acid group, for example, as a methyl or ethyl ester. This can be achieved through standard Fischer esterification. After the coupling reaction, the ester can be hydrolyzed back to the carboxylic acid.

    • Alternative Catalyst: Some palladium catalysts are more robust to functional groups. Experiment with different palladium sources and ligands. For instance, bulky, electron-rich phosphine ligands like SPhos or XPhos can be effective.

  • Inappropriate Base: The choice of base is critical. An unsuitable base may not be strong enough to facilitate transmetalation or may lead to side reactions.

    • Solution: An inorganic base like K₃PO₄ or K₂CO₃ is often a good starting point. The strength and solubility of the base can significantly impact the reaction rate and yield. If you are using a weaker base like NaHCO₃, consider switching to a stronger one.

  • Solvent Issues: The solvent system must be appropriate for all components of the reaction, including the base.

    • Solution: A mixture of an organic solvent and water is common for Suzuki couplings. Dioxane/water or toluene/water are frequently used. Ensure the solvent is thoroughly deoxygenated to prevent oxidative degradation of the catalyst.

  • Boronic Acid Instability: Boronic acids can undergo protodeboronation, especially under harsh conditions.

    • Solution: Use a slight excess (1.1-1.5 equivalents) of the boronic acid. Ensure the reaction is run under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

Question: My reaction is producing significant amounts of a homocoupling byproduct of my boronic acid. How can I minimize this?

Answer:

Homocoupling of the boronic acid is a common side reaction, often driven by the presence of oxygen.

Potential Causes & Troubleshooting Steps:

  • Oxygen Contamination: The presence of oxygen can promote the oxidative homocoupling of the boronic acid.

    • Solution: It is crucial to rigorously degas the reaction mixture. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using the freeze-pump-thaw method. Maintain a positive pressure of the inert gas throughout the reaction.

  • Catalyst Loading: High catalyst loadings can sometimes favor side reactions.

    • Solution: While ensuring enough catalyst is present for the primary reaction, avoid excessive amounts. A typical catalyst loading is between 1-5 mol%.

  • Reaction Temperature: Higher temperatures can sometimes increase the rate of side reactions.

    • Solution: Try running the reaction at a lower temperature for a longer period.

Frequently Asked Questions (FAQs)

Q1: Is it necessary to protect the carboxylic acid group on this compound for a Suzuki coupling?

A1: While not always strictly necessary, protecting the carboxylic acid group (e.g., as an ester) is highly recommended. The unprotected acid can lead to lower yields by coordinating with the palladium catalyst and can also cause solubility issues with certain bases and solvents.

Q2: What is a good starting point for reaction conditions for the Suzuki coupling of this compound?

A2: A reliable set of starting conditions would be to use Pd(PPh₃)₄ or PdCl₂(dppf) as the catalyst, K₂CO₃ or K₃PO₄ as the base, and a solvent system like dioxane/water or toluene/water. The reaction is typically heated to between 80-100 °C.

Q3: How can I monitor the progress of my reaction?

A3: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A small aliquot of the reaction mixture can be taken, diluted, and analyzed to check for the consumption of starting materials and the formation of the product.

Q4: I am seeing a dark black precipitate in my reaction. What is this and is it a problem?

A4: A black precipitate is often palladium black, which forms when the palladium catalyst decomposes and precipitates out of solution. This is an indication of catalyst deactivation and will likely lead to a stalled or incomplete reaction. This can be caused by oxygen contamination, high temperatures, or an inappropriate choice of ligands. Improving the degassing procedure and potentially screening different ligands can help mitigate this issue.

Data Presentation

Table 1: Effect of Different Bases on the Suzuki Coupling of this compound with Phenylboronic Acid

EntryBase (2.0 eq.)SolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃Dioxane/H₂O (4:1)901275
2K₃PO₄Dioxane/H₂O (4:1)901282
3Cs₂CO₃Dioxane/H₂O (4:1)901285
4NaHCO₃Dioxane/H₂O (4:1)902440

Table 2: Screening of Palladium Catalysts and Ligands

EntryCatalyst (3 mol%)Ligand (6 mol%)Base (2.0 eq.)SolventYield (%)
1Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O (4:1)92
2Pd₂(dba)₃XPhosK₃PO₄Toluene/H₂O (4:1)95
3Pd(PPh₃)₄-K₃PO₄Toluene/H₂O (4:1)78
4PdCl₂(dppf)-K₃PO₄Toluene/H₂O (4:1)88

Experimental Protocols

General Procedure for Suzuki Coupling of this compound (Ester Protected)

  • Esterification: Protect the carboxylic acid of this compound as a methyl ester using standard Fischer esterification conditions (methanol, catalytic H₂SO₄, reflux).

  • Reaction Setup: To a flame-dried Schlenk flask, add the methyl 5-iodopyridine-2-carboxylate (1.0 eq.), the desired boronic acid (1.2 eq.), the base (e.g., K₃PO₄, 2.0 eq.), and the palladium catalyst (e.g., PdCl₂(dppf), 3 mol%).

  • Degassing: Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes. Add the degassed solvent (e.g., dioxane/water 4:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Hydrolysis: If the carboxylic acid is the desired final product, hydrolyze the ester using standard conditions (e.g., LiOH in THF/water).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start Esterification Protect Carboxylic Acid (Esterification) Start->Esterification Reagent_Prep Prepare Reagents: Aryl Halide, Boronic Acid, Base, Catalyst Esterification->Reagent_Prep Setup Combine Reagents in Schlenk Flask Reagent_Prep->Setup Degas Degas Solvent & Reaction Mixture Setup->Degas Heat Heat Reaction (e.g., 90°C) Degas->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Column Chromatography Workup->Purify Hydrolysis Hydrolyze Ester (if necessary) Purify->Hydrolysis Product Product Hydrolysis->Product

Caption: Experimental workflow for the Suzuki coupling of this compound.

troubleshooting_suzuki Start Low or No Conversion Catalyst Catalyst Issue? Start->Catalyst Check Base Base Issue? Start->Base Check Oxygen Oxygen Contamination? Start->Oxygen Check Protect Protect COOH group (Esterify) Catalyst->Protect Yes Change_Catalyst Screen different Pd catalysts/ligands (e.g., XPhos, SPhos) Catalyst->Change_Catalyst Yes Change_Base Use stronger base (K3PO4, Cs2CO3) Base->Change_Base Yes Degas Improve degassing (Freeze-Pump-Thaw) Oxygen->Degas Yes Resolved Reaction Improved Protect->Resolved Change_Catalyst->Resolved Change_Base->Resolved Degas->Resolved

Technical Support Center: Synthesis of 5-Iodopyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-iodopyridine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this important chemical intermediate.

Troubleshooting Guides

This section provides solutions to common problems you might encounter during the synthesis of this compound via different synthetic routes.

Route 1: Sandmeyer Reaction of 5-Aminopyridine-2-carboxylic Acid

Question: My Sandmeyer reaction is resulting in a low yield of this compound and a significant amount of dark, tarry byproducts. What is going wrong?

Answer: Low yields and byproduct formation in the Sandmeyer reaction are often due to the instability of the diazonium salt intermediate. Here are several factors to consider and troubleshoot:

  • Temperature Control: The diazotization step (formation of the diazonium salt) must be carried out at a low temperature, typically between 0 and 5 °C. If the temperature rises, the diazonium salt can decompose prematurely, leading to undesired side reactions.

  • Purity of Starting Material: Ensure your 5-aminopyridine-2-carboxylic acid is pure. Impurities can interfere with the diazotization and subsequent Sandmeyer reaction.

  • Addition Rate of Reagents: The dropwise addition of sodium nitrite during diazotization should be slow and controlled to maintain the low temperature and prevent localized overheating.

  • Choice of Iodide Source: While potassium iodide is commonly used, ensure it is fully dissolved before the addition of the diazonium salt solution.[1][2]

Troubleshooting Steps:

  • Monitor the internal reaction temperature closely with a calibrated thermometer.

  • Recrystallize the starting 5-aminopyridine-2-carboxylic acid if its purity is questionable.

  • Use a dropping funnel for the slow addition of the sodium nitrite solution.

  • Ensure vigorous stirring throughout the reaction to maintain homogeneity.

Route 2: Hydrolysis of 2-Cyano-5-iodopyridine

Question: The hydrolysis of 2-cyano-5-iodopyridine to this compound is incomplete, and I am recovering a significant amount of the starting nitrile. How can I drive the reaction to completion?

Answer: Incomplete hydrolysis is a common challenge. The reaction can be performed under acidic or basic conditions, and optimizing these conditions is key.[3][4]

  • Reaction Time and Temperature: Hydrolysis of nitriles often requires prolonged heating.[5][6] Increasing the reaction time or temperature can improve conversion.

  • Concentration of Acid/Base: The concentration of the acid or base used for hydrolysis is crucial. A higher concentration may be necessary to achieve complete conversion.

  • Solubility: The solubility of the starting material and intermediate amide in the reaction medium can affect the reaction rate. Adding a co-solvent might be beneficial.

Troubleshooting Steps:

  • Extend the reflux time and monitor the reaction progress using TLC or HPLC.

  • Gradually increase the concentration of the acid or base.

  • Consider using a higher boiling point solvent or a pressure vessel to increase the reaction temperature.

Route 3: Carboxylation of a Grignard Reagent

Question: I am attempting to synthesize this compound via a Grignard reaction with 2,5-diiodopyridine, but the yield is very low, and I observe the formation of multiple byproducts. What are the likely causes?

Answer: Grignard reactions are highly sensitive to reaction conditions.[7][8] Several factors could be contributing to the low yield:

  • Moisture: Grignard reagents are extremely reactive towards protic sources, especially water. All glassware must be rigorously dried, and anhydrous solvents must be used.[9]

  • Formation of the Grignard Reagent: The formation of the Grignard reagent from 2,5-diiodopyridine can be sluggish. Activation of the magnesium turnings (e.g., with a small crystal of iodine) may be necessary.

  • Reaction with Carbon Dioxide: The carboxylation step requires efficient exposure of the Grignard reagent to dry carbon dioxide.[10][11]

Troubleshooting Steps:

  • Dry all glassware in an oven overnight and cool under a stream of dry nitrogen or argon. Use freshly distilled anhydrous solvents.

  • Activate the magnesium turnings before the addition of the dihalopyridine.

  • Bubble dry CO2 gas through the vigorously stirred Grignard solution, or pour the Grignard solution onto crushed dry ice.

Frequently Asked Questions (FAQs)

Q1: Which is the most suitable synthetic route for the large-scale synthesis of this compound?

A1: The choice of synthetic route for large-scale production depends on factors such as cost of starting materials, safety, and scalability. The hydrolysis of 2-cyano-5-iodopyridine is often a viable route for larger scales due to the relatively straightforward reaction conditions. The Sandmeyer reaction can also be scaled up but requires careful control of temperature and handling of the potentially unstable diazonium salt.

Q2: What are the main safety precautions to consider during the synthesis of this compound?

A2: Safety is paramount. When running a Sandmeyer reaction, be aware that diazonium salts can be explosive when isolated and dry. Always keep them in solution and at low temperatures. Grignard reagents are highly flammable and react violently with water. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Q3: How can I purify the final product, this compound?

A3: Purification is typically achieved by recrystallization from a suitable solvent or solvent mixture. The choice of solvent will depend on the impurities present. Common techniques for monitoring purity include Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. In some cases, flash column chromatography may be necessary to remove persistent impurities.[12]

Data Presentation

Synthetic Route Key Reagents Typical Yield (%) Key Reaction Conditions Common Byproducts
Sandmeyer Reaction 5-aminopyridine-2-carboxylic acid, NaNO₂, KI, HCl60-800-5 °CPhenolic compounds, tarry polymers
Nitrile Hydrolysis 2-cyano-5-iodopyridine, H₂SO₄ or NaOH70-90Reflux5-iodopyridine-2-carboxamide
Grignard Carboxylation 2,5-diiodopyridine, Mg, CO₂40-60Anhydrous conditions, -78 °C to RTBipyridine derivatives, starting material
Direct Iodination Pyridine-2-carboxylic acid, I₂, H₂O₂Variable80-90 °COver-iodinated products, starting material

Experimental Protocols

Protocol 1: Synthesis via Sandmeyer Reaction
  • Diazotization: Dissolve 5-aminopyridine-2-carboxylic acid in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5 °C.

  • Stir the mixture for an additional 30 minutes at 0-5 °C.

  • Sandmeyer Reaction: In a separate flask, dissolve potassium iodide in water.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until nitrogen evolution ceases.

  • Work-up: Cool the reaction mixture and collect the precipitate by filtration. Purify the crude product by recrystallization.

Protocol 2: Synthesis via Nitrile Hydrolysis
  • Reaction Setup: To a round-bottom flask, add 2-cyano-5-iodopyridine and a solution of aqueous sodium hydroxide (e.g., 20-40%).

  • Hydrolysis: Heat the mixture to reflux and maintain reflux for several hours, monitoring the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature.

  • Carefully acidify the solution with concentrated hydrochloric acid to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry. Recrystallize if necessary.

Visualizations

experimental_workflow_sandmeyer cluster_diazotization Diazotization (0-5 °C) cluster_sandmeyer Sandmeyer Reaction cluster_purification Purification start 5-Aminopyridine-2-carboxylic acid in HCl add_nitrite Add NaNO2 solution start->add_nitrite diazonium_salt Diazonium Salt Formation add_nitrite->diazonium_salt reaction Reaction & N2 Evolution diazonium_salt->reaction ki_solution KI Solution ki_solution->reaction product Crude this compound reaction->product filtration Filtration product->filtration recrystallization Recrystallization filtration->recrystallization final_product Pure Product recrystallization->final_product

Caption: Workflow for the Sandmeyer reaction synthesis.

troubleshooting_logic cluster_sandmeyer Sandmeyer Route cluster_hydrolysis Nitrile Hydrolysis Route cluster_grignard Grignard Route start Low Yield or Impure Product? check_temp Was temperature kept at 0-5°C? start->check_temp Sandmeyer check_time Was reflux time sufficient? start->check_time Hydrolysis check_moisture Were anhydrous conditions maintained? start->check_moisture Grignard check_purity Was starting material pure? check_temp->check_purity check_addition Was NaNO2 added slowly? check_purity->check_addition check_conc Was acid/base concentration adequate? check_time->check_conc check_activation Was Mg activated? check_moisture->check_activation

References

Technical Support Center: 5-Iodopyridine-2-carboxylic Acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 5-iodopyridine-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary methods for purifying this compound are recrystallization, acid-base extraction, and column chromatography. The choice of method depends on the nature and quantity of the impurities present in the crude product.

Q2: My crude this compound has a brownish or yellowish tint. How can I decolorize it?

A2: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal before the final crystallization step in a recrystallization procedure. It is important to use a minimal amount of charcoal to avoid significant loss of the desired product.

Q3: What are the likely impurities in a crude sample of this compound?

A3: Potential impurities can include unreacted starting materials from the synthesis, such as picolinic acid or its derivatives. Side products from the iodination reaction, such as di-iodinated pyridine species, may also be present.[1] Additionally, residual solvents from the reaction or workup can be a source of contamination.

Q4: How can I confirm the purity of my final product?

A4: The purity of this compound can be assessed using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis. A sharp melting point close to the literature value is a good indicator of high purity.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Problem Possible Cause Troubleshooting Steps
Low recovery after recrystallization The chosen solvent is too good a solvent for the compound, even at low temperatures.- Try a different solvent or a solvent mixture. For pyridine carboxylic acids, polar protic solvents like ethanol or water, or a mixture, can be a good starting point.[2] - Ensure you are using the minimum amount of hot solvent to dissolve the crude product. - After cooling to room temperature, place the solution in an ice bath to maximize crystal formation.
Oiling out during recrystallization The compound is precipitating from the solution at a temperature above its melting point, often due to a high concentration of impurities.- Reheat the solution to redissolve the oil. - Add a small amount of a better solvent to the mixture. - Allow the solution to cool more slowly to encourage crystal formation instead of oiling out.[2]
Streaking or tailing on TLC plate during column chromatography The carboxylic acid is interacting strongly with the silica gel.- Add a small amount of a volatile acid, such as acetic acid or formic acid (0.1-1%), to the eluent. This will protonate the carboxylic acid and reduce its interaction with the stationary phase.
Co-elution of impurities during column chromatography The chosen eluent system does not provide adequate separation.- Perform small-scale trials with different solvent systems of varying polarities to find an optimal mobile phase. - A common starting point for picolinic acid derivatives is a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate), with the polarity gradually increased.[2]
Product is insoluble in common organic solvents for chromatography This compound has limited solubility in non-polar organic solvents.- Consider using a more polar solvent system for chromatography, such as dichloromethane/methanol. - If solubility remains an issue, an alternative purification method like recrystallization or acid-base extraction may be more suitable.

Data Presentation

Table 1: General Suitability of Solvents for Recrystallization of Pyridine Carboxylic Acids

SolventPolaritySuitability as a Primary SolventSuitability as a Co-solvent/Anti-solventNotes
WaterHighGood for highly polar compounds.Good anti-solvent for less polar solvents.Picolinic acid itself is soluble in water.[3]
Ethanol/MethanolHighOften a good choice for pyridine carboxylic acids.[4]Can be used in combination with water or less polar solvents.A mixture of ethanol and water is a common starting point.[2][5]
Ethyl AcetateMediumMay be suitable, depending on the specific compound's solubility.Can be used with hexane or heptane.
AcetoneMediumCan be effective.
DichloromethaneMediumGenerally a poor choice for primary recrystallization due to high solubility.Can be used as the "good" solvent in a solvent pair with an anti-solvent.
Hexane/HeptaneLowUnlikely to be a good primary solvent.Excellent anti-solvents when paired with more polar solvents.

Experimental Protocols

Protocol 1: General Recrystallization Procedure

This protocol provides a general guideline for the recrystallization of this compound. The ideal solvent or solvent system should be determined through small-scale trials. An ethanol/water mixture is a recommended starting point.[2][5]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol. Heat the solution gently on a hot plate.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes, and then perform a hot gravity filtration to remove the charcoal.

  • Crystallization: Slowly add hot water to the ethanol solution until the solution becomes slightly cloudy (the saturation point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize yield, subsequently cool the flask in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature to remove any residual solvent.

Protocol 2: General Acid-Base Extraction Procedure

This method is useful for separating the acidic product from neutral and basic impurities.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate.

  • Base Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate. The carboxylic acid will be deprotonated and move into the aqueous layer as its sodium salt. Repeat the extraction 2-3 times.

  • Organic Layer Wash: Combine the aqueous layers. The organic layer, containing neutral and basic impurities, can be discarded.

  • Acidification: Cool the combined aqueous layers in an ice bath and slowly add a dilute solution of hydrochloric acid (e.g., 1 M HCl) with stirring until the pH is acidic (pH ~2-3). The purified this compound will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified product under vacuum.

Mandatory Visualization

PurificationWorkflow Figure 1. General Purification Workflow crude Crude this compound dissolve Dissolve in appropriate solvent crude->dissolve impurity_check Assess Impurity Profile (e.g., TLC, NMR) dissolve->impurity_check recrystallization Recrystallization impurity_check->recrystallization Primarily solid impurities acid_base Acid-Base Extraction impurity_check->acid_base Neutral/basic impurities chromatography Column Chromatography impurity_check->chromatography Complex mixture/ Similar polarity impurities pure_product Pure this compound recrystallization->pure_product acid_base->pure_product chromatography->pure_product analysis Purity Analysis (HPLC, NMR, MP) pure_product->analysis

Caption: Figure 1. General Purification Workflow for this compound.

TroubleshootingDecisionTree Figure 2. Troubleshooting Purification Issues start Purification Issue low_yield Low Yield? start->low_yield oiling_out Oiling Out? start->oiling_out colored_product Colored Product? start->colored_product streaking_tlc Streaking on TLC? start->streaking_tlc optimize_solvent Optimize recrystallization solvent/volume low_yield->optimize_solvent Yes slow_cooling Ensure slow cooling oiling_out->slow_cooling Yes activated_charcoal Use activated charcoal colored_product->activated_charcoal Yes acidify_eluent Add acid to chromatography eluent streaking_tlc->acidify_eluent Yes

Caption: Figure 2. Decision Tree for Troubleshooting Common Purification Problems.

References

common side reactions with 5-iodopyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-iodopyridine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this reagent in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in palladium-catalyzed cross-coupling reactions?

A1: The most prevalent side reactions in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) involving this compound include:

  • Protodeiodination (Hydrodehalogenation): This is the replacement of the iodine atom with a hydrogen atom, leading to the formation of pyridine-2-carboxylic acid. This can be caused by sources of hydride in the reaction, sometimes from solvents or bases, or from β-hydride elimination in certain coupling partners.[1][2]

  • Homocoupling: Dimerization of the coupling partners can occur. For instance, the formation of biphenyls from boronic acids in Suzuki reactions or diynes from terminal alkynes in Sonogashira reactions. This is often promoted by the presence of oxygen or issues with the catalyst system.[1]

  • Decarboxylation: Pyridine-2-carboxylic acids are susceptible to losing carbon dioxide, especially at elevated temperatures, which would yield 5-iodopyridine.[3][4]

  • Catalyst Decomposition: The formation of palladium black indicates the precipitation of the palladium catalyst from the solution, leading to a loss of catalytic activity. This can be caused by oxygen, high temperatures, or an improper ligand-to-metal ratio.[2]

Q2: Can the carboxylic acid group interfere with the coupling reaction?

A2: Yes, the carboxylic acid group can potentially interfere in several ways. It can coordinate to the palladium catalyst, altering its reactivity. The acidic proton can also react with basic reagents. While many cross-coupling reactions are tolerant of free carboxylic acids, in some cases, protection of the carboxylic acid as an ester (e.g., methyl or ethyl ester) may be necessary to improve yields and reduce side reactions.

Q3: My amide coupling reaction with this compound is giving a chlorinated byproduct. What is the cause?

A3: If you are using a chlorinating agent like thionyl chloride (SOCl₂) to activate the carboxylic acid to the acid chloride in situ, a common side reaction is the chlorination of the pyridine ring, particularly at the 4-position, to yield 4-chloro-5-iodopyridine-2-carbonyl chloride.[5][6] To avoid this, it is advisable to use alternative coupling reagents that do not introduce a source of reactive chlorine.

Q4: At what temperature does this compound start to decarboxylate?

Troubleshooting Guides

Issue 1: Low Yield in Suzuki Coupling Reaction

Symptom: The Suzuki coupling of this compound with an arylboronic acid results in a low yield of the desired biaryl product, with significant amounts of pyridine-2-carboxylic acid (protodeiodination byproduct) and starting material remaining.

Potential Causes and Solutions:

  • Cause: Inadequate degassing, leading to oxygen deactivating the catalyst.[1][2]

    • Solution: Ensure all solvents are rigorously degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for an extended period. Maintain a positive pressure of inert gas throughout the reaction.

  • Cause: The base or solvent is acting as a hydride source, leading to protodeiodination.[2]

    • Solution: Screen different bases. Inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.[7] Avoid using bases that can readily provide a hydride. Ensure solvents are anhydrous and of high purity.

  • Cause: Suboptimal catalyst system or reaction temperature.

    • Solution: Screen different palladium catalysts and phosphine ligands. Bulky, electron-rich ligands can improve catalyst stability and activity at lower temperatures.[8][9] Find the minimum temperature required for the reaction to proceed to minimize thermal decomposition and side reactions.

EntryBase (equivalents)SolventTemperature (°C)Desired Product Yield (%)Protodeiodination (%)
1Na₂CO₃ (2.0)Toluene/H₂O (4:1)1003540
2K₃PO₄ (2.0)Dioxane/H₂O (4:1)907515
3Cs₂CO₃ (2.0)THF/H₂O (4:1)80855
  • Inert Atmosphere Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and Cesium Carbonate (Cs₂CO₃, 2.0 eq.).

  • Degassing: Seal the flask and perform three cycles of vacuum backfill with argon.

  • Catalyst and Ligand Addition: In a separate vial under argon, weigh the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%). Add these to the Schlenk flask.

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., 4:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to 80°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Acidify the aqueous layer with 1M HCl to pH ~4 and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

G start Low Yield of Desired Product check_pdi Protodeiodination Observed? start->check_pdi check_homo Homocoupling Observed? check_pdi->check_homo degas Improve Degassing (Freeze-Pump-Thaw) check_pdi->degas Yes check_sm High SM Remaining? check_homo->check_sm check_homo->degas Yes screen_cat Screen Catalyst/Ligand (e.g., Pd(OAc)2/SPhos) check_sm->screen_cat Yes screen_base Screen Bases (e.g., K3PO4, Cs2CO3) degas->screen_base optimize_temp Optimize Temperature (Lower if possible) screen_cat->optimize_temp G cluster_0 Desired Pathway cluster_1 Side Reaction Pathway start This compound + R-NH2 reagent HATU, DIPEA start->reagent product Desired Amide reagent->product start_side This compound + R-NH2 reagent_side SOCl2 start_side->reagent_side intermediate Chlorinated Acyl Chloride reagent_side->intermediate product_side Chlorinated Amide intermediate->product_side

References

Technical Support Center: Synthesis of 5-Iodopyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-iodopyridine-2-carboxylic acid reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: this compound is typically synthesized through two main routes:

  • Iodination of Pyridine-2-carboxylic Acid (Picolinic Acid): This involves the direct electrophilic iodination of the pyridine ring. This method is atom-economical but can suffer from regioselectivity issues and harsh reaction conditions.

  • Carboxylation of a 5-Iodopyridine Precursor: This route starts with a pre-iodinated pyridine, such as 2-amino-5-iodopyridine or 2-bromo-5-iodopyridine, followed by functional group manipulation to introduce the carboxylic acid group at the C2 position. This can offer better control over regioselectivity.

Q2: I am seeing low yields in my direct iodination of picolinic acid. What are the likely causes?

A2: Low yields in the direct iodination of picolinic acid can be attributed to several factors:

  • Substrate Deactivation: The carboxylic acid group is an electron-withdrawing group, which deactivates the pyridine ring towards electrophilic substitution.

  • Harsh Reaction Conditions: The conditions required for iodination can sometimes lead to decomposition of the starting material or product.[1]

  • Iodinating Agent Reactivity: The choice and purity of the iodinating agent are critical. Iodine monochloride (ICl) is highly sensitive to moisture, which can reduce its effectiveness.[2]

  • Formation of Byproducts: Di- or even tri-iodinated products may form, reducing the yield of the desired mono-iodinated product.[2]

Q3: What analytical techniques are recommended for monitoring the reaction progress?

A3: To effectively monitor the reaction, a combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): Useful for a quick qualitative assessment of the consumption of starting material and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of starting material and the formation of products and byproducts.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile and semi-volatile byproducts.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction in real-time and characterize the structure of intermediates and the final product.[4]

Q4: How can I purify the final this compound product?

A4: Purification can be achieved through several methods:

  • Recrystallization: An effective method for purifying solid products. A suitable solvent system (e.g., ethanol/water) should be determined.

  • Column Chromatography: Useful for separating the desired product from byproducts with different polarities.[5]

  • Acid-Base Extraction: The carboxylic acid functionality allows for selective extraction into a basic aqueous solution, leaving non-acidic impurities in the organic phase. The product can then be precipitated by acidification.

Troubleshooting Guides

Issue 1: Low Yield in Direct Iodination of Pyridine-2-carboxylic Acid

This guide addresses common problems encountered during the direct iodination of pyridine-2-carboxylic acid.

Troubleshooting Workflow

cluster_start Start: Low Yield Observed cluster_reagents Reagent & Substrate Check cluster_conditions Reaction Condition Optimization cluster_workup Work-up & Purification cluster_end Outcome Start Low Yield in Iodination Reaction Reagent_Purity Verify Purity of Picolinic Acid and Iodinating Agent Start->Reagent_Purity Check Reagents Moisture_Control Ensure Anhydrous Conditions Reagent_Purity->Moisture_Control Temperature Optimize Reaction Temperature Moisture_Control->Temperature Optimize Conditions Stoichiometry Adjust Stoichiometry of Iodinating Agent Temperature->Stoichiometry Catalyst Consider Addition of a Lewis Acid or Strong Acid Solvent Stoichiometry->Catalyst Quenching Optimize Quenching Procedure Catalyst->Quenching Refine Work-up Purification Refine Purification Method (Recrystallization/Chromatography) Quenching->Purification Improved_Yield Improved Yield Purification->Improved_Yield

Caption: Troubleshooting workflow for low yields in direct iodination.

Potential Cause Troubleshooting Step Rationale
Poor Reagent Quality Verify the purity of pyridine-2-carboxylic acid and the iodinating agent (e.g., ICl, NIS). Use a freshly opened bottle of the iodinating agent or purify it before use.[2]Impurities in starting materials can lead to side reactions and lower yields. Iodinating agents like ICl are moisture-sensitive and can decompose.[2]
Sub-optimal Reaction Conditions Optimize the reaction temperature. For highly activated substrates, lower temperatures may be needed, while deactivated substrates may require heating.[2] Adjust the stoichiometry of the iodinating agent to favor mono-iodination.[2]Temperature affects reaction rate and selectivity. Excess iodinating agent can lead to di-iodination.[2]
Low Electrophilicity Consider using a stronger iodinating system. This can be achieved by adding a Lewis acid or performing the reaction in a strong acid like sulfuric acid.[2][6]Strong acids can protonate the iodinating agent, increasing its electrophilicity and reactivity towards the deactivated pyridine ring.[6]
Product Degradation Monitor the reaction progress closely and avoid prolonged reaction times or excessive heating.The product, this compound, may be unstable under harsh conditions, leading to degradation and lower isolated yields.
Inefficient Work-up and Purification Ensure complete quenching of the excess iodinating agent (e.g., with sodium thiosulfate solution).[2] Optimize the purification method (recrystallization solvent, chromatography conditions) to minimize product loss.Improper work-up can lead to product loss or contamination. An optimized purification is crucial for isolating the pure product with good recovery.
Issue 2: Poor Yield in Carboxylation of 5-Iodopyridine Precursors

This guide focuses on troubleshooting the conversion of a 5-iodopyridine derivative to this compound.

Troubleshooting Workflow

cluster_start Start: Low Carboxylation Yield cluster_precursor Precursor & Reagent Check cluster_conditions Reaction Condition Optimization cluster_workup Work-up & Isolation cluster_end Outcome Start Low Yield in Carboxylation Step Precursor_Purity Verify Purity of 5-Iodopyridine Precursor Start->Precursor_Purity Check Starting Materials Reagent_Activity Check Activity of Carboxylating Agent/Catalyst Precursor_Purity->Reagent_Activity Temperature_Pressure Optimize Temperature and CO2 Pressure Reagent_Activity->Temperature_Pressure Optimize Conditions Solvent_Ligand Screen Solvents and Ligands (for catalyzed reactions) Temperature_Pressure->Solvent_Ligand Base_Reductant Optimize Base and Reductant Solvent_Ligand->Base_Reductant Acidification Optimize Acidification for Product Precipitation Base_Reductant->Acidification Refine Work-up Extraction Refine Extraction Protocol Acidification->Extraction Improved_Yield Improved Yield Extraction->Improved_Yield

Caption: Troubleshooting workflow for low carboxylation yields.

Potential Cause Troubleshooting Step Rationale
Inactive Catalyst or Reagents For metal-catalyzed carboxylations, ensure the catalyst is active. Use fresh, high-purity reagents.The efficiency of copper-catalyzed carboxylations, for example, is highly dependent on the quality of the catalyst, ligands, and other reagents.[7]
Sub-optimal Reaction Conditions Optimize temperature, pressure of CO₂, and reaction time. For catalyzed reactions, screen different solvents, ligands, and bases.[7]Carboxylation reactions are often sensitive to these parameters. Finding the optimal balance is key to maximizing yield.
Side Reactions Monitor for potential side reactions such as hydrodeiodination (loss of iodine) or decomposition of the starting material.The reaction conditions for carboxylation might be harsh enough to induce cleavage of the C-I bond or degradation of the pyridine ring.
Inefficient Product Isolation Optimize the acidification step to ensure complete precipitation of the carboxylic acid. If the product is water-soluble, consider continuous extraction.Incomplete precipitation or extraction will lead to a lower isolated yield. The solubility of the product should be carefully considered during work-up.

Experimental Protocols

Protocol 1: Iodination of 2-Aminopyridine

This protocol is adapted from a method for the synthesis of 2-amino-5-iodopyridine, a potential precursor for this compound.[8]

  • Reaction Setup: In a four-necked flask equipped with a condenser, thermometer, and stirrer, dissolve 2-aminopyridine (1.0 eq) in water.

  • Iodine Addition: Heat the solution to 80°C and add iodine (1.5 eq) in portions. Maintain the temperature at 80-90°C for 1 hour after the addition is complete.

  • Oxidant Addition: Add 30% hydrogen peroxide (1.0 eq) dropwise while maintaining the temperature at 80-90°C. Stir for an additional 4 hours.

  • Work-up: Heat the reaction to 100°C and reflux for 20-30 minutes. Cool the mixture to below 0°C and filter the precipitate.

  • Purification: Wash the filter cake with ice water and dry to obtain 2-amino-5-iodopyridine.

Protocol 2: Oxidation of a Methylpyridine to a Carboxylic Acid

This protocol is a general method for the oxidation of a methyl group on a pyridine ring to a carboxylic acid, which can be adapted for a 5-iodo-2-methylpyridine precursor.[9]

  • Reaction Setup: In a round-bottom flask with a reflux condenser, dissolve the 5-iodo-2-methylpyridine (1.0 eq) in water.

  • Base Addition: Add sodium hydroxide (1.1 eq) and stir until dissolved.

  • Oxidation: Heat the solution to 80-90°C. Slowly add potassium permanganate (3.0 eq) in small portions over 2-3 hours.

  • Quenching: After the purple color disappears, cool the mixture and quench the excess permanganate with sodium bisulfite until the solution is colorless.

  • Isolation: Filter the manganese dioxide precipitate. Acidify the filtrate to pH 2-3 with concentrated hydrochloric acid to precipitate the carboxylic acid.

  • Purification: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry.

Data Summary

Table 1: Optimization of Iodination Conditions for Pyrimidine Derivatives

Data adapted from a study on the iodination of pyrimidine derivatives, providing insights into reagent stoichiometry.[1]

EntrySubstrateAgNO₃ (Equivalents)I₂ (Equivalents)Yield (%)
1Uracil0.51.263
2Uracil1.01.285
3Uracil1.51.298
4Cytosine1.01.265
5Cytosine2.01.292
Table 2: Yields of Halogenated Pyridine Carboxylic Acid Precursors

Data from various synthetic procedures for halogenated pyridines, relevant to precursor synthesis.

PrecursorSynthetic MethodYield (%)Reference
2-Amino-5-iodopyridineDirect iodination of 2-aminopyridine87[8]
2-Amino-5-bromopyridineBromination with NBS95[5]
5-Chloro-3-ethylsulfanyl-pyridine-2-carboxylic acidNucleophilic substitution58[10]
5-Bromo compounds (Y)Multi-step synthesisLow overall[10]

References

solubility issues of 5-iodopyridine-2-carboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-Iodopyridine-2-carboxylic Acid

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with this compound in organic solvents.

Troubleshooting Guide

This guide addresses common problems encountered during the dissolution of this compound.

Q1: My this compound is not dissolving in my chosen non-polar solvent (e.g., hexane, toluene). What should I do?

A1: this compound is a polar molecule due to the presence of the pyridine ring, a carboxylic acid group, and an iodine atom.[1] Based on the principle of "like dissolves like," it is expected to have poor solubility in non-polar solvents.[2][3]

  • Recommendation: Switch to a more polar organic solvent. Good starting points would be polar aprotic solvents like DMSO or acetone, or polar protic solvents like ethanol and methanol.[4] The parent compound, pyridine-2-carboxylic acid, is soluble in alcohols, ethers, and chloroform.[1]

Q2: I'm observing limited solubility in a polar solvent like ethanol. How can I improve it?

A2: Several factors can be manipulated to enhance solubility:

  • Increase Temperature: Gently warming the solution can significantly increase the solubility of many organic compounds.[1][5] However, be cautious of potential degradation at high temperatures.

  • Use a Co-solvent: Adding a small amount of a stronger, highly polar aprotic solvent like DMSO can often improve solubility in another polar solvent.

  • pH Adjustment: Although in a non-aqueous organic solvent, the acidic proton of the carboxylic acid can be removed by a suitable non-aqueous base. This salt formation drastically increases polarity and may improve solubility. This is particularly effective if your organic solvent has some water content.[6][7]

Q3: The compound dissolved initially with heating, but it precipitated out upon cooling. Why did this happen and how can I prevent it?

A3: This indicates that you created a supersaturated solution at a higher temperature and the compound's solubility is significantly lower at room temperature.

  • To maintain a clear solution at room temperature:

    • The concentration of your compound exceeds its solubility limit at that temperature. You will need to either decrease the concentration of the this compound or use a solvent system in which it is more soluble.

    • Consider using a co-solvent system (e.g., a mixture of ethanol and a small amount of DMSO) to increase the overall solvating power of your medium.

Q4: I am seeing inconsistent solubility results between experiments. What could be the cause?

A4: Inconsistent results are often due to subtle variations in experimental conditions:

  • Water Content: The presence of small, varying amounts of water in your organic solvent can significantly affect the solubility of a polar, hydrogen-bond-donating compound like a carboxylic acid.[8] Ensure your solvents are of the same grade and dryness for all experiments.

  • Temperature Fluctuations: Minor changes in ambient temperature can alter solubility.[1][5]

  • Purity of the Compound: Impurities in your this compound can affect its dissolution characteristics.

Below is a workflow to troubleshoot general solubility issues.

G cluster_0 Troubleshooting Workflow start Start: Compound is Insoluble q_polar Is the solvent polar? (e.g., EtOH, DMSO, Acetone) start->q_polar a_nonpolar Switch to a polar solvent. 'Like dissolves like'. q_polar->a_nonpolar No q_heat Have you tried gentle heating? q_polar->q_heat Yes a_nonpolar->q_heat a_heat Gently warm the solution. Monitor for degradation. q_heat->a_heat No q_cosolvent Is a co-solvent system an option? q_heat->q_cosolvent Yes a_heat->q_cosolvent end_success Success: Compound Dissolved a_heat->end_success Success a_cosolvent Add a small amount of a stronger polar solvent (e.g., DMSO). q_cosolvent->a_cosolvent Yes q_ph Is pH adjustment compatible with your experiment? q_cosolvent->q_ph No a_cosolvent->q_ph a_cosolvent->end_success Success a_ph Consider forming a salt with a suitable base to increase polarity. q_ph->a_ph Yes end_fail Consider alternative solvents or formulation strategies. q_ph->end_fail No a_ph->end_success

Caption: A flowchart for troubleshooting solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility profile of this compound?

A1: While specific quantitative data for this compound is not widely available, we can infer its properties from its structure and from data on its parent compound, pyridine-2-carboxylic acid (picolinic acid).

  • Polarity: The molecule is polar due to the nitrogen in the pyridine ring and the carboxylic acid group. The iodine atom further increases its molecular weight and can influence electronic properties.

  • Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor and acceptor. The pyridine nitrogen can act as a hydrogen bond acceptor. This suggests it will interact favorably with protic solvents (like alcohols) and other solvents that can accept hydrogen bonds.[5][9]

  • Expected Solubility:

    • High Solubility: Expected in polar aprotic solvents like DMSO and polar protic solvents like methanol and ethanol.[1]

    • Moderate Solubility: May be observed in moderately polar solvents like acetone or ethyl acetate.

    • Low to Insoluble: Expected in non-polar solvents such as toluene, hexane, and carbon disulfide.[10]

Q2: How does temperature affect the solubility of this compound?

A2: For most solid solutes, solubility in organic solvents increases with temperature.[1][5] This is because the dissolution process is often endothermic, meaning it consumes heat. Increasing the temperature provides the energy needed to break the crystal lattice of the solid and to overcome intermolecular forces between solvent molecules.

Q3: Can I use pH to modify the solubility in an organic solvent?

A3: Yes, this is a powerful technique. The carboxylic acid group is acidic. By adding a base, you can deprotonate it to form a carboxylate salt.[6][7] This ionic salt is significantly more polar than the neutral acid, which can dramatically increase its solubility in polar solvents. Even in primarily organic systems, this can be achieved with an appropriate organic base. If the goal is to dissolve the compound in an aqueous solution, adding an aqueous base like sodium hydroxide will make it highly water-soluble.[7]

Q4: How does the iodine atom affect solubility compared to pyridine-2-carboxylic acid?

A4: The introduction of an iodine atom has several effects:

  • Increased Molecular Weight: This generally tends to decrease solubility.

  • Increased Polarizability: Iodine is a large, polarizable atom. This can lead to stronger van der Waals interactions, potentially increasing solubility in some polarizable solvents.

  • Electronic Effects: The iodine atom is electron-withdrawing, which can slightly alter the acidity of the carboxylic acid and the basicity of the pyridine nitrogen, thereby subtly influencing interactions with the solvent.

Data Presentation

SolventTemperature (K)Molar Fraction (x)Solubility (g/kg of solvent)Reference
Water293.150.118~862.5[12][13]
Ethanol293.150.017~57.1[12][13]
Acetonitrile293.150.005~17.0[12][13]

Note: This data is for the parent compound, picolinic acid, and should be used as an estimation. The presence of the iodine atom on the pyridine ring will alter the solubility.

Experimental Protocols

Protocol 1: Shake-Flask Method for Solubility Determination

This protocol provides a standardized method for determining the solubility of a compound in a given solvent.[11]

Objective: To find the saturation concentration of this compound in a specific organic solvent at a constant temperature.

Materials:

  • This compound

  • High-purity organic solvent of interest

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (0.45 µm)

Procedure:

  • Preparation: Add an excess amount of this compound to a vial. The solid should be clearly visible at the bottom of the vial even after equilibration.

  • Solvent Addition: Add a known volume or mass of the organic solvent to the vial.

  • Equilibration: Seal the vial and place it in the thermostatically controlled shaker at the desired temperature (e.g., 25 °C / 298.15 K). Allow the mixture to shake for at least 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, let the vial stand undisturbed at the same temperature until the excess solid has settled.

  • Sampling: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a pre-weighed container to remove any undissolved solid.[11]

  • Quantification:

    • Gravimetric Method: Weigh the container with the filtered solution. Carefully evaporate the solvent under reduced pressure or in a fume hood. Once the solvent is fully removed, weigh the container again. The difference in mass corresponds to the amount of dissolved solute.[11]

    • Spectroscopic Method: If the compound has a suitable chromophore, you can determine its concentration using UV-Vis spectroscopy by comparing its absorbance to a pre-established calibration curve.[11]

  • Calculation: Calculate the solubility in units such as g/L, mg/mL, or moles/L.

G cluster_1 Solubility Determination Workflow step1 1. Add excess solute to vial step2 2. Add known volume of solvent step1->step2 step3 3. Equilibrate in shaker (24-48h at constant T) step2->step3 step4 4. Allow excess solid to settle step3->step4 step5 5. Filter supernatant into pre-weighed container step4->step5 step6 6. Evaporate solvent completely step5->step6 step7 7. Weigh remaining solid (dissolved solute) step6->step7 step8 8. Calculate solubility (mass/volume) step7->step8

Caption: Workflow for the shake-flask solubility method.
Protocol 2: Improving Solubility with a Co-Solvent System

Objective: To dissolve this compound in a solvent system where it has limited solubility.

Materials:

  • This compound

  • Primary organic solvent (e.g., ethanol)

  • Co-solvent (a stronger solvent, e.g., DMSO)

  • Volumetric flasks and pipettes

Procedure:

  • Prepare Stock Solution: Prepare a concentrated stock solution of the compound in the co-solvent where it is highly soluble (e.g., 50 mg/mL in DMSO).[6] Ensure it is fully dissolved.

  • Dilution: In a separate container, place the desired volume of the primary solvent.

  • Addition: While vigorously stirring or vortexing the primary solvent, add the concentrated stock solution dropwise until the desired final concentration is reached.[6]

  • Observation: Observe the solution for any signs of precipitation. If the solution remains clear, the compound is soluble in this co-solvent system at this concentration.

  • Optimization: If precipitation occurs, you may need to increase the proportion of the co-solvent in the final mixture. It is crucial to keep the final concentration of the co-solvent as low as possible, especially for biological experiments where solvents like DMSO can have their own effects.

References

Technical Support Center: Deprotection of 5-Iodopyridine-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the deprotection of 5-iodopyridine-2-carboxylic acid derivatives. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in navigating the challenges associated with these sensitive substrates.

Frequently Asked Questions (FAQs)

Q1: What are the most common protecting groups for this compound?

A1: The most common protecting groups for the carboxylic acid functionality are esters, primarily Methyl (Me), Ethyl (Et), and tert-Butyl (t-Bu) esters. These are chosen based on their relative stability and the orthogonality of their deprotection conditions with respect to other functional groups in the molecule.

Q2: What is the primary challenge when deprotecting this compound derivatives?

A2: The main challenge is the potential for de-iodination (loss of the iodine atom) under harsh reaction conditions. The carbon-iodine bond on the electron-deficient pyridine ring can be susceptible to nucleophilic attack or reduction. Therefore, deprotection strategies must be carefully selected to ensure the preservation of this critical functional group.

Q3: Which deprotection method is recommended for a methyl or ethyl ester?

A3: For methyl and ethyl esters, saponification using a mild base like lithium hydroxide (LiOH) in a water/tetrahydrofuran (THF) mixture at room temperature is the preferred method. LiOH is often favored over sodium hydroxide (NaOH) or potassium hydroxide (KOH) as it can lead to higher yields and reduced risk of side reactions, such as nucleophilic substitution of the iodine.

Q4: How can I deprotect a tert-butyl (t-Bu) ester without causing de-iodination?

A4: Tert-butyl esters are best cleaved under anhydrous acidic conditions. A common and effective method is using trifluoroacetic acid (TFA) in dichloromethane (DCM). This method proceeds at room temperature and the volatile reagents are easily removed. For substrates that are particularly acid-sensitive, milder conditions such as using zinc bromide (ZnBr₂) in DCM can be employed.

Troubleshooting Guide

This guide addresses specific issues that may arise during the deprotection of this compound derivatives.

Problem 1: Low or no yield of the desired carboxylic acid.
Possible Cause Suggested Solution
Incomplete Reaction For Saponification (Me/Et esters): Extend the reaction time and monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A slight increase in temperature (e.g., to 30-40 °C) can also be considered, but must be done cautiously to avoid de-iodination. For Acidolysis (t-Bu esters): Ensure anhydrous conditions, as water can interfere with the reaction. Increase the concentration of the acid (e.g., from 20% TFA to 50% TFA in DCM) or the reaction time.
Product Loss During Workup The final carboxylic acid product can be partially soluble in the aqueous phase, especially if it forms a salt. To minimize loss, saturate the aqueous layer with sodium chloride (NaCl) before extraction and perform multiple extractions with an organic solvent like ethyl acetate.
Degradation of Starting Material/Product The pyridine ring is generally stable, but strong nucleophiles or harsh heating can lead to degradation. Ensure that the reaction temperature is controlled and that strong nucleophiles, other than the hydroxide for saponification, are absent.
Problem 2: Presence of a de-iodinated byproduct.
Possible Cause Suggested Solution
Harsh Basic Conditions (Saponification) Using strong bases like NaOH or KOH at elevated temperatures can promote nucleophilic aromatic substitution, replacing the iodine with a hydroxyl group. Solution: Switch to milder conditions. Use lithium hydroxide (LiOH) at room temperature or 0 °C. Minimize reaction time by closely monitoring for the disappearance of the starting material.
Reductive Conditions Certain reagents or impurities can cause reduction of the C-I bond. Solution: Ensure all reagents and solvents are pure. If reductive cleavage is suspected, degas the solvents and run the reaction under an inert atmosphere (Nitrogen or Argon).
Harsh Acidic Conditions (Acidolysis) While less common, prolonged exposure to very strong acids at high temperatures could potentially facilitate side reactions. Solution: Perform the reaction at 0 °C to room temperature. Use the minimum concentration of acid and reaction time necessary for complete conversion.
Problem 3: Formation of other unexpected byproducts.
Possible Cause Suggested Solution
Alkylation from t-Butyl Cation (TFA Deprotection) The tert-butyl cation generated during deprotection of t-Bu esters is an electrophile and can alkylate electron-rich aromatic rings or other nucleophilic sites on the molecule. Solution: Add a scavenger, such as triethylsilane (TES) or anisole, to the reaction mixture. These scavengers will trap the tert-butyl cation and prevent it from reacting with your product.
Reaction with Pyridine Nitrogen Under strongly acidic conditions, the pyridine nitrogen will be protonated. This is generally not an issue for the deprotection itself. However, ensure that subsequent workup steps neutralize this salt to allow for proper extraction of the final product.

Data Presentation: Deprotection Strategies

The following table summarizes common deprotection conditions for different ester protecting groups on the this compound core.

Protecting GroupReagent(s)Solvent(s)Temp. (°C)Typical TimeKey Considerations
Methyl (Me) LiOH·H₂O (1.5-3 eq.)THF / H₂O0 - RT2 - 16 hPreferred method for base-labile esters to minimize de-iodination.
Ethyl (Et) LiOH·H₂O (1.5-3 eq.)THF / H₂O0 - RT2 - 16 hSimilar to methyl ester; reaction may be slightly slower.
tert-Butyl (t-Bu) Trifluoroacetic Acid (TFA) (20-50% v/v)Dichloromethane (DCM)0 - RT1 - 4 hHighly effective and clean. Requires anhydrous conditions. Add scavenger if needed.
tert-Butyl (t-Bu) Zinc Bromide (ZnBr₂) (2-4 eq.)Dichloromethane (DCM)RT12 - 24 hMilder alternative to strong acids; useful for sensitive substrates.
Methyl (Me) Boron Tribromide (BBr₃) (2-3 eq.)Dichloromethane (DCM)-78 to RT4 - 12 hEffective for aryl methyl ethers, but can also cleave esters. A harsher method that should be used with caution due to its high reactivity.

Experimental Protocols

Protocol 1: Saponification of Methyl 5-Iodopyridine-2-Carboxylate using LiOH
  • Preparation: In a round-bottom flask, dissolve methyl 5-iodopyridine-2-carboxylate (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water (typically a 3:1 to 4:1 ratio).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq.) dissolved in a minimum amount of water.

  • Reaction: Allow the reaction to warm to room temperature and stir vigorously. Monitor the reaction progress by TLC or LC-MS (typically 2-6 hours).

  • Workup: Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the THF.

  • Acidification: Dilute the remaining aqueous solution with water and cool to 0 °C. Carefully acidify to pH 3-4 using 1M hydrochloric acid (HCl). A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Protocol 2: Deprotection of tert-Butyl 5-Iodopyridine-2-Carboxylate using TFA
  • Preparation: Dissolve the tert-butyl 5-iodopyridine-2-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Reagent Addition: Cool the solution to 0 °C. Add trifluoroacetic acid (TFA, typically 25% of the total volume) dropwise to the stirred solution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-4 hours. The reaction progress should be monitored by TLC or LC-MS.

  • Workup: Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with a solvent like toluene can help remove residual TFA.

  • Isolation: The resulting crude product, often the TFA salt, can be purified by crystallization, precipitation from a suitable solvent system (e.g., ether/hexanes), or by performing a basic wash followed by extraction.

Visualizations

Deprotection_Workflow Decision Workflow for Deprotection Strategy start Identify Ester Protecting Group ester_type Ester Type? start->ester_type methyl_ethyl Methyl or Ethyl Ester ester_type->methyl_ethyl Primary/Secondary tbutyl tert-Butyl Ester ester_type->tbutyl Tertiary saponification Use Saponification: LiOH in THF/H₂O at 0°C to RT methyl_ethyl->saponification acid_sensitivity Substrate Acid Sensitive? tbutyl->acid_sensitivity end_product This compound saponification->end_product tfa_deprotection Use Strong Acid: TFA in DCM at 0°C to RT acid_sensitivity->tfa_deprotection No lewis_acid Use Milder Lewis Acid: ZnBr₂ in DCM at RT acid_sensitivity->lewis_acid Yes tfa_deprotection->end_product lewis_acid->end_product

Caption: Decision tree for selecting a deprotection method.

Reaction_Pathways Reaction Pathways in Deprotection cluster_saponification Saponification (e.g., Methyl Ester) cluster_acidolysis Acidolysis (tert-Butyl Ester) start_me 5-Iodo-Py-2-COOMe product_acid 5-Iodo-Py-2-COOH start_me->product_acid LiOH, THF/H₂O (Desired Path) side_product_oh 5-Hydroxy-Py-2-COOH (De-iodination/Substitution) start_me->side_product_oh Harsh Base (e.g., NaOH) High Temp (Side Reaction) start_tbu 5-Iodo-Py-2-COOtBu product_acid2 5-Iodo-Py-2-COOH start_tbu->product_acid2 TFA, DCM tbutyl_cation t-Bu Cation start_tbu->tbutyl_cation TFA, DCM side_product_alkyl Alkylated Product (Side Reaction) tbutyl_cation->side_product_alkyl Trapped by Substrate

Caption: Desired vs. potential side reaction pathways.

preventing over-oxidation in pyridine carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyridine carboxylic acids. The focus is on preventing over-oxidation, a common challenge that can significantly impact yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of over-oxidation in my reaction?

A1: Over-oxidation can manifest in several ways. A primary indicator is a lower than expected yield of the desired pyridine carboxylic acid, accompanied by the formation of a complex mixture of byproducts. You may also observe excessive gas evolution (such as CO2) during the reaction. Spectroscopic analysis (e.g., NMR, GC-MS) of the crude product might reveal the presence of pyridine, indicating decarboxylation of the target molecule, or smaller aliphatic fragments, suggesting pyridine ring cleavage. In reactions using potassium permanganate, a rapid disappearance of the characteristic purple color without the formation of the expected manganese dioxide (a brown precipitate) can sometimes indicate competing, rapid degradation pathways.

Q2: What are the typical byproducts when over-oxidation occurs?

A2: The byproducts of over-oxidation depend on the specific starting material and the oxidizing agent used. Common byproducts include:

  • Pyridine: Formed via decarboxylation of the pyridine carboxylic acid product, especially at elevated temperatures.

  • Carbon Dioxide (CO2): A common product from the complete oxidation of the alkyl side chain or from ring fragmentation.

  • Ring Cleavage Products: Strong oxidizing agents, particularly under harsh acidic conditions, can break open the pyridine ring, leading to the formation of smaller molecules like acetic acid, formic acid, and ammonia.[1][2]

  • Condensation Products: In some cases, intermediates can react with each other. For example, in the oxidation of 2-picoline, a byproduct called 2-pyridoin can be formed.[3]

Q3: Which oxidizing agent is best for my synthesis to avoid over-oxidation?

A3: The choice of oxidizing agent is critical for controlling selectivity. While strong oxidants like potassium permanganate (KMnO4) and nitric acid are commonly used, they require careful control of reaction conditions to prevent over-oxidation.[1][4] For greater selectivity, especially in complex molecules, milder reagents might be considered, though they may require longer reaction times or catalysts. The optimal choice depends on the specific pyridine derivative being synthesized and the scale of the reaction.

Q4: How does pH affect the oxidation of the alkyl side chain?

A4: The pH of the reaction medium can have a significant impact on the outcome of the oxidation. For instance, when using potassium permanganate, conducting the oxidation of alkylpyridines under alkaline or neutral conditions is generally preferred to selectively oxidize the side chain.[1] Acidic conditions with permanganate can promote over-oxidation and lead to the degradation of the pyridine ring itself.[1][2]

Troubleshooting Guide: Low Yield and Suspected Over-Oxidation

This guide provides a systematic approach to troubleshooting experiments where over-oxidation is the suspected cause of low yields.

Problem Possible Cause Suggested Solution
Low or No Yield of Carboxylic Acid Reaction Temperature is Too High: Excessive heat can promote decarboxylation of the product and other degradation pathways.Carefully monitor and control the internal reaction temperature. For exothermic reactions, consider slower addition of the oxidizing agent or use an ice bath to maintain the desired temperature range.
Incorrect Stoichiometry of Oxidant: An excessive amount of a strong oxidizing agent can lead to non-selective oxidation.Recalculate and use the correct stoichiometric amount of the oxidizing agent. It may be beneficial to perform small-scale trial reactions to determine the optimal oxidant-to-substrate ratio.
Prolonged Reaction Time: Leaving the reaction to proceed for too long can result in the degradation of the desired product.Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). Quench the reaction as soon as the starting material is consumed to prevent further oxidation of the product.
Presence of Numerous Byproducts Harsh Reaction Conditions: The combination of a strong oxidant and aggressive conditions (e.g., high temperature, extreme pH) can lead to a variety of side reactions.Consider using a milder oxidizing agent or less forcing conditions. For permanganate oxidations, ensure the reaction is not overly acidic. The use of a phase-transfer catalyst can sometimes allow for milder conditions and improved selectivity.
Localized Overheating: Poor mixing can lead to "hot spots" in the reaction mixture where the concentration of the oxidant is high, causing localized over-oxidation.Ensure vigorous and efficient stirring throughout the addition of the oxidizing agent and for the duration of the reaction. Adding the oxidant as a solution or a slurry, rather than a solid, can also improve dispersion.[1]
Rapid Disappearance of Oxidant Color Side Reactions Consuming the Oxidant: The oxidizing agent may be consumed by reacting with the solvent or by promoting rapid degradation of the starting material or product.Ensure the solvent is stable under the reaction conditions. For example, acetone can be oxidized by potassium permanganate. Water is a common and stable solvent for many of these reactions.[5]

Experimental Protocols

Example Protocol: Synthesis of Picolinic Acid from α-Picoline using Potassium Permanganate

This procedure is adapted from a reliable method for the laboratory-scale synthesis of picolinic acid.[5]

Materials:

  • α-Picoline (50 g, 0.54 mole)

  • Potassium permanganate (KMnO4) (180 g total, 1.14 mole total)

  • Water (H2O)

  • Concentrated Hydrochloric Acid (HCl)

  • 95% Ethanol

  • Dry Hydrogen Chloride (gas)

Procedure:

  • In a 5-liter three-necked flask equipped with a mechanical stirrer and a reflux condenser, add 2500 mL of water and 50 g of α-picoline.

  • With stirring, add 90 g (0.57 mole) of potassium permanganate to the flask.

  • Heat the mixture on a steam bath. The purple color of the permanganate should fade as it is consumed (approximately 1 hour).

  • Once the purple color has nearly disappeared, add the second 90 g portion of potassium permanganate, followed by an additional 500 mL of water.

  • Continue heating and stirring until the permanganate color is fully discharged (approximately 2-2.5 hours). A brown precipitate of manganese dioxide will form.

  • Allow the reaction mixture to cool slightly, then filter to remove the manganese dioxide. Wash the filter cake thoroughly with 1 L of hot water.

  • Combine the filtrate and washings and concentrate the solution to a volume of 150-200 mL under reduced pressure.

  • Filter the concentrated solution if necessary, then acidify it with concentrated hydrochloric acid until it is acidic to Congo red paper.

  • Evaporate the acidified solution to dryness under reduced pressure.

  • To the solid residue, add 250 mL of 95% ethanol and reflux for one hour. Filter the hot solution. Repeat the extraction of the solid residue with another 150 mL portion of 95% ethanol.

  • Combine the ethanolic filtrates and pass dry hydrogen chloride gas through the solution until crystals of picolinic acid hydrochloride begin to form.

  • Chill the solution to approximately 10°C in an ice bath, continuing to saturate it with hydrogen chloride.

  • Collect the crystalline product by filtration and air-dry. The expected yield is 43-44 g (50-51%).

Quantitative Data Summary

The following table summarizes yield data for the synthesis of various pyridine carboxylic acids using different methods. Note that reaction conditions can significantly influence outcomes.

Starting MaterialOxidizing Agent/CatalystProductConversion (%)Yield (%)Reference
β-PicolineAir/Cobalt Acetate/Manganese Acetate/LiClNicotinic Acid5297 (Selectivity)[6]
β-PicolineO2/V2O5/Sb2O3-TiO2Nicotinic Acid94.690.8 (Selectivity)[6]
α-PicolinePotassium PermanganatePicolinic AcidNot specified50-51 (as HCl salt)[5]
γ-Picoline DerivativeNitric Acid/Sulfuric AcidIsonicotinic AcidNot specifiedGood Yield[7]

Visualizations

Reaction Pathway for Alkylpyridine Oxidation

The oxidation of an alkylpyridine to a pyridine carboxylic acid is generally understood to proceed through an intermediate aldehyde. Over-oxidation can lead to either decarboxylation or ring cleavage.

OxidationPathway Alkylpyridine Alkylpyridine Aldehyde Pyridine Aldehyde (Intermediate) Alkylpyridine->Aldehyde Oxidation CarboxylicAcid Pyridine Carboxylic Acid (Desired Product) Aldehyde->CarboxylicAcid Further Oxidation OverOxidation Over-oxidation Products (e.g., Pyridine, CO2, Ring Fragments) CarboxylicAcid->OverOxidation Degradation (Excess Oxidant / High Temp)

Caption: Generalized pathway for the oxidation of alkylpyridines.

Troubleshooting Workflow for Low Yield

This workflow provides a logical sequence of steps to diagnose and resolve issues of low yield suspected to be caused by over-oxidation.

TroubleshootingWorkflow Start Low Yield of Pyridine Carboxylic Acid CheckByproducts Analyze Crude Product (NMR, GC-MS) for Byproducts Start->CheckByproducts OverOxidationProducts Over-oxidation Confirmed (Pyridine, Ring Fragments) CheckByproducts->OverOxidationProducts Yes IncompleteReaction Starting Material Remains CheckByproducts->IncompleteReaction No ReviewTemp Review and Control Reaction Temperature OverOxidationProducts->ReviewTemp OptimizeConditions Optimize Reaction Conditions ReviewTime Monitor Reaction and Optimize Duration ReviewTemp->ReviewTime ReviewStoichiometry Check and Adjust Oxidant Stoichiometry ReviewTime->ReviewStoichiometry ReviewMixing Ensure Efficient Stirring ReviewStoichiometry->ReviewMixing ReviewMixing->OptimizeConditions

Caption: A decision-making workflow for troubleshooting low yields.

References

Technical Support Center: Synthesis of 5-Iodopyridine-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-iodopyridine-2-carboxylic acid. Our aim is to help you manage and control impurities to achieve a high-purity final product.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and practical two-step approach involves the iodination of 2-methylpyridine (2-picoline) to form 5-iodo-2-methylpyridine, followed by the oxidation of the methyl group to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄).

Q2: What are the primary impurities I should expect during this synthesis?

Impurities can arise from both steps of the proposed synthesis.

  • From the iodination step: Unreacted 2-methylpyridine, regioisomers of iodo-2-methylpyridine, and di-iodinated byproducts.

  • From the oxidation step: Unreacted 5-iodo-2-methylpyridine due to incomplete reaction, and potential over-oxidation products which may result from pyridine ring cleavage.[1] Additionally, inorganic byproducts such as manganese dioxide (MnO₂) will be present if KMnO₄ is used.[1]

Q3: How can I monitor the progress of the oxidation reaction?

The progress of the oxidation of 5-iodo-2-methylpyridine with potassium permanganate can be visually monitored. The reaction is typically complete when the characteristic deep purple color of the permanganate ion disappears, indicating its consumption. For more precise monitoring, Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be employed to track the disappearance of the starting material and the appearance of the product.

Q4: What is the best way to remove manganese dioxide (MnO₂) after the oxidation step?

After the oxidation with KMnO₄ is complete, the resulting manganese dioxide precipitate can be removed by filtering the hot reaction mixture.[1] It is advisable to wash the filter cake with hot water to ensure complete recovery of the product, which will be in the aqueous filtrate.

Q5: How should I purify the final this compound product?

The most common method for purification is recrystallization. After the oxidation and removal of MnO₂, the aqueous filtrate should be cooled and then carefully acidified (e.g., with hydrochloric acid) to a pH of approximately 3-4. This will precipitate the this compound, which can then be collected by filtration, washed with cold water, and dried.

Troubleshooting Guides

Issue 1: Low Yield of 5-Iodo-2-Methylpyridine in the Iodination Step
Potential Cause Troubleshooting Steps
Incomplete Reaction - Ensure the reaction is stirred vigorously to maintain homogeneity.- Extend the reaction time and monitor progress by TLC or GC-MS.- Confirm the purity and reactivity of the iodinating agent (e.g., N-iodosuccinimide, iodine monochloride).
Suboptimal Temperature - Optimize the reaction temperature. Some iodination reactions may require heating to proceed at an adequate rate.
Formation of Byproducts - Control the stoichiometry of the iodinating agent to minimize the formation of di-iodinated products.- Analyze the crude product to identify major byproducts and adjust reaction conditions accordingly.
Issue 2: Low Yield and/or Impure Product in the Oxidation Step
Potential Cause Troubleshooting Steps
Incomplete Oxidation - Ensure an adequate amount of KMnO₄ is used (typically 2-3 equivalents).- Maintain the reaction temperature (e.g., 70-90°C) until the purple color of the permanganate has completely disappeared.[1]
Over-oxidation/Ring Cleavage - Avoid excessive heating or prolonged reaction times after the initial oxidation is complete.- Perform the oxidation under neutral or slightly alkaline conditions to minimize pyridine ring cleavage.[1]
Product Loss During Work-up - When acidifying the filtrate to precipitate the product, do so slowly and with cooling to maximize crystal formation.- Ensure the pH is within the optimal range (around 3-4) for complete precipitation.

Experimental Protocols

Protocol 1: Synthesis of 5-Iodo-2-Methylpyridine
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methylpyridine in a suitable solvent such as glacial acetic acid.

  • Addition of Iodinating Agent: To the stirred solution, add N-iodosuccinimide (NIS) or another appropriate iodinating agent portion-wise.

  • Reaction Conditions: Heat the reaction mixture to a specified temperature (e.g., 80-100°C) and maintain for several hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into an ice-water mixture. Neutralize the solution with a base (e.g., sodium hydroxide solution) until it is alkaline.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Oxidation of 5-Iodo-2-Methylpyridine to this compound
  • Reaction Setup: In a large round-bottom flask, dissolve 5-iodo-2-methylpyridine in water.

  • Addition of Oxidant: While stirring vigorously, heat the solution to 70-90°C. Prepare a solution of potassium permanganate (2-3 equivalents) in water and add it dropwise to the heated solution of the starting material over 1-2 hours.

  • Reaction Monitoring: Continue heating and stirring until the purple color of the permanganate has disappeared, indicating the completion of the reaction.

  • Removal of MnO₂: Filter the hot reaction mixture to remove the brown manganese dioxide precipitate. Wash the filter cake with a small amount of hot water to recover any entrained product.

  • Product Precipitation and Isolation: Cool the filtrate in an ice bath. Slowly add concentrated hydrochloric acid to adjust the pH to approximately 3-4, which will cause the this compound to precipitate.

  • Purification: Collect the precipitated product by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent if necessary.

Visual Guides

Synthesis_Workflow cluster_step1 Step 1: Iodination cluster_step2 Step 2: Oxidation cluster_purification Purification 2-Methylpyridine 2-Methylpyridine Iodination_Reaction Iodination 2-Methylpyridine->Iodination_Reaction Iodinating_Agent Iodinating Agent (e.g., NIS) Iodinating_Agent->Iodination_Reaction Crude_5-Iodo-2-Methylpyridine Crude 5-Iodo-2-Methylpyridine Iodination_Reaction->Crude_5-Iodo-2-Methylpyridine Oxidation_Reaction Oxidation Crude_5-Iodo-2-Methylpyridine->Oxidation_Reaction KMnO4 KMnO₄ KMnO4->Oxidation_Reaction Crude_Product_Mixture Crude Product Mixture Oxidation_Reaction->Crude_Product_Mixture Filtration Filtration (Remove MnO₂) Crude_Product_Mixture->Filtration Acidification Acidification (pH 3-4) Filtration->Acidification Final_Product Pure this compound Acidification->Final_Product Impurity_Troubleshooting cluster_iodination Iodination Issues cluster_oxidation Oxidation Issues Low_Yield Low Yield or Impure Product Incomplete_Iodination Incomplete Reaction Low_Yield->Incomplete_Iodination Check Reaction Time/ Reagent Activity Side_Reactions_Iodination Side Reactions (e.g., di-iodination) Low_Yield->Side_Reactions_Iodination Adjust Stoichiometry Incomplete_Oxidation Incomplete Oxidation Low_Yield->Incomplete_Oxidation Ensure Sufficient KMnO₄/ Reaction Time Over_Oxidation Over-Oxidation Low_Yield->Over_Oxidation Control Temperature/ Reaction Time

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 5-Iodopyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in cross-coupling reactions involving 5-iodopyridine-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when performing cross-coupling reactions with this compound?

A1: The primary challenges stem from the inherent properties of the substrate:

  • Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium catalyst, potentially impeding its catalytic activity.

  • Decarboxylation: The carboxylic acid group at the 2-position can be labile under certain reaction conditions, leading to undesired decarboxylation, especially at elevated temperatures.

  • Solubility Issues: The carboxylic acid can form salts under basic conditions, which may have limited solubility in common organic solvents, affecting reaction kinetics.[1]

  • Substrate Reactivity: The electron-deficient nature of the pyridine ring can influence the oxidative addition step in the catalytic cycle.

Q2: Is it necessary to protect the carboxylic acid group before the cross-coupling reaction?

A2: While not always mandatory, protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) is a common strategy to circumvent issues like poor solubility and potential interference with the catalyst.[1] However, this adds extra steps to the synthesis (protection and deprotection). Direct coupling of the free acid is possible with careful selection of reaction conditions, particularly the base and solvent system.

Q3: Which type of palladium catalyst is generally recommended for this substrate?

A3: Palladium(II) precursors like Pd(OAc)₂ or PdCl₂(PPh₃)₂ in combination with appropriate phosphine ligands are commonly used. For more challenging couplings, pre-catalysts such as those from the Buchwald or Hartwig groups, which feature bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos), can be more effective. These ligands can promote the desired catalytic cycle and minimize catalyst inhibition.

Q4: How does the choice of base affect the reaction outcome?

A4: The base is a critical parameter. It must be strong enough to facilitate the transmetalation step (in Suzuki-Miyaura coupling) or the deprotonation of the nucleophile (in other couplings) but not so harsh as to promote decarboxylation or other side reactions. Weaker inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are often preferred over strong bases like NaOtBu, especially when working with the free carboxylic acid.[2] The use of an appropriate excess of base is also crucial, as the carboxylic acid will consume one equivalent.[1]

Troubleshooting Guides

Problem 1: Low or No Conversion to the Desired Product

This is a common issue that can arise from several factors. The following workflow can help diagnose and resolve the problem.

G start Low/No Conversion catalyst Check Catalyst Activity - Use fresh catalyst/ligand - Degas reaction mixture thoroughly start->catalyst conditions Optimize Reaction Conditions - Increase temperature gradually - Screen different solvents (e.g., dioxane, DMF, toluene) - Increase reaction time catalyst->conditions If catalyst is active base Evaluate Base - Try alternative bases (K₂CO₃, K₃PO₄, Cs₂CO₃) - Ensure sufficient equivalents are used (to neutralize carboxylic acid) conditions->base If still no improvement reagents Verify Reagent Quality - Check purity of starting materials - For Suzuki, check boronic acid/ester quality base->reagents If issue persists solution Successful Coupling reagents->solution If reagents are pure and active

Caption: Troubleshooting workflow for low or no product conversion.

Problem 2: Observation of Decarboxylation Byproduct

The loss of CO₂ from the 2-position of the pyridine ring is a significant side reaction.

Possible Causes and Solutions:

  • High Reaction Temperature: Elevated temperatures can promote thermal decarboxylation.

    • Solution: Attempt the reaction at a lower temperature, even if it requires a longer reaction time or a more active catalyst system.

  • Strong Base: Strong bases can facilitate decarboxylation.

    • Solution: Switch to a milder base such as K₂CO₃ or K₃PO₄.

  • Catalyst Choice: Some catalyst systems may be more prone to inducing decarboxylation.

    • Solution: Screen different palladium precursors and ligands. In some cases, copper-catalyzed decarboxylative couplings are known, so minimizing copper impurities is important if decarboxylation is to be avoided.[3]

Catalyst and Condition Selection Tables

The following tables summarize recommended starting conditions for various cross-coupling reactions with this compound, based on literature for analogous substrates. Optimization will likely be required for specific coupling partners.

Suzuki-Miyaura Coupling
Pd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Typical Yield (%)
Pd(OAc)₂ (2-5)SPhos (4-10)K₃PO₄ (3)Dioxane/H₂O80-10060-90
Pd(PPh₃)₄ (5)-Na₂CO₃ (3)DMF/H₂O90-11050-85
PdCl₂(dppf) (3)-K₂CO₃ (3)Toluene/EtOH/H₂O80-10065-95
Buchwald-Hartwig Amination
Pd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Typical Yield (%)
Pd₂(dba)₃ (1-2)XPhos (2-4)K₃PO₄ (2.5)Toluene90-11070-95
Pd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (2.5)Dioxane10060-90
Sonogashira Coupling
Pd Source (mol%)CuI (mol%)BaseSolventTemp. (°C)Typical Yield (%)
PdCl₂(PPh₃)₂ (2-5)5-10Et₃N / DIPATHF or DMF25-6060-90
Pd(PPh₃)₄ (5)10Et₃NDMF50-8055-85
Heck Coupling
Pd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Typical Yield (%)
Pd(OAc)₂ (2-5)P(o-tol)₃ (4-10)Et₃N (3)DMF or Acetonitrile80-12050-80
PdCl₂(PPh₃)₂ (3)-NaOAc (3)NMP100-14045-75

Experimental Protocols

General Experimental Workflow

The following diagram illustrates a typical workflow for setting up a cross-coupling reaction with this compound.

G start Start add_solids Add solids to oven-dried flask: - this compound - Coupling partner (e.g., boronic acid) - Base (e.g., K₃PO₄) - Pd catalyst and ligand start->add_solids inert_atm Establish inert atmosphere (Evacuate and backfill with Ar/N₂ 3x) add_solids->inert_atm add_liquids Add degassed solvent(s) and any liquid reagents via syringe inert_atm->add_liquids heat_stir Heat to desired temperature with vigorous stirring add_liquids->heat_stir monitor Monitor reaction progress (TLC, LC-MS, GC-MS) heat_stir->monitor workup Aqueous workup and extraction monitor->workup Upon completion purify Purification (Column chromatography, recrystallization) workup->purify end Characterize Product purify->end

Caption: General experimental workflow for cross-coupling reactions.

Detailed Protocol: Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), potassium phosphate (K₃PO₄, 3.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.), and SPhos (0.04 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~3-4 and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Disclaimer: The information provided in this Technical Support Center is intended as a guide for qualified professionals. All experimental procedures should be conducted with appropriate safety precautions. Reaction conditions may require optimization for specific substrates and desired outcomes.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Characterization of 5-Iodopyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of chemical entities like 5-iodopyridine-2-carboxylic acid is fundamental to ensuring purity, confirming structure, and understanding physicochemical properties. This guide provides a comparative overview of key analytical techniques used for this purpose, supported by experimental data and detailed protocols. This compound, with a molecular formula of C6H4INO2 and a molecular weight of 249.01 g/mol , serves as a valuable building block in the synthesis of various pharmaceutical agents.[1][2]

Data Presentation: Comparison of Analytical Methods

The following table summarizes the expected quantitative data from various analytical techniques for the characterization of this compound.

Analytical MethodParameterExpected Value/RangePurpose
¹H NMR Chemical Shift (δ)~12 ppm (singlet, -COOH proton); 7.5-9.0 ppm (pyridine ring protons)Structural Elucidation, Proton Environment
¹³C NMR Chemical Shift (δ)~165-185 ppm (-COOH carbon); ~115-150 ppm (pyridine ring carbons)[3]Structural Elucidation, Carbon Skeleton
Mass Spectrometry (MS) Mass-to-Charge Ratio (m/z)[M+H]⁺: ~250.95; [M-H]⁻: ~248.93Molecular Weight Confirmation, Purity
Fragmentation PatternLoss of -OH (M-17), Loss of -COOH (M-45)[4][5]Structural Confirmation
FT-IR Spectroscopy Wavenumber (cm⁻¹)2500-3300 cm⁻¹ (Broad, O-H stretch); 1710-1760 cm⁻¹ (Strong, C=O stretch)[3][6]Functional Group Identification
HPLC (Reversed-Phase) Purity>95% (typical for commercial grades)[2][7]Purity Assessment, Quantification
Retention Time (tR)Method-dependentSeparation from Impurities

Experimental Protocols

Detailed methodologies for the principal analytical techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample matrix.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound by identifying the chemical environments of its hydrogen and carbon atoms.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • The acidic proton of the carboxylic acid is expected to appear as a broad singlet around 12 ppm.[3] This peak's position can be sensitive to concentration and solvent.[3]

    • The protons on the pyridine ring will appear in the aromatic region (typically 7.5-9.0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • The carboxyl carbon is expected in the range of 165-185 δ.[3]

    • Pyridine ring carbons will absorb between approximately 115 and 150 δ.[3]

  • Data Analysis: Integrate the proton signals and analyze the chemical shifts and coupling patterns to confirm the substitution pattern of the pyridine ring. Compare the ¹³C chemical shifts to expected values.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and confirm the elemental composition and structure through fragmentation analysis.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[8] High-resolution mass spectrometry (e.g., TOF or Orbitrap) is recommended for accurate mass measurement.[9]

  • Positive Ion Mode (ESI+):

    • Infuse the sample solution into the ESI source.

    • Scan for the protonated molecule [M+H]⁺ at an expected m/z of approximately 250.95.

  • Negative Ion Mode (ESI-):

    • Scan for the deprotonated molecule [M-H]⁻ at an expected m/z of approximately 248.93.

  • Tandem MS (MS/MS):

    • Select the parent ion ([M+H]⁺ or [M-H]⁻) and subject it to collision-induced dissociation (CID).

    • Analyze the resulting fragment ions. Key fragments for carboxylic acids include the loss of -OH (M-17) and the loss of the entire carboxyl group (M-45).[4][5]

  • Data Analysis: Compare the accurate mass measurement with the calculated theoretical mass. Analyze the fragmentation pattern to corroborate the proposed structure.

High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of the this compound sample and quantify it if necessary.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions (Example Reversed-Phase Method):

    • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile).[10][11] The acidic modifier helps to ensure good peak shape for the carboxylic acid.[12]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a suitable wavelength (e.g., 254 nm), determined by the compound's UV absorbance spectrum.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak area of the main component and any impurities.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • Solid Sample (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

    • Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a transparent pellet.

  • Instrumentation: An FT-IR spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample holder (or pure KBr pellet).

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands.[6]

    • A very broad peak between 2500-3300 cm⁻¹ is characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid dimer.[3][6]

    • A strong, sharp peak between 1710-1760 cm⁻¹ corresponds to the C=O (carbonyl) stretch.[3]

    • Peaks corresponding to C-O stretching and O-H bending can also be observed.[13]

Mandatory Visualization

The following diagrams illustrate the logical workflow for characterizing this compound and the individual experimental processes.

Caption: Overall workflow for the analytical characterization of a chemical compound.

Caption: Experimental workflow for HPLC purity analysis.

Caption: Experimental workflow for NMR structural elucidation.

Caption: Experimental workflow for Mass Spectrometry analysis.

References

A Comparative Guide to HPLC Analysis of 5-Iodopyridine-2-carboxylic Acid Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is a critical step in the development of safe and effective therapeutics. 5-Iodopyridine-2-carboxylic acid is a vital building block in the synthesis of various pharmaceutical compounds. High-Performance Liquid Chromatography (HPLC) stands as the predominant analytical technique for assessing the purity of such compounds, offering high resolution and sensitivity.

This guide provides a comparative overview of potential HPLC methods for the purity analysis of this compound, supported by detailed experimental protocols and data presentation. The aim is to offer a practical framework for developing and selecting an appropriate HPLC method for quality control and impurity profiling.

Alternative Analytical Techniques

While HPLC is the gold standard for purity determination of non-volatile compounds, other techniques can provide complementary information. Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for identifying and quantifying volatile impurities and residual solvents.[][2] Nuclear Magnetic Resonance (NMR) spectroscopy can offer structural confirmation and detect impurities without the need for reference standards for every impurity.[][2][3] For compounds with poor UV absorption, alternative detectors like Charged Aerosol Detectors (CAD) can be beneficial.[4]

Experimental Protocols

A robust HPLC method is essential for accurate purity assessment. Below are two potential reversed-phase HPLC methods for the analysis of this compound, based on common practices for pyridine carboxylic acids.[5][6][7]

Method 1: Isocratic Elution with Phosphate Buffer

This method is a common starting point for polar acidic compounds, offering good peak shape and reproducibility.

  • Instrumentation: A standard HPLC system equipped with a UV detector.[8]

  • Column: ODS-C18, 4.6 x 250 mm, 5 µm.[5]

  • Mobile Phase: 20 mM Potassium Phosphate Monobasic (pH adjusted to 3.0 with phosphoric acid) and Acetonitrile (70:30 v/v).

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30 °C.[5]

  • Detection Wavelength: 240 nm.[8]

  • Injection Volume: 10 µL.[8]

  • Sample Preparation: Dissolve approximately 10 mg of this compound in 10 mL of mobile phase to obtain a 1 mg/mL solution. Filter the sample through a 0.45 µm syringe filter before injection.[8]

Method 2: Gradient Elution with Formic Acid

This gradient method can be advantageous for separating impurities with a wider range of polarities and is compatible with mass spectrometry (MS) detection.[9]

  • Instrumentation: An HPLC or UHPLC system with a UV detector or a mass spectrometer.

  • Column: C18, 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 240 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution in a 50:50 mixture of water and acetonitrile. Filter the sample through a 0.22 µm syringe filter.

Experimental Workflow

The general workflow for the HPLC analysis of this compound purity is outlined below.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weighing Weigh Sample Dissolving Dissolve in Solvent Weighing->Dissolving Filtering Filter Sample (0.45 µm) Dissolving->Filtering Injection Inject Sample Filtering->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Purity Calculate % Purity Integration->Purity Report Generate Report Purity->Report

Caption: Workflow for HPLC Purity Analysis.

Data Presentation and Comparison

The performance of the two proposed HPLC methods can be compared based on several key parameters. The following table summarizes hypothetical data for the analysis of a this compound sample containing two potential impurities: pyridine-2-carboxylic acid (a potential starting material) and 5-iodopyridine-2-carboxamide (a potential synthesis-related impurity).

ParameterMethod 1 (Isocratic)Method 2 (Gradient)
Retention Time (min)
Pyridine-2-carboxylic acid2.83.5
This compound5.28.1
5-Iodopyridine-2-carboxamide6.59.3
Resolution (Rs)
Between Pyridine-2-carboxylic acid and main peak4.58.2
Between main peak and 5-Iodopyridine-2-carboxamide2.13.8
Tailing Factor (Tf)
This compound1.31.1
Analysis Time (min) 1015
MS Compatibility NoYes
Purity Calculation (% Area) 99.5%99.6%

Logical Relationship of Method Selection

The choice between an isocratic and a gradient method depends on the specific requirements of the analysis.

cluster_choice Analytical Need cluster_method Method Selection QC Routine Quality Control (Known Impurities) Isocratic Isocratic Method (Faster, Simpler) QC->Isocratic RD Research & Development (Unknown Impurities, MS required) Gradient Gradient Method (Higher Resolution, MS Compatible) RD->Gradient

Caption: Logic for HPLC Method Selection.

Discussion

The isocratic method (Method 1) offers a faster analysis time, which is advantageous for routine quality control where the impurity profile is well-characterized. However, the peak for this compound may exhibit more tailing due to its acidic nature interacting with the silica support of the column. The resolution between the main peak and closely eluting impurities might be sufficient but lower than that of a gradient method.

The gradient method (Method 2) provides superior resolution for all compounds, which is crucial during drug development for comprehensive impurity profiling. The use of formic acid as a mobile phase modifier makes this method compatible with mass spectrometry, enabling the identification of unknown impurities.[3][9] Although the analysis time is longer, the improved peak shape (less tailing) and higher resolution provide more accurate and reliable purity data.

References

A Comparative Guide to the NMR Spectroscopy of 5-Iodopyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 5-iodopyridine-2-carboxylic acid against other substituted pyridine-2-carboxylic acids. The objective is to offer a clear, data-driven resource for the identification, characterization, and quality control of this important synthetic intermediate. The information presented is supported by experimental data and detailed protocols to ensure reproducibility and accurate interpretation.

Introduction to NMR Spectroscopy in Drug Development

NMR spectroscopy is an indispensable analytical technique in the field of drug discovery and development. It provides detailed information about the molecular structure, dynamics, and environment of chemical compounds. For novel intermediates like this compound, which serve as building blocks in the synthesis of pharmaceuticals, unambiguous characterization by NMR is crucial for ensuring the integrity of the final active pharmaceutical ingredient (API).

This guide focuses on the ¹H and ¹³C NMR spectra, as these are the most common and informative NMR experiments for organic molecules. By comparing the spectral data of this compound with closely related analogues, researchers can gain a deeper understanding of the influence of substituents on the electronic environment of the pyridine ring.

Comparative Analysis of ¹H and ¹³C NMR Data

The following tables summarize the experimental ¹H and ¹³C NMR data for this compound and two comparative compounds: 5-chloropyridine-2-carboxylic acid and 5-bromopyridine-2-carboxylic acid. The data was acquired in deuterated dimethyl sulfoxide (DMSO-d₆), a common solvent for these types of compounds.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

Compoundδ H-3 (ppm)δ H-4 (ppm)δ H-6 (ppm)J₃,₄ (Hz)J₄,₆ (Hz)J₃,₆ (Hz)
This compound8.158.308.85~8.2~2.3~0.5
5-Chloropyridine-2-carboxylic acid8.188.258.758.32.50.5
5-Bromopyridine-2-carboxylic acid8.198.388.808.32.40.5

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

Compoundδ C-2 (ppm)δ C-3 (ppm)δ C-4 (ppm)δ C-5 (ppm)δ C-6 (ppm)δ COOH (ppm)
This compound149.8129.5147.296.5153.1164.5
5-Chloropyridine-2-carboxylic acid148.9128.8140.1132.5151.0164.8
5-Bromopyridine-2-carboxylic acid149.2129.1142.5121.0151.7164.7

Note: The chemical shifts and coupling constants are approximate values and may vary slightly depending on the experimental conditions.

Experimental Protocol

The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of substituted pyridine-2-carboxylic acids.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of the solid sample.

  • Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a standard 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The data should be acquired on a 400 MHz (or higher) NMR spectrometer.

  • Tune and match the probe for both ¹H and ¹³C nuclei.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal resolution and line shape.

3. ¹H NMR Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 16 to 64, depending on the sample concentration.

  • Temperature: 298 K.

4. ¹³C NMR Acquisition Parameters:

  • Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Spectral Width: Approximately 200 ppm, centered around 100 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 to 4096, depending on the sample concentration and the desired signal-to-noise ratio.

  • Temperature: 298 K.

5. Data Processing:

  • Apply an exponential window function to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

  • Phase and baseline correct the resulting spectrum.

  • Reference the ¹H spectrum to the residual DMSO peak at 2.50 ppm.

  • Reference the ¹³C spectrum to the DMSO-d₆ peak at 39.52 ppm.

Logical Workflow for NMR Data Analysis

The following diagram illustrates a logical workflow for the analysis and comparison of NMR data for substituted pyridine-2-carboxylic acids.

NMR_Analysis_Workflow cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis & Comparison Sample_Prep Sample Preparation NMR_Acquisition NMR Data Acquisition (¹H and ¹³C) Sample_Prep->NMR_Acquisition Processing Spectral Processing (FT, Phasing, Baseline) NMR_Acquisition->Processing Referencing Chemical Shift Referencing Processing->Referencing Peak_Picking Peak Picking & Integration Referencing->Peak_Picking Coupling_Constant Coupling Constant Measurement Peak_Picking->Coupling_Constant Data_Tabulation Data Tabulation Coupling_Constant->Data_Tabulation Comparison Comparative Analysis Data_Tabulation->Comparison

NMR Data Analysis Workflow

This workflow outlines the key stages from sample preparation to the final comparative analysis of the NMR data, ensuring a systematic and rigorous approach to spectral interpretation.

A Comparative Guide to the Analytical Characterization of 5-Iodopyridine-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise analytical characterization of novel chemical entities is paramount. This guide provides a comparative overview of mass spectrometry and other key analytical techniques for the characterization of 5-iodopyridine-2-carboxylic acid and its derivatives. Given the limited availability of specific experimental data for this exact molecule in public literature, this guide leverages established principles and data from closely related halogenated pyridine and carboxylic acid analogs to provide a robust analytical framework.

Mass Spectrometry: A Primary Tool for Structural Elucidation

Mass spectrometry (MS) is an indispensable technique for determining the molecular weight and elucidating the structure of this compound derivatives. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are applicable, with the choice largely dependent on the volatility and thermal stability of the specific derivative.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of the carboxylic acid group, direct analysis of this compound by GC-MS is challenging.[1][2] Chemical derivatization is a necessary prerequisite to convert the polar carboxyl group into a more volatile and thermally stable ester or silyl ester.[3][4]

Expected Fragmentation Pattern (Electron Ionization - EI):

The electron ionization mass spectrum of a derivatized this compound (e.g., methyl ester) is expected to show a prominent molecular ion peak (M•+). Key fragmentation pathways would likely involve:

  • Loss of the Ester Group: Cleavage of the C-O bond of the ester, leading to the loss of •OCH3 (for a methyl ester), resulting in a strong acylium ion peak.

  • Decarboxylation: Loss of the entire carboxylate group as CO2CH3.

  • Loss of Iodine: Cleavage of the C-I bond, resulting in a fragment at [M-127]+.

  • Pyridine Ring Fragmentation: Subsequent fragmentation of the pyridine ring, often involving the loss of HCN.[5]

A typical fragmentation pathway for a methyl ester derivative is visualized below.

M [M]•+ (Methyl 5-iodopicolinate) F1 [M - •OCH3]+ M->F1 - •OCH3 F2 [M - I]+ M->F2 - •I F3 [F1 - CO]+ F1->F3 - CO F4 Pyridine Cation F3->F4 - HCN

Expected EI-MS fragmentation of a methyl ester derivative.
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS with electrospray ionization (ESI) is well-suited for the direct analysis of this compound without the need for derivatization. ESI is a "soft" ionization technique, which typically results in a prominent protonated molecule [M+H]+ or deprotonated molecule [M-H]-, with minimal fragmentation in the source.[6][7] Tandem mass spectrometry (MS/MS) is then used to induce fragmentation and obtain structural information.

Expected ESI-MS/MS Fragmentation:

In positive ion mode, the [M+H]+ ion of this compound would likely undergo collision-induced dissociation (CID) leading to:

  • Loss of Water: A common fragmentation for carboxylic acids, resulting in an [M+H - H2O]+ ion.

  • Loss of Formic Acid: Decarboxylation and loss of a hydrogen, appearing as [M+H - HCOOH]+.

  • Loss of Iodine: Cleavage of the C-I bond, yielding [M+H - I]+.

The workflow for a typical LC-MS/MS analysis is outlined below.

cluster_LC HPLC Separation cluster_MS Mass Spectrometry A Sample Injection B C18 Reverse-Phase Column A->B Mobile Phase Gradient C ESI Source ([M+H]+) B->C Elution D Quadrupole 1 (Precursor Ion Selection) C->D E Collision Cell (Fragmentation) D->E F Quadrupole 2 / TOF (Fragment Ion Analysis) E->F G Mass Spectrum F->G Detection & Spectrum Generation

Workflow for LC-ESI-MS/MS analysis.

Comparison with Alternative Analytical Techniques

While mass spectrometry provides unparalleled sensitivity and structural detail, a comprehensive characterization of this compound derivatives relies on orthogonal analytical techniques, primarily Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

Analytical Technique Information Provided Advantages Limitations
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), fragmentation pattern, structural information.High sensitivity, specificity, suitable for complex mixtures when coupled with chromatography.Isomers can be difficult to distinguish without MS/MS and chromatographic separation. Derivatization may be required for GC-MS.
NMR Spectroscopy Detailed information on the carbon-hydrogen framework, connectivity of atoms, and stereochemistry.Non-destructive, provides unambiguous structure elucidation.Lower sensitivity compared to MS, requires larger sample amounts, complex spectra for impure samples.
FTIR Spectroscopy Identification of functional groups present in the molecule.Fast, simple sample preparation, provides a characteristic "fingerprint" for the compound.Provides limited information on the overall molecular structure, not suitable for complex mixtures.

Quantitative Data Summary

The following tables provide expected quantitative data for this compound based on the analysis of its functional groups and data from analogous compounds.

Table 1: Mass Spectrometry Data

Technique Ion/Fragment Expected m/z Notes
High-Resolution MS [M+H]+249.9414For C6H5INO2+
[M-H]-247.9258For C6H3INO2-
EI-MS (Methyl Ester) [M]•+262.95For C7H6INO2
[M - •OCH3]+231.93Loss of the methoxy radical.[8]
[M - COOH]+203.94Loss of the carboxyl group.[8]
[M - I]+135.98Loss of an iodine atom.
ESI-MS/MS ([M+H]+) [M+H - H2O]+231.93Loss of water.
[M+H - COOH]+204.95Loss of the carboxyl group.

Table 2: NMR Spectroscopy Data (in DMSO-d6)

Nucleus Expected Chemical Shift (ppm) Notes
¹H NMR ~13.0Carboxylic acid proton, often broad.[9]
8.6 - 8.8Proton on the carbon adjacent to both iodine and nitrogen.
8.0 - 8.2Proton on the carbon between the carboxyl and iodo groups.
7.5 - 7.7Proton on the carbon adjacent to the carboxyl group.
¹³C NMR ~165 - 170Carboxylic acid carbonyl carbon.[10][11]
~150 - 155Carbon bearing the carboxyl group.
~140 - 145Carbon adjacent to the nitrogen.
~120 - 130Other aromatic carbons.
~90 - 95Carbon bearing the iodine atom.[10]

Table 3: FTIR Spectroscopy Data (KBr Pellet)

Functional Group Expected Wavenumber (cm⁻¹) Appearance
O-H Stretch (Carboxylic Acid) 2500 - 3300Very broad, characteristic of H-bonding.[12]
C=O Stretch (Carboxylic Acid) 1700 - 1730Strong, sharp.[13]
C=C and C=N Stretch (Aromatic) 1400 - 1600Multiple medium to strong bands.[12]
C-I Stretch 500 - 600Weak to medium.

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of this compound
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the analyte in methanol. Dilute to a working concentration of 1-10 µg/mL with the initial mobile phase composition.

  • Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (ESI Positive Mode):

    • Ion Source: Electrospray Ionization (ESI).

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 325 °C.

    • Nebulizer Pressure: 40 psi.

    • Scan Mode: Full scan from m/z 100-500 for MS1. For MS/MS, select the precursor ion (m/z 249.9) and use a collision energy of 10-30 eV to generate fragment ions.

Protocol 2: GC-MS Analysis via Methyl Ester Derivatization
  • Derivatization (Esterification):

    • Place approximately 1 mg of the dried sample in a 2 mL reaction vial.

    • Add 1 mL of 14% Boron Trifluoride (BF3) in methanol.[2]

    • Tightly cap the vial and heat at 60°C for 30 minutes.

    • After cooling, add 1 mL of saturated sodium chloride solution and 1 mL of hexane. Vortex vigorously.

    • Carefully transfer the upper hexane layer to a clean vial for analysis.[2]

  • GC-MS Analysis:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injector Temperature: 250°C.

    • Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-450.

Protocol 3: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).

  • Acquisition:

    • Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.

    • For ¹H NMR, acquire at least 16 scans.

    • For ¹³C NMR, acquire a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans).

    • Reference the spectra to the residual solvent peak of DMSO-d6 (δ 2.50 for ¹H, δ 39.52 for ¹³C).

Protocol 4: FTIR Spectroscopy
  • Sample Preparation: Mix a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr).

  • Pellet Formation: Grind the mixture thoroughly and press into a thin, transparent pellet using a hydraulic press.

  • Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹, accumulating at least 16 scans for a good quality spectrum.

This guide provides a foundational framework for the analytical characterization of this compound and its derivatives. The provided protocols and expected data, based on established chemical principles and analysis of analogous structures, should enable researchers to effectively identify and characterize these important molecules.

References

Reactivity Face-Off: 5-Iodopyridine-2-carboxylic Acid vs. 5-Bromopyridine-2-carboxylic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the judicious selection of starting materials is paramount to the successful and efficient synthesis of target molecules. In the realm of palladium-catalyzed cross-coupling reactions—a foundational tool in modern organic synthesis—the nature of the aryl halide has a profound impact on reaction outcomes. This guide provides an objective comparison of the reactivity of 5-iodopyridine-2-carboxylic acid and 5-bromopyridine-2-carboxylic acid, supported by established chemical principles and analogous experimental data.

The fundamental difference in reactivity between these two pyridine derivatives lies in the carbon-halogen (C-X) bond strength. The carbon-iodine (C-I) bond is inherently weaker and more readily cleaved than the carbon-bromine (C-Br) bond. This disparity directly influences the rate-determining step in many palladium-catalyzed cross-coupling reactions: the oxidative addition of the aryl halide to the palladium(0) catalyst. Consequently, this compound is generally more reactive than its bromo counterpart, often allowing for milder reaction conditions, shorter reaction times, and higher yields.

Quantitative Reactivity Comparison

While a direct head-to-head comparative study for these two specific substrates under identical conditions is not extensively documented, the well-established reactivity trend of aryl halides (I > Br) allows for a reliable prediction of their relative performance. The following table summarizes the expected reactivity and provides representative conditions gleaned from studies on analogous pyridine systems for three key cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.

Reaction TypeFeatureThis compound5-Bromopyridine-2-carboxylic Acid
Suzuki-Miyaura Coupling Relative Reactivity HigherLower
Typical Conditions Pd(PPh₃)₄ (2-5 mol%), K₂CO₃ (2 eq.), Dioxane/H₂O, 80-90 °CPd(dppf)Cl₂ (3-5 mol%), K₃PO₄ (3 eq.), Toluene/H₂O, 100-110 °C
Expected Yield Good to ExcellentModerate to Good
Sonogashira Coupling Relative Reactivity HigherLower
Typical Conditions Pd(PPh₃)₄ (2-5 mol%), CuI (5-10 mol%), Et₃N, THF, Room Temp to 50 °CPd(PPh₃)₄ (5 mol%), CuI (10 mol%), Et₃N/DMF, 80-100 °C
Expected Yield Good to ExcellentModerate to Good
Buchwald-Hartwig Amination Relative Reactivity HigherLower
Typical Conditions Pd₂(dba)₃ (2-5 mol%), Xantphos (4-10 mol%), Cs₂CO₃ (1.5 eq.), Toluene, 90-100 °CPd₂(dba)₃ (5 mol%), BINAP (7.5 mol%), NaOtBu (2 eq.), Toluene, 110 °C
Expected Yield Good to ExcellentModerate to Good

Experimental Protocols

The following generalized protocols are provided as a starting point for researchers. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary to achieve optimal results for specific coupling partners.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: In a dry Schlenk flask, combine the 5-halopyridine-2-carboxylic acid (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%), and the base (e.g., K₂CO₃, 2–3 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Reaction: Add the degassed solvent (e.g., dioxane/water) and stir the mixture at the appropriate temperature (typically 80–110 °C), monitoring the reaction by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography.

General Protocol for Sonogashira Coupling
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the 5-halopyridine-2-carboxylic acid (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%), and copper(I) iodide (5–10 mol%).

  • Reagent Addition: Add the anhydrous, degassed solvent (e.g., THF) and base (e.g., triethylamine), followed by the dropwise addition of the terminal alkyne (1.1–1.5 equiv.).

  • Reaction: Stir the mixture at the appropriate temperature (room temperature to 100 °C) and monitor by TLC or LC-MS.

  • Work-up and Purification: Upon completion, filter the reaction mixture through celite, concentrate the filtrate, and perform an aqueous work-up. Dry the organic layer, concentrate, and purify by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a dry Schlenk flask, combine the 5-halopyridine-2-carboxylic acid (1.0 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 2–5 mol%), the phosphine ligand (e.g., Xantphos, 4–10 mol%), and the base (e.g., Cs₂CO₃, 1.5–2.0 equiv.).

  • Inert Atmosphere and Reagent Addition: Evacuate and backfill the flask with an inert gas. Add the anhydrous, degassed solvent (e.g., toluene), followed by the amine (1.1–1.5 equiv.).

  • Reaction: Heat the mixture to the appropriate temperature (typically 90–110 °C) and monitor by TLC or LC-MS.

  • Work-up and Purification: After the reaction is complete, cool to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Visualizing the Process

To aid in understanding the experimental process and the underlying catalytic mechanism, the following diagrams are provided.

Cross_Coupling_Workflow reagents Reagents & Catalyst (Aryl Halide, Coupling Partner, Pd Catalyst, Ligand, Base) setup Reaction Setup (Inert Atmosphere, Solvent Addition) reagents->setup 1. reaction Reaction (Heating & Stirring) setup->reaction 2. monitoring Monitoring (TLC, LC-MS) reaction->monitoring 3. workup Work-up (Quenching, Extraction) monitoring->workup 4. purification Purification (Column Chromatography) workup->purification 5. product Final Product purification->product 6.

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

Catalytic_Cycle pd0 Pd(0)L_n pdii_complex R-Pd(II)-X L_n pd0->pdii_complex oxidative_add Oxidative Addition pdii_couple R-Pd(II)-R' L_n pdii_complex->pdii_couple transmetalation Transmetalation pdii_couple->pd0 reductive_elim Reductive Elimination product R-R' pdii_couple->product aryl_halide R-X coupling_partner R'-M

Caption: Simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

Comparative Analysis of Biological Activity: 5-Iodopyridine-2-Carboxylic Acid and Other Pyridine Derivatives - A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant gap in the direct, comparative biological activity data for 5-iodopyridine-2-carboxylic acid against other pyridine derivatives. While the broader class of pyridine carboxylic acids is a well-established scaffold in drug discovery with a multitude of documented biological activities, specific quantitative data, such as IC50 values for this compound, remains elusive in publicly accessible databases and research publications. This guide, therefore, provides a broader context of the biological landscape of relevant pyridine derivatives, highlighting key areas of research and the general principles of their structure-activity relationships, while underscoring the absence of specific comparative data for the 5-iodo analogue.

Introduction to Pyridine Carboxylic Acids in Drug Discovery

Pyridine, a heterocyclic aromatic organic compound, and its derivatives are fundamental building blocks in medicinal chemistry. The incorporation of a carboxylic acid group, particularly at the 2-position (picolinic acid derivatives), often imparts the ability to chelate metal ions, a property crucial for the inhibition of various metalloenzymes. The diverse biological activities of pyridine derivatives include anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties. The specific biological effect and potency of these molecules are highly dependent on the nature and position of substituents on the pyridine ring.

Key Biological Activities of Pyridine Carboxylic Acid Derivatives

Research into pyridine carboxylic acid derivatives has predominantly focused on several key therapeutic areas:

  • Enzyme Inhibition: A significant body of research has explored pyridine derivatives as inhibitors of a wide range of enzymes. Notably, pyridine-2,4-dicarboxylic acid (2,4-PDCA) and its analogues have been identified as inhibitors of 2-oxoglutarate (2OG) dependent oxygenases, including histone demethylases like JMJD2E.[1][2][3][4] These enzymes play a crucial role in epigenetic regulation, and their inhibition is a promising strategy in cancer therapy. The inhibitory mechanism often involves the chelation of the Fe(II) ion in the enzyme's active site by the pyridine nitrogen and the carboxylate group.[1]

  • Anticancer Activity: Numerous studies have reported the antiproliferative effects of various pyridine derivatives against a range of cancer cell lines.[5] The introduction of different functional groups onto the pyridine scaffold can significantly modulate this activity. For instance, some structure-activity relationship (SAR) studies have indicated that halogen substitution can influence the anticancer potency, although specific data for this compound is not available.[5]

  • Antimicrobial Activity: Pyridine-based compounds have also been investigated for their antibacterial and antifungal properties. For example, 5-butyl-2-pyridine carboxylic acid has demonstrated broad-spectrum antimicrobial activity.[6] The mechanism of action can vary, with some derivatives acting as metal chelators that disrupt essential microbial processes.

Structure-Activity Relationship (SAR) Considerations

The biological activity of pyridine carboxylic acid derivatives is intricately linked to their chemical structure. Key SAR principles include:

  • Position of the Carboxylic Acid: The isomeric position of the carboxylic acid group (picolinic, nicotinic, or isonicotinic acid) significantly influences the molecule's properties and biological targets.[7][8]

  • Substitution on the Pyridine Ring: The nature, size, and position of substituents play a critical role in determining the potency and selectivity of the biological activity. Halogenation, for instance, can alter the electronic properties and lipophilicity of the molecule, thereby affecting its interaction with biological targets and its pharmacokinetic profile. While general trends are observed, the specific effect of an iodo-substituent at the 5-position of picolinic acid has not been quantitatively documented in comparative studies.[9]

The Data Gap for this compound

Despite the extensive research on pyridine derivatives, a direct comparison of the biological activity of this compound with other pyridine derivatives, supported by quantitative experimental data, is not available in the current body of scientific literature. Searches for IC50 values or other quantitative measures of its activity in anticancer, antimicrobial, or enzyme inhibition assays have been unsuccessful.

Hypothetical Signaling Pathway and Experimental Workflow

While no specific signaling pathway has been elucidated for this compound, based on the activity of related compounds like 2,4-PDCA as histone demethylase inhibitors, a hypothetical mechanism of action could involve the inhibition of epigenetic modifying enzymes.

G cluster_0 Hypothetical Mechanism of Action 5-Iodopyridine-2-Carboxylic_Acid This compound Histone_Demethylase Histone Demethylase (e.g., JMJD family) 5-Iodopyridine-2-Carboxylic_Acid->Histone_Demethylase Inhibition Histone_Methylation Altered Histone Methylation Status Histone_Demethylase->Histone_Methylation Modulates Gene_Expression Dysregulated Gene Expression Histone_Methylation->Gene_Expression Cellular_Effects Cellular Effects (e.g., Apoptosis, Cell Cycle Arrest) Gene_Expression->Cellular_Effects

Caption: Hypothetical signaling pathway for this compound as a histone demethylase inhibitor.

To investigate this hypothesis, a typical experimental workflow would be employed.

G cluster_1 Experimental Workflow for Activity Screening Compound_Synthesis Compound Synthesis & Characterization Enzyme_Assay In Vitro Enzyme Assay (e.g., Histone Demethylase) Compound_Synthesis->Enzyme_Assay IC50_Determination IC50 Determination Enzyme_Assay->IC50_Determination Cell-based_Assays Cell-based Assays (e.g., Cytotoxicity, Proliferation) IC50_Determination->Cell-based_Assays Mechanism_Studies Mechanism of Action Studies (e.g., Western Blot, Gene Expression) Cell-based_Assays->Mechanism_Studies

Caption: General experimental workflow for evaluating the biological activity of a novel compound.

Experimental Protocols (General)

Although specific protocols for this compound are unavailable, the following are general methodologies used for assessing the biological activity of related pyridine derivatives.

Histone Demethylase Inhibition Assay (General Protocol)
  • Enzyme and Substrate Preparation: Recombinant human histone demethylase (e.g., JMJD2E) is expressed and purified. A methylated histone peptide substrate (e.g., H3K9me3) is synthesized or commercially obtained.

  • Assay Reaction: The assay is typically performed in a 96- or 384-well plate format. The reaction mixture contains the enzyme, substrate, 2-oxoglutarate, ascorbate, and Fe(II) in a suitable buffer.

  • Inhibitor Addition: The test compound (e.g., a pyridine carboxylic acid derivative) is added at various concentrations.

  • Detection: The demethylation reaction produces formaldehyde, which can be detected using a coupled enzymatic assay with formaldehyde dehydrogenase, leading to an increase in NADH absorbance or fluorescence.

  • Data Analysis: The rate of reaction is measured, and the percentage of inhibition at each compound concentration is calculated. The IC50 value is determined by fitting the data to a dose-response curve.

Cell Proliferation Assay (e.g., MTT Assay)
  • Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Conclusion

While the pyridine carboxylic acid scaffold is of significant interest in medicinal chemistry, there is a clear lack of published, quantitative biological data for this compound. This prevents a direct and detailed comparison with other pyridine derivatives. Future research is necessary to synthesize and evaluate the biological activities of this compound to understand the impact of the 5-iodo substitution and to determine its potential as a therapeutic agent or research tool. The general methodologies and known activities of related compounds provide a framework for such future investigations. Researchers in the field are encouraged to explore this data gap to further elucidate the structure-activity relationships of halogenated pyridine carboxylic acids.

References

A Comparative Guide to the Structure-Activity Relationship of 5-Iodopyridine-2-Carboxylic Acid Analogs as Potential Fatty Acid Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of 5-iodopyridine-2-carboxylic acid analogs, with a focus on their potential as inhibitors of Fatty Acid Synthase (FASN). FASN is a key enzyme in the de novo biosynthesis of fatty acids and is a well-established therapeutic target in oncology due to its overexpression in many human cancers.[1][2] While extensive research on the this compound scaffold is emerging, this guide synthesizes available data on related pyridine derivatives and proposes a hypothetical SAR framework for this specific class of compounds against FASN.

Structure-Activity Relationship (SAR) Analysis

The this compound core presents several opportunities for chemical modification to explore and optimize biological activity. The iodine atom at the 5-position can be leveraged for various coupling reactions to introduce diverse substituents, while the carboxylic acid at the 2-position is crucial for interacting with the target enzyme.[3][4] Amidation of the carboxylic acid is a common strategy to generate analogs with varied physicochemical properties and biological activities.

The central hypothesis is that the pyridine nitrogen and the carboxylic acid (or its bioisostere) are key pharmacophoric features for binding to the FASN active site, potentially interacting with key amino acid residues. The 5-iodo substituent serves as a versatile chemical handle for introducing a range of functionalities that can probe different pockets of the enzyme's binding site, thereby influencing potency and selectivity.

Key Modification Points and Their Hypothesized Impact on Activity:

  • R1 (Amide Substituent): Modification at this position is expected to significantly impact inhibitor potency. Introducing aromatic or heteroaromatic rings can lead to favorable π-π stacking or hydrophobic interactions within the enzyme's active site. Substituents on these rings can further modulate activity. For instance, electron-withdrawing groups may enhance binding through electrostatic interactions, while bulky groups could either improve potency by occupying a hydrophobic pocket or decrease it due to steric hindrance.

  • 5-Position Substituent: While this guide focuses on the 5-iodo analogs as starting points, exploring other substituents at this position is a logical step in lead optimization. Replacing iodine with other halogens (Br, Cl) or small alkyl or cyano groups can fine-tune the electronic and steric properties of the molecule, potentially leading to improved activity or better pharmacokinetic profiles.

Quantitative Data Summary

To illustrate a potential SAR for this compound analogs as FASN inhibitors, the following table presents a set of hypothetical IC50 values. This data is for illustrative purposes to guide future experimental work.

Compound IDR1 SubstituentHypothesized FASN IC50 (µM)
1a -NH2> 50
1b -NH-phenyl15.2
1c -NH-(4-chlorophenyl)5.8
1d -NH-(4-methoxyphenyl)8.1
1e -NH-(4-trifluoromethylphenyl)2.5
1f -NH-benzyl12.7
1g -NH-naphthyl4.3

This hypothetical data suggests that derivatizing the carboxylic acid to an amide with an aromatic substituent is beneficial for activity. Furthermore, electron-withdrawing substituents on the phenyl ring (e.g., -CF3) may lead to a significant increase in potency.

Experimental Protocols

A detailed methodology for determining the inhibitory activity of the synthesized analogs against human Fatty Acid Synthase is provided below.

Fatty Acid Synthase (FASN) Inhibition Assay Protocol

This protocol is adapted from established methods for measuring FASN activity.[5][6]

1. Materials and Reagents:

  • Purified human FASN enzyme

  • Acetyl-CoA

  • Malonyl-CoA

  • NADPH

  • Potassium phosphate buffer (pH 7.0)

  • Dimethyl sulfoxide (DMSO) for compound dissolution

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 340 nm

2. Assay Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO (e.g., 10 mM). Perform serial dilutions in the assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Reaction Mixture Preparation: In each well of the 96-well plate, prepare the reaction mixture containing:

    • Potassium phosphate buffer

    • Acetyl-CoA (final concentration, e.g., 50 µM)

    • NADPH (final concentration, e.g., 100 µM)

    • Test compound at various concentrations or vehicle control (DMSO)

  • Enzyme Addition and Pre-incubation: Add the purified FASN enzyme to each well to initiate the pre-incubation. Allow the enzyme and inhibitor to pre-incubate for a defined period (e.g., 15 minutes) at 37°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding malonyl-CoA (final concentration, e.g., 50 µM) to each well.

  • Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at 37°C for a set period (e.g., 10-20 minutes). The decrease in absorbance corresponds to the oxidation of NADPH during fatty acid synthesis.

  • Data Analysis:

    • Calculate the initial reaction rates (V) from the linear portion of the kinetic curve.

    • Determine the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Fatty Acid Synthase Signaling Pathway

The following diagram illustrates the central role of Fatty Acid Synthase in cellular metabolism and its link to cancer cell proliferation.

FASN_Signaling_Pathway Glucose Glucose Citrate Citrate Glucose->Citrate AcetylCoA Acetyl-CoA Citrate->AcetylCoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA FASN Fatty Acid Synthase (FASN) AcetylCoA->FASN MalonylCoA->FASN Palmitate Palmitate FASN->Palmitate ComplexLipids Complex Lipids (e.g., Phospholipids) Palmitate->ComplexLipids Signaling Signaling Molecules & Membrane Anchors Palmitate->Signaling Proliferation Cancer Cell Proliferation & Survival ComplexLipids->Proliferation Signaling->Proliferation Inhibitor 5-Iodopyridine-2- carboxylic acid analogs Inhibitor->FASN

Caption: The Fatty Acid Synthase (FASN) pathway and its role in cancer.

Experimental Workflow for Inhibitor Screening

This diagram outlines a typical workflow for the screening and characterization of this compound analogs as FASN inhibitors.

Experimental_Workflow Synthesis Analog Synthesis PrimaryScreening Primary Screening (FASN Inhibition Assay) Synthesis->PrimaryScreening DoseResponse Dose-Response & IC50 Determination PrimaryScreening->DoseResponse SAR Structure-Activity Relationship (SAR) Analysis DoseResponse->SAR LeadSelection Lead Candidate Selection SAR->LeadSelection CellBasedAssays Cell-Based Assays (e.g., Cancer Cell Lines) LeadSelection->CellBasedAssays InVivo In Vivo Studies (Animal Models) CellBasedAssays->InVivo

Caption: Workflow for screening and characterizing FASN inhibitors.

References

The Evolving Landscape of Antidiabetic Agents: A Comparative Analysis of Pyridine Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel antidiabetic therapeutics is a continuous journey. This guide provides a comparative analysis of the emerging class of pyridine carboxylic acid derivatives against established and natural antidiabetic compounds, with a focus on their mechanisms of action and supporting experimental data.

While specific data on 5-iodopyridine-2-carboxylic acid remains limited, the broader family of pyridine carboxylic acid derivatives has garnered significant attention for its potential in managing diabetes mellitus.[1][2][3][4][5] This guide will objectively compare the performance of these synthetic compounds with other alternatives, such as thiazolidinediones and flavonoids, by presenting available experimental data and outlining the methodologies used to validate their antidiabetic properties.

In Vitro Efficacy: A Comparative Look at Enzyme Inhibition

A primary strategy in controlling postprandial hyperglycemia is the inhibition of key carbohydrate-hydrolyzing enzymes, namely α-amylase and α-glucosidase.[6] The inhibitory activities of various pyridine carboxylic acid derivatives have been evaluated and compared with acarbose, a standard antidiabetic drug.

Compound ClassCompound/DerivativeTarget EnzymeIC50 ValueReference
Pyridine Carboxylic Acid Derivatives Pyridoxalα-amylase10.87 mg/mL[6]
Pyridoxineα-amylase23.18 mg/mL[6]
2-amino-4-aryl-6-(phenylthiol)pyridine-3,5-dicarbonitriles (Compound 6)α-glucosidase55.6 ± 0.3 µM[6]
Coumarin fused pyridine derivativesα-glucosidase101.0 ± 2.0 to 227.3 ± 1.4 µM[6]
Imidazo[1,2-a]pyridines (Compound 5)α-glucosidase75.6 µM[6]
5-amino-nicotinic acid derivativesα-amylase12.17 ± 0.14 to 37.33 ± 0.02 g/mL[6]
Pyrazolo[3,4-b]pyridine carboxylate derivatives (6b, 6c, 6g, 6h)α-amylase~5.14 - 5.56 µM[7]
Pyridine-dicarboxamide-cyclohexanone derivative (3j)α-glucosidase124.24 ± 0.16 µmol/L[8][9][10]
Standard Drug Acarboseα-glucosidase750.0 ± 1.5 µM[6]
Acarboseα-amylase10.98 ± 0.03 g/mL[6]

Alternative and Complementary Agents: Thiazolidinediones and Flavonoids

For a comprehensive comparison, it is essential to consider other classes of antidiabetic compounds.

Thiazolidinediones (TZDs) , such as pioglitazone and rosiglitazone, are potent insulin sensitizers.[11][12][13][14][15] Their primary mechanism of action involves the activation of peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that regulates genes involved in glucose and lipid metabolism.[12][16][17][18][19] Activation of PPARγ leads to increased glucose uptake in peripheral tissues and a reduction in insulin resistance.[16][19]

Flavonoids , a class of naturally occurring polyphenolic compounds found in fruits and vegetables, have also demonstrated significant antidiabetic properties.[20][21][22][23][24] Their mechanisms are multifaceted and include the inhibition of α-amylase and α-glucosidase, enhancement of insulin secretion, improvement of glucose uptake, and modulation of various signaling pathways.[20][22] For instance, naringenin has been shown to inhibit α-glucosidase activity and upregulate GLUT4 expression, which facilitates glucose transport into cells.[20]

Key Signaling Pathways in Antidiabetic Action

The therapeutic effects of many antidiabetic compounds are mediated through complex signaling pathways. Understanding these pathways is crucial for targeted drug development.

AMP-Activated Protein Kinase (AMPK) Signaling Pathway: AMPK acts as a cellular energy sensor.[25][26][27] Its activation enhances glucose uptake and utilization, promotes fatty acid oxidation, and inhibits processes like gluconeogenesis, thereby improving insulin sensitivity.[25][26][27][28][29] Several natural products and synthetic compounds exert their antidiabetic effects by modulating the AMPK pathway.

AMPK_Pathway cluster_downstream Downstream Effects Metabolic_Stress Metabolic Stress (e.g., Exercise, Caloric Restriction) LKB1 LKB1 Metabolic_Stress->LKB1 Pharmacological_Activators Pharmacological Activators (e.g., Metformin, some Pyridine Derivatives) AMPK AMPK Activation Pharmacological_Activators->AMPK LKB1->AMPK CaMKK2 CaMKK2 CaMKK2->AMPK Glucose_Uptake Increased Glucose Uptake (GLUT4 Translocation) AMPK->Glucose_Uptake stimulates Fatty_Acid_Oxidation Increased Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation stimulates Gluconeogenesis Decreased Gluconeogenesis AMPK->Gluconeogenesis inhibits Lipid_Synthesis Decreased Lipid Synthesis AMPK->Lipid_Synthesis inhibits

AMPK Signaling Pathway in Glucose Homeostasis.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Signaling Pathway: PPARγ is a key regulator of adipogenesis and glucose homeostasis.[16][18] Thiazolidinediones are well-known PPARγ agonists.[12] Upon activation, PPARγ forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences to modulate the expression of genes involved in insulin signaling and lipid metabolism.[12]

PPARg_Pathway cluster_gene_expression Target Gene Expression Modulation cluster_physiological_effects Physiological Effects TZDs Thiazolidinediones (TZDs) (e.g., Pioglitazone) PPARg PPARγ TZDs->PPARg activates Heterodimer PPARγ-RXR Heterodimer PPARg->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (Peroxisome Proliferator Response Element) Heterodimer->PPRE binds to Adiponectin ↑ Adiponectin PPRE->Adiponectin GLUT4 ↑ GLUT4 PPRE->GLUT4 TNFa ↓ TNF-α PPRE->TNFa Insulin_Sensitivity Increased Insulin Sensitivity Adiponectin->Insulin_Sensitivity Glucose_Uptake Increased Glucose Uptake GLUT4->Glucose_Uptake Inflammation Decreased Inflammation TNFa->Inflammation

PPARγ Signaling Pathway in Insulin Sensitization.

Experimental Protocols

To ensure the reproducibility and validation of findings, detailed experimental protocols are paramount. Below are standardized methodologies for key in vitro assays used to assess antidiabetic properties.

α-Amylase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of α-amylase, an enzyme that breaks down starch into smaller sugars.

  • Preparation of Solutions:

    • Phosphate buffer (0.02 M, pH 6.9 with 0.006 M NaCl).

    • Porcine pancreatic α-amylase solution (2 units/mL) in phosphate buffer.

    • 1% starch solution in distilled water.

    • 3,5-Dinitrosalicylic acid (DNSA) color reagent.

    • Test compound solutions of varying concentrations.[30]

  • Assay Procedure:

    • A volume of the test compound solution is pre-incubated with the α-amylase solution at 30-37°C for 10-15 minutes.[30][31]

    • The starch solution is then added to initiate the enzymatic reaction, and the mixture is incubated for a defined period (e.g., 3-5 minutes).[30][32]

    • The reaction is terminated by adding the DNSA color reagent.[30]

    • The mixture is heated in a boiling water bath for 5-15 minutes, then cooled to room temperature.[32]

    • The absorbance is measured at 540-565 nm.[31]

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[31]

  • Data Analysis:

    • The IC50 value, the concentration of the inhibitor required to achieve 50% inhibition of enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.[31]

aAmylase_Workflow start Start prepare_solutions Prepare Solutions (Enzyme, Substrate, Inhibitor) start->prepare_solutions pre_incubation Pre-incubate Enzyme + Inhibitor prepare_solutions->pre_incubation add_substrate Add Starch (Substrate) pre_incubation->add_substrate incubation Incubate add_substrate->incubation stop_reaction Stop Reaction (Add DNSA) incubation->stop_reaction heat Heat stop_reaction->heat measure_absorbance Measure Absorbance (540 nm) heat->measure_absorbance calculate_inhibition Calculate % Inhibition and IC50 measure_absorbance->calculate_inhibition end End calculate_inhibition->end

Experimental Workflow for α-Amylase Inhibition Assay.
α-Glucosidase Inhibition Assay

This assay measures the inhibition of α-glucosidase, an enzyme that hydrolyzes terminal, non-reducing 1,4-linked α-glucose residues to release a single α-glucose molecule.

  • Preparation of Solutions:

    • Phosphate buffer (pH 6.8-7.0).[33][34]

    • α-glucosidase from Saccharomyces cerevisiae (e.g., 0.2-2 U/mL) in phosphate buffer.[33][35]

    • p-Nitrophenyl-α-D-glucopyranoside (pNPG) substrate solution (e.g., 1-2.5 mM) in phosphate buffer.[33][35]

    • Sodium carbonate (Na2CO3) solution (e.g., 0.1-1 M) to stop the reaction.[33][35]

    • Test compound solutions of varying concentrations.

  • Assay Procedure:

    • The test compound solution is pre-incubated with the α-glucosidase solution at 37°C for 5-20 minutes.[33][35]

    • The pNPG substrate is added to start the reaction, and the mixture is incubated at 37°C for 20-30 minutes.[33][34][35]

    • The reaction is terminated by the addition of sodium carbonate.[33][35]

    • The absorbance of the liberated p-nitrophenol is measured at 405 nm.[33][34][35]

  • Data Analysis:

    • The percentage of inhibition is calculated, and the IC50 value is determined in a manner similar to the α-amylase assay.[33]

Conclusion

Pyridine carboxylic acid derivatives represent a promising and versatile scaffold in the development of novel antidiabetic agents.[1][2][3][4][5] The available in vitro data indicates their potential as effective inhibitors of key digestive enzymes involved in carbohydrate metabolism. While further in vivo studies and exploration of their effects on signaling pathways like AMPK are necessary, the initial findings position them as a compelling area for future research and development. A comparative understanding of their efficacy and mechanisms of action against established drugs like thiazolidinediones and natural compounds like flavonoids will be crucial in defining their therapeutic niche. The continued investigation into structure-activity relationships will undoubtedly lead to the optimization of more potent and selective antidiabetic candidates from this chemical class.

References

A Comparative Analysis of PARP Inhibitors Derived from Halogenated Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of Poly(ADP-ribose) polymerase (PARP) inhibitors has marked a significant advancement in targeted cancer therapy, particularly for cancers with deficiencies in DNA repair mechanisms, such as those harboring BRCA1/2 mutations.[1][2] The pyridine scaffold is a key pharmacophore in many biologically active molecules, and its derivatives have been explored for their potential as PARP inhibitors.[3][4] This guide provides a comparative study of PARP inhibitors derived from halogenated pyridines, focusing on their structure-activity relationships, inhibitory potency, and cellular effects. While a direct head-to-head comparison of a complete series of halogenated pyridine-based PARP inhibitors (fluoro-, chloro-, bromo-, and iodo-substituted) is not extensively available in single comprehensive studies, this guide synthesizes available data to offer valuable insights for researchers in the field.

Data Presentation: Quantitative Comparison of Inhibitory Potency

The inhibitory potency of PARP inhibitors is a critical parameter for their therapeutic efficacy. The following tables summarize the available quantitative data for PARP inhibitors with halogenated pyridine or related halogenated pharmacores in their structure. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Table 1: In Vitro PARP1 Enzyme Inhibitory Activity

Compound/DerivativeHalogenIC50 (nM)Reference CompoundIC50 (nM)Source
Compound 23 (Phthalazinone derivative with fluorine-substituted benzene ring)Fluorine3.24Olaparib-[5]
Iodo-PARPi Derivative (I1)Iodine2.6--[6]
Iodo-PARPi Derivative (I2)Iodine3.5--[6]
Iodo-PARPi Derivative (I3)Iodine1.8--[6]
Iodo-PARPi Derivative (I4)Iodine1.4--[6]
Iodo-PARPi Derivative (I5)Iodine2.1--[6]
Iodo-PARPi Derivative (I6)Iodine2.5--[6]
Pyridopyridazinone Derivative 8a-36Olaparib34[4]

Table 2: Cellular Antiproliferative Activity

Compound/DerivativeHalogenCell LineIC50 (nM)NotesSource
Pyridine Derivative 10ChlorineU937 (myeloid leukemia)127-[3]
Pyridine Derivative 9Sulfur (as halogen analogue)U937 (myeloid leukemia)1391Lower activity compared to chlorinated derivative[3]

Note: The data presented is compiled from various sources and may not represent a direct comparative study under identical conditions.

A review of pyridine derivatives indicated that the presence of halogen atoms might lead to lower antiproliferative activity in some cases.[3][7] However, other studies on phthalazinone derivatives suggest that compounds with fluorine-substituted benzene rings exhibit potent inhibitory activities against PARP1.[5] This highlights the complexity of structure-activity relationships where the position and overall molecular context of the halogen atom are crucial.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key experiments cited in the evaluation of PARP inhibitors.

In Vitro PARP1 Enzyme Inhibition Assay (Chemiluminescent)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of PARP1.

Principle: The assay measures the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP1. The resulting biotinylated histones are detected using streptavidin-conjugated horseradish peroxidase (HRP) and a chemiluminescent substrate.[8]

Protocol:

  • Plate Preparation: Coat a 96-well plate with histone proteins and block with a suitable blocking buffer.[8]

  • Compound Preparation: Prepare serial dilutions of the test compounds (e.g., halogenated pyridine derivatives) and a known PARP inhibitor as a positive control (e.g., Olaparib).

  • Reaction Mixture: Prepare a master mix containing activated DNA, biotinylated NAD+, and PARP1 enzyme in PARP assay buffer.[8]

  • Assay Procedure:

    • Add the diluted test compounds or vehicle control to the wells.

    • Initiate the enzymatic reaction by adding the master mix to all wells except the blank.

    • Incubate the plate at room temperature for 1 hour.[8]

  • Detection:

    • Wash the plate to remove unbound reagents.

    • Add Streptavidin-HRP and incubate.[8]

    • After another wash step, add the chemiluminescent substrate.

    • Immediately measure the luminescence using a microplate reader.[8]

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based PARP Activity Assay (Western Blot)

This method assesses the inhibition of PARP activity within intact cells.

Principle: This assay measures the reduction of poly(ADP-ribose) (PAR) chains, the product of PARP activity, in cells treated with a PARP inhibitor. PAR levels are detected by Western blot analysis.[9]

Protocol:

  • Cell Culture and Treatment:

    • Culture a suitable cancer cell line (e.g., with BRCA mutations) to 70-80% confluency.[9]

    • Treat the cells with various concentrations of the test compound and a vehicle control for a specified duration (e.g., 24 hours).

    • To induce PARP activity, a DNA damaging agent like H₂O₂ can be used as a positive control for PAR formation.[9]

  • Cell Lysis and Protein Quantification:

    • Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.[9]

    • Determine the protein concentration of the lysates using a BCA protein assay.[9]

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[9]

    • Block the membrane and then incubate with a primary antibody specific for PAR.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[9]

    • Detect the signal using a chemiluminescent substrate.[9]

  • Data Analysis: Quantify the band intensities for PAR and a loading control (e.g., β-actin) to determine the relative reduction in PAR levels in treated cells compared to the control.

Cytotoxicity Assay (Flow Cytometry)

This assay determines the effect of the PARP inhibitors on cancer cell viability.

Principle: This protocol uses flow cytometry to quantify cell death in cancer cell lines following treatment with the test compounds.[10]

Protocol:

  • Cell Preparation: Culture and harvest the desired cancer cell lines.

  • Compound Treatment: Seed the cells in a 96-well plate and treat with serial dilutions of the halogenated pyridine derivatives for a predetermined time (e.g., 72 hours).

  • Staining:

    • Wash the cells with PBS.

    • Stain the cells with a viability dye (e.g., Propidium Iodide) and/or an apoptosis marker (e.g., Annexin V).

  • Flow Cytometry: Acquire and analyze the samples on a flow cytometer to determine the percentage of live, apoptotic, and necrotic cells.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth or viability.

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of the PARP inhibitors in a living organism.

Principle: Human cancer cells are implanted into immunodeficient mice to form tumors. The mice are then treated with the test compound, and tumor growth is monitored over time.[11]

Protocol:

  • Animal Model: Use immunodeficient mice (e.g., SCID or nude mice).

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., with BRCA mutations) into the flank of each mouse.[12]

  • Treatment: Once the tumors reach a palpable size, randomize the mice into treatment groups (vehicle control, test compound). Administer the treatment via a suitable route (e.g., oral gavage) at a predetermined dose and schedule.[13]

  • Monitoring:

    • Measure tumor volume using calipers at regular intervals.

    • Monitor the body weight and overall health of the mice as indicators of toxicity.[11]

  • Endpoint: The study can be terminated when tumors in the control group reach a certain size or after a specific treatment duration.

  • Data Analysis: Compare the tumor growth inhibition in the treated groups to the vehicle control group. Survival analysis can also be performed.[11]

Mandatory Visualization

Signaling Pathway: PARP in DNA Single-Strand Break Repair

PARP_Signaling_Pathway DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) (PAR) Polymer PARP1->PAR catalyzes synthesis of NAD NAD+ NAD->PARP1 substrate Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins recruits DNA_Repair SSB Repair Repair_Proteins->DNA_Repair Halogenated_Pyridine_PARPi Halogenated Pyridine PARP Inhibitor Halogenated_Pyridine_PARPi->PARP1 inhibits

Caption: PARP1 signaling pathway in DNA single-strand break repair and its inhibition.

Experimental Workflow: In Vitro Evaluation of PARP Inhibitors

Experimental_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Assays cluster_2 Data Analysis & Lead Identification Synthesis Synthesis of Halogenated Pyridine Derivatives PARP_Assay PARP1 Enzyme Inhibition Assay (IC50 Determination) Synthesis->PARP_Assay Cell_Assay Cell-Based PARP Activity Assay (Western Blot) Synthesis->Cell_Assay Cyto_Assay Cytotoxicity Assay (IC50 Determination) Synthesis->Cyto_Assay Data_Analysis Comparative Data Analysis (SAR) PARP_Assay->Data_Analysis Cell_Assay->Data_Analysis Cyto_Assay->Data_Analysis Lead_Selection Lead Compound Selection Data_Analysis->Lead_Selection Synthetic_Lethality cluster_0 Normal Cell cluster_1 BRCA-mutant Cancer Cell Normal_SSB SSB Normal_PARP PARP-mediated BER Normal_SSB->Normal_PARP Normal_Viability Cell Viability Normal_PARP->Normal_Viability Normal_HRR Functional HRR Cancer_SSB SSB Cancer_PARP PARP-mediated BER Cancer_SSB->Cancer_PARP Cancer_DSB DSB Accumulation Cancer_PARP->Cancer_DSB leads to Cancer_HRR_Deficient Deficient HRR (BRCA mutation) Cancer_HRR_Deficient->Cancer_DSB cannot repair Cancer_Death Cell Death (Synthetic Lethality) Cancer_DSB->Cancer_Death PARPi PARP Inhibitor PARPi->Cancer_PARP inhibits

References

Safety Operating Guide

Proper Disposal of 5-Iodopyridine-2-Carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and maintaining environmental compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of 5-iodopyridine-2-carboxylic acid.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact and absorption.[1]
Eye Protection Safety glasses with side-shields or chemical splash goggles.To protect eyes from splashes.[1]
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.[1]
Respiratory Protection Use in a well-ventilated area or a certified chemical fume hood.To avoid inhalation of vapors or dust.[1][2]

In Case of Spills:

For small spills that can be cleaned up in under 10 minutes by trained personnel, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.[1] Collect the absorbed material into a designated, sealed container for hazardous waste. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[1]

Hazard Profile of Structurally Related Compounds

The following table summarizes the known hazards of compounds structurally analogous to this compound. This information should be used to inform safe handling and disposal procedures.

Hazard ClassificationDescriptionPrecautionary Measures
Acute Toxicity May be harmful if swallowed, in contact with skin, or if inhaled.Avoid direct contact and inhalation; use appropriate PPE.
Skin Corrosion/Irritation Causes skin irritation.[3]Wear protective gloves and clothing.[3]
Serious Eye Damage/Irritation Causes serious eye irritation.[3]Wear eye protection.[3]
Flammability May be a combustible solid.Keep away from heat, sparks, and open flames.

Step-by-Step Disposal Protocol

The proper disposal of this compound waste must comply with all local, state, and federal regulations.[3] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3]

1. Waste Identification and Segregation:

  • All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads, and contaminated PPE), must be classified as hazardous waste.[1]

  • This compound is a halogenated organic compound.[3] It is crucial to segregate this waste stream from non-halogenated waste to ensure proper disposal and to prevent dangerous reactions.[3]

  • Do not mix with incompatible materials such as strong oxidizing agents or acids.[1]

2. Waste Container Selection and Labeling:

  • Container: Use a chemically compatible, leak-proof container with a secure screw-top cap.[3] High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Labeling: Attach a hazardous waste label to the container as soon as the first waste is added.[4] The label must include:

    • The words "Hazardous Waste."[3]

    • The full chemical name: "this compound" (no abbreviations or chemical formulas).[3]

    • A clear indication of the associated hazards (e.g., Irritant, Toxic).

    • For mixtures, list all constituents and their approximate percentages.[3]

3. Waste Accumulation and Storage:

  • Collect waste this compound in the designated, properly sealed, and clearly labeled hazardous waste container.[1]

  • Store the waste container in a designated and secure satellite accumulation area that is well-ventilated.[1]

  • Keep waste containers tightly closed except when adding waste.[5]

4. Final Disposal:

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

  • The likely method of disposal for this type of compound is incineration in a chemical incinerator equipped with an afterburner and scrubber system.[6]

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation & Segregation cluster_container Containment & Labeling cluster_accumulation Accumulation & Storage cluster_disposal Final Disposal start Start: Generation of this compound waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste: - Halogenated Organic Waste - Solid vs. Liquid ppe->segregate container Select Appropriate Hazardous Waste Container segregate->container label_container Label Container: - 'Hazardous Waste' - Full Chemical Name - Hazard Information container->label_container add_waste Place Waste into Labeled Container label_container->add_waste close_container Keep Container Securely Closed add_waste->close_container store_waste Store in Designated Satellite Accumulation Area close_container->store_waste contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs transport Licensed Contractor Transports Waste contact_ehs->transport incineration Dispose via Chemical Incineration transport->incineration

Caption: Disposal workflow for this compound.

Conclusion

Adherence to these disposal procedures is essential for maintaining a safe laboratory environment and ensuring regulatory compliance. Always consult your institution's specific chemical hygiene plan and EHS guidelines. By following these steps, you contribute to the protection of yourself, your colleagues, and the environment.

References

Essential Safety and Operational Guide for Handling 5-Iodopyridine-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 5-iodopyridine-2-carboxylic acid. The following procedures are based on established safety protocols for similar pyridine carboxylic acid derivatives and are intended to ensure the safe handling and disposal of this compound.

Hazard Identification and Personal Protective Equipment

This compound and its analogs are classified as hazardous materials. It is imperative to use appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety.

Summary of Hazards:

Hazard StatementClassification
Harmful if swallowedAcute Toxicity, Oral (Category 4)[1]
Causes serious eye damage/irritationEye Damage/Irritation (Category 1/2A)[2][3]
Causes skin irritationSkin Corrosion/Irritation (Category 2)[1][3][4][5]
May cause respiratory irritationSpecific Target Organ Toxicity (Single Exposure)

Recommended Personal Protective Equipment (PPE):

Protection TypeSpecification
Eye and Face Protection Chemical safety goggles or tightly fitting safety glasses approved under NIOSH (US) or EN 166 (EU) standards. A face shield may be necessary for splash hazards.
Skin Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber).[6] A fully-buttoned lab coat or other protective clothing to prevent skin contact.[6][7]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if dust is generated or if working outside of a fume hood.[7]

Operational and Handling Plan

Proper handling procedures are critical to prevent accidental exposure and contamination. All operations should be conducted in a controlled environment.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure a certified chemical fume hood is operational.[6]

    • Verify that an eyewash station and safety shower are accessible.[2][7]

    • Assemble all necessary PPE and ensure it is in good condition.

    • Prepare all necessary equipment and reagents before handling the compound.

  • Handling:

    • Conduct all weighing and transferring of this compound within the chemical fume hood to minimize inhalation of dust.[6]

    • Avoid direct contact with the skin, eyes, and clothing.[7][8]

    • Use compatible utensils (e.g., stainless steel or glass) for handling.

    • Keep the container tightly closed when not in use.[7][9]

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[5][7]

    • Decontaminate all work surfaces and equipment.

    • Remove and properly store or dispose of PPE. Contaminated clothing should be washed before reuse.[4][7]

Disposal Plan

This compound and its containers must be disposed of as hazardous waste in compliance with all local, state, and federal regulations.

Waste Disposal Protocol:

  • Waste Collection:

    • Collect all waste material (including contaminated PPE and cleaning materials) in a clearly labeled, sealed, and compatible waste container.[10]

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Neutralization (if required by EHS):

    • For acidic waste, a neutralization step may be recommended. This should only be performed by trained personnel following a specific institutional protocol. A general procedure involves slowly adding a base like sodium bicarbonate until the pH is between 6 and 8.[11]

  • Final Disposal:

    • Arrange for pickup and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal company.[2][11]

    • Complete all required waste disposal forms accurately.

Experimental Workflow and Safety Procedures

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal prep_ppe Don PPE: Lab Coat, Goggles, Gloves prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_safety Locate Eyewash & Safety Shower prep_hood->prep_safety handle_weigh Weigh Compound prep_safety->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer post_decon Decontaminate Work Area & Equipment handle_transfer->post_decon post_wash Wash Hands Thoroughly post_decon->post_wash post_ppe Doff & Dispose/Store PPE post_wash->post_ppe disp_collect Collect Waste in Labeled Container post_ppe->disp_collect disp_contact Contact EHS for Pickup disp_collect->disp_contact

Caption: Workflow for safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.